6-amino-1H-indole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTAPSGYTBQTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622093 | |
| Record name | 6-Amino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135855-63-9 | |
| Record name | 6-Amino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-amino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the primary synthetic pathways for 6-amino-1H-indole-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. The document outlines key synthetic strategies, including the Fischer indole synthesis and the Reissert indole synthesis, with a particular focus on a well-documented route involving the nitration of indoline-2-carboxylic acid followed by subsequent chemical modifications. This guide is intended to provide researchers and professionals with the necessary details to understand and implement these synthetic routes in a laboratory setting.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established methods for indole ring formation. The choice of pathway often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns. The two most prominent classical methods are the Fischer indole synthesis and the Reissert indole synthesis. A third, and practically well-documented, approach involves the modification of a pre-existing indoline scaffold.
-
Fischer Indole Synthesis: This versatile method involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine and a carbonyl compound.[1][2] To obtain the target molecule, (4-aminophenyl)hydrazine and pyruvic acid (or its ester) are the key reactants. A significant consideration in this route is the potential need to protect the amino group of the phenylhydrazine to prevent unwanted side reactions under acidic conditions. A common strategy involves starting with a nitro-substituted precursor, which is then reduced to the desired amino group in the final steps.
-
Reissert Indole Synthesis: This method provides a direct route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[3][4][5] For the synthesis of this compound, the logical starting material would be 4-amino-2-nitrotoluene. The synthesis proceeds via a condensation reaction to form an o-nitrophenylpyruvate intermediate, followed by a reductive cyclization to yield the indole-2-carboxylic acid.[3] Similar to the Fischer synthesis, protection of the amino group is often necessary during the initial base-catalyzed condensation step.
-
Synthesis via Nitration of Indoline-2-carboxylic Acid: A robust and frequently employed method involves the direct nitration of commercially available indoline-2-carboxylic acid. This approach introduces a nitro group at the 6-position, which can then be reduced to the target amino group. This pathway benefits from the accessibility of the starting material and the generally reliable nature of the involved transformations.[6][7]
Detailed Synthesis Pathway: Nitration of Indoline-2-carboxylic Acid
This pathway is a well-documented and practical approach to this compound, proceeding through the key intermediate, 6-nitroindole-2-carboxylic acid.
Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid
The initial step involves the electrophilic nitration of indoline-2-carboxylic acid. The reaction is typically carried out in a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[6][7] The protonated nitrogen of the indoline ring directs the nitration primarily to the meta-position (C-6).[7]
Experimental Protocol:
-
In a flask equipped with a mechanical stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid in concentrated sulfuric acid.
-
Slowly add concentrated nitric acid to the stirred solution while maintaining the temperature between -20 °C and -10 °C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for approximately 30 minutes.
-
Pour the reaction mixture onto crushed ice.
-
The 5-nitro isomer, a common byproduct, can be largely removed by extraction with ethyl acetate at a low pH.
-
Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution to precipitate the desired 6-nitroindoline-2-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
| Starting Material | Reagents | Product | Typical Yield | Reference |
| Indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | 6-Nitroindoline-2-carboxylic acid | ~72% | [6][7] |
Step 2: Dehydrogenation to 6-Nitro-1H-indole-2-carboxylic Acid
The conversion of the indoline to the indole is achieved through an oxidation (dehydrogenation) step. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8]
Experimental Protocol:
-
The 6-nitroindoline-2-carboxylic acid is first esterified, for example, by refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄) to yield methyl 6-nitroindoline-2-carboxylate.[8]
-
Dissolve the methyl 6-nitroindoline-2-carboxylate in a suitable solvent such as toluene or dioxane.
-
Add DDQ to the solution and heat the mixture at reflux for several hours.
-
Upon completion, cool the mixture and filter to remove the precipitated hydroquinone.
-
The filtrate is washed with a basic solution, dried, and concentrated.
-
The crude product is purified by column chromatography to yield methyl 6-nitro-1H-indole-2-carboxylate.
-
The ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH followed by acidification).
| Starting Material | Reagents | Product | Typical Overall Yield (from Indoline-2-CA) | Reference |
| 6-Nitroindoline-2-carboxylic acid | 1. Esterification (MeOH, H₂SO₄) 2. DDQ 3. Hydrolysis | 6-Nitro-1H-indole-2-carboxylic Acid | ~67% (for the methyl ester) | [8] |
Step 3: Reduction to this compound
The final step is the reduction of the nitro group to an amino group. This can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.[8][9]
Experimental Protocol:
-
Dissolve 6-nitro-1H-indole-2-carboxylic acid in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.
| Starting Material | Reagents | Product | Notes | Reference |
| 6-Nitro-1H-indole-2-carboxylic acid | H₂, 10% Pd/C | This compound | A clean and efficient method. | [8] |
Alternative Synthetic Pathways
Fischer Indole Synthesis
This pathway offers a convergent approach to the indole nucleus. To synthesize this compound, a plausible route involves the use of a protected p-aminophenylhydrazine. A more direct, but potentially lower-yielding, approach would be to synthesize 6-nitro-1H-indole-2-carboxylic acid via the Fischer reaction and then reduce the nitro group.
General Experimental Workflow:
-
Synthesis of p-Nitrophenylhydrazine: p-Nitroaniline is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl), followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride to yield p-nitrophenylhydrazine.
-
Hydrazone Formation: The p-nitrophenylhydrazine is condensed with pyruvic acid or an ester thereof (e.g., ethyl pyruvate) to form the corresponding phenylhydrazone. This reaction is typically carried out in a suitable solvent like ethanol.
-
Fischer Indole Synthesis: The isolated hydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be used, including Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[2][10][11][12] The reaction is usually heated to promote the cyclization and elimination of ammonia.
-
Reduction: The resulting 6-nitro-1H-indole-2-carboxylic acid is then reduced to the target this compound as described in section 2.3.
| Starting Material | Key Intermediates | Reagents | Product | Notes |
| p-Nitroaniline | p-Nitrophenylhydrazine, Phenylhydrazone of pyruvic acid | 1. NaNO₂, HCl; SnCl₂ 2. Pyruvic acid 3. Acid catalyst (e.g., PPA) 4. Reducing agent (e.g., H₂, Pd/C) | This compound | The cyclization step can sometimes have moderate yields, and the choice of acid catalyst is crucial. |
Reissert Indole Synthesis
The Reissert synthesis offers a more direct route to the indole-2-carboxylic acid functionality.
General Experimental Workflow:
-
Protection of the Amino Group: The starting material, 4-amino-2-nitrotoluene, is first protected, for instance, by acetylation with acetic anhydride to yield 4-acetylamino-2-nitrotoluene. This prevents side reactions in the subsequent base-catalyzed step.
-
Condensation with Diethyl Oxalate: The protected o-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form the corresponding ethyl o-nitrophenylpyruvate.[3]
-
Reductive Cyclization: The o-nitrophenylpyruvate intermediate undergoes reductive cyclization. This is typically achieved using reducing agents like zinc in acetic acid or iron in acetic acid.[3][4] This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.
-
Deprotection: The resulting 6-acetylamino-1H-indole-2-carboxylic acid is then deprotected by acid or base hydrolysis to afford the final product.
| Starting Material | Key Intermediates | Reagents | Product | Notes |
| 4-Amino-2-nitrotoluene | 4-Acetylamino-2-nitrotoluene, Ethyl 2-(4-acetylamino-2-nitrophenyl)-2-oxoacetate | 1. Acetic anhydride 2. Diethyl oxalate, KOEt 3. Zn, Acetic Acid 4. HCl or NaOH (aq) | This compound | The efficiency of the initial condensation and the reductive cyclization are key to the overall success of this route. |
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic pathways. The route involving the nitration of indoline-2-carboxylic acid followed by dehydrogenation and reduction is a well-established and practical approach with readily available starting materials and generally good yields. The classical Fischer and Reissert indole syntheses represent powerful and versatile alternatives, offering convergent strategies for the construction of the indole nucleus. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, purity, and the availability of instrumentation and starting materials. This guide provides the foundational knowledge and procedural outlines to enable the successful synthesis of this important molecule for applications in drug discovery and development.
References
- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-Nitro-1H-indole-2-carboxylic Acid|Research Chemical [benchchem.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-amino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-amino-1H-indole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values and experimental data for structurally related analogs, namely indole-2-carboxylic acid and 5-amino-1H-indole-2-carboxylic acid, to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to aid researchers in the empirical characterization of this compound. This guide is intended to be a valuable resource for scientists and professionals involved in drug discovery and development, offering foundational knowledge for further investigation and application of this compound.
Introduction
This compound is a derivative of the indole-2-carboxylic acid scaffold, a core structure found in various biologically active compounds. The introduction of an amino group at the 6-position of the indole ring is expected to significantly influence the molecule's physicochemical properties, such as its solubility, acidity, and lipophilicity. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target engagement. Understanding these characteristics is paramount for its potential development as a therapeutic agent.
This guide summarizes the available predicted and experimental data for this compound and its analogs and provides standardized methodologies for their experimental determination.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be predicted using computational models. For a comprehensive understanding, these predicted values are presented alongside experimental data for the parent compound, indole-2-carboxylic acid, and a positional isomer, 5-amino-1H-indole-2-carboxylic acid.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source |
| Molecular Weight | 176.17 g/mol | Calculation |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Not available | - |
| pKa (acidic) | ~4.5 - 5.5 | Estimation based on analogs |
| pKa (basic) | ~3.0 - 4.0 | Estimation based on analogs |
| logP | Not available | - |
Table 2: Experimental Physicochemical Properties of Indole-2-carboxylic acid and 5-amino-1H-indole-2-carboxylic acid
| Property | Indole-2-carboxylic acid | 5-amino-1H-indole-2-carboxylic acid |
| CAS Number | 1477-50-5[1] | 152213-40-6 |
| Molecular Weight | 161.16 g/mol [1] | 176.17 g/mol |
| Melting Point | 202-206 °C[2] | Not available |
| Boiling Point | 287.44 °C (estimated)[3] | Not available |
| Water Solubility | 719.9 mg/L @ 25 °C (estimated)[4] | Not available |
| pKa | 4.44 ± 0.30 (predicted)[3] | Not available |
| logP | 2.31[5] | 1.6 (predicted)[6] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a fundamental physical property that indicates its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Methodology: Capillary Method [7]
-
Sample Preparation: Finely powder a small amount of the dry crystalline compound.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus or a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).
-
Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. Since this compound is expected to be a solid with a high melting point, its boiling point is likely to be very high and may be accompanied by decomposition. Therefore, this protocol is provided for general guidance.
Methodology: Capillary Method (Siwoloboff's Method) [8]
-
Sample Preparation: Place a small amount of the liquid sample into a fusion tube.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube).
-
Heating: Heat the bath gently. As the liquid heats, air will escape from the capillary tube.
-
Observation: When a continuous stream of bubbles emerges from the capillary, stop heating. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point.
Solubility Determination
Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the sample to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, filter it, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: Calculate the solubility from the measured concentration.
pKa Determination
The pKa value(s) of a molecule describe its acidic or basic strength and are crucial for understanding its ionization state at different pH values, which affects its solubility, permeability, and receptor binding. This compound has both an acidic carboxylic acid group and a basic amino group.
Methodology: Potentiometric Titration
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, which correspond to the inflection point(s) in the derivative of the curve.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4), and pre-saturate each phase with the other.
-
Partitioning: Dissolve a known amount of the compound in one of the phases, then add a known volume of the other phase.
-
Equilibration: Agitate the mixture vigorously for a period to allow for partitioning between the two phases, then allow the layers to separate completely.
-
Sample Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Signaling Pathways
Currently, there is no specific information available in the public domain linking this compound to any particular signaling pathways. Research into the biological activity of this compound may elucidate its molecular targets and downstream effects in the future.
Conclusion
This technical guide has compiled the available physicochemical information for this compound. While direct experimental data is scarce, predicted values and data from closely related analogs provide a foundational understanding of its properties. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine these crucial parameters. A thorough characterization of the physicochemical properties of this compound is an essential first step in unlocking its potential in drug discovery and development.
References
- 1. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. nbinno.com [nbinno.com]
- 4. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. 5-Amino-1H-indole-2-carboxylic acid | C9H8N2O2 | CID 15340377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
A Technical Guide to the Spectroscopic Characterization of 6-amino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 6-amino-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on established spectroscopic principles and data from analogous compounds. Furthermore, it outlines comprehensive experimental protocols for the acquisition of such data and includes visualizations to illustrate key concepts and workflows.
Predicted Spectroscopic Data
The introduction of an amino group at the 6-position of the indole ring is expected to influence the electronic environment of the molecule, leading to characteristic shifts in the NMR spectra compared to the parent indole-2-carboxylic acid. The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H, indole) | 11.0 - 12.0 | br s | - |
| H3 | 6.8 - 7.0 | d | ~2.0 |
| H4 | 7.2 - 7.4 | d | ~8.5 |
| H5 | 6.5 - 6.7 | dd | ~8.5, ~2.0 |
| H7 | 6.8 - 7.0 | d | ~2.0 |
| NH₂ | 3.5 - 4.5 | br s | - |
| COOH | 12.0 - 13.0 | br s | - |
Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). br s = broad singlet, d = doublet, dd = doublet of doublets.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 138 - 142 |
| C3 | 102 - 106 |
| C3a | 128 - 132 |
| C4 | 120 - 124 |
| C5 | 110 - 114 |
| C6 | 145 - 150 |
| C7 | 95 - 100 |
| C7a | 135 - 140 |
| COOH | 163 - 168 |
Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Predicted m/z | Fragment |
| ESI | Positive | 177.0658 | [M+H]⁺ |
| ESI | Negative | 175.0513 | [M-H]⁻ |
| EI | - | 176.0586 | [M]⁺ |
| EI | - | 131.0559 | [M-COOH]⁺ |
ESI = Electrospray Ionization, EI = Electron Ionization, m/z = mass-to-charge ratio.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol: [1]
-
Instrument Setup: Place the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.[1]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds to ensure full relaxation of all protons, including the acidic protons.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy Protocol: [1]
-
Instrument Setup: Use the same sample prepared for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio for ¹³C nuclei.
-
-
Data Processing: Apply Fourier transformation to the FID. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the solvent signal (DMSO-d₆, δ ~39.52 ppm) or TMS.
2.2. Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
For Electrospray Ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Analyzer Settings:
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to a high resolution (e.g., >60,000) to enable accurate mass measurement and elemental composition determination.
-
Polarity: Acquire data in both positive and negative ion modes.
-
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass to confirm the elemental formula.
Visualizations
Indole Ring Numbering Convention
Caption: Standard IUPAC numbering for the indole ring system.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
References
Photophysical Properties of 6-amino-1H-indole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key photophysical properties of indole derivatives, with a focus on the structural motif of 6-amino-1H-indole-2-carboxylic acid. Due to the absence of specific published data for this compound, this document compiles and presents photophysical data for structurally related amino- and carboxyl-substituted indoles to serve as a valuable resource for researchers. Furthermore, this guide offers detailed experimental protocols for the determination of fluorescence quantum yield and the measurement of fluorescence lifetime, two critical parameters in the characterization of fluorescent molecules for applications in drug discovery and molecular imaging.
Introduction
Indole and its derivatives are a pivotal class of heterocyclic compounds widely found in biological systems and are integral to the structure of the amino acid tryptophan. Their intrinsic fluorescence properties make them valuable scaffolds for the design of fluorescent probes and pharmacologically active agents. The introduction of substituents, such as amino and carboxylic acid groups, onto the indole ring can significantly modulate their photophysical characteristics, including absorption and emission wavelengths, quantum yield, and fluorescence lifetime. Understanding these properties is crucial for the rational design of novel molecules for various applications, including but not limited to, fluorescent labeling, sensing, and as therapeutic agents.
This guide specifically addresses the interest in this compound, a molecule of potential interest in drug development. While direct experimental data for this compound is not currently available in the public domain, this document provides a summary of data from closely related analogues to infer potential properties and guide experimental design.
Photophysical Data of Structurally Related Indole Derivatives
The following table summarizes the reported quantum yield and fluorescence lifetime data for various substituted indole derivatives. This information can be used to estimate the potential photophysical behavior of this compound and to serve as a comparative reference.
| Compound | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] | Solvent/Conditions |
| 6-amino-4-cyanoindole-2′-deoxyribonucleoside | 0.0067 ± 0.0006 | Not Reported | Not Specified |
| Methyl 6-amino-1H-indole-4-carboxylate (as a nucleoside) | 0.083 ± 0.001 | Not Reported | Not Specified |
| 6-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid | 0.53 ± 0.01 | Not Reported | Not Specified |
| Indoline-2-carboxylic acid | Not Reported | 4-5 ns (long component) | Various Solvents |
| 4-Cyanoindole | 0.85 ± 0.13 | 9.1 ns | H₂O |
| 6-Cyanoindole | Not Reported | 0.6 ns | H₂O |
| Thiazoloindole amino acid 12a | 0.73 | 4.04 ns | Not Specified |
| Thiazoloindole amino acid 12b | 0.73 | 3.54 ns | Not Specified |
Table 1: Quantum Yield and Fluorescence Lifetime of Selected Indole Derivatives.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[1][2][3][4]
3.1.1. Materials and Equipment
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Cuvettes: 1 cm path length quartz cuvettes for both fluorescence and absorbance measurements.
-
Fluorescence Standard: A compound with a well-documented and stable quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Solvent: Spectroscopic grade, ensuring it is non-fluorescent and does not absorb in the region of interest.
3.1.2. Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectra of all solutions. Determine the absorbance at the excitation wavelength for each solution.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to a value where both the sample and standard have significant absorbance.
-
Record the corrected fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Gradient) is used in the quantum yield calculation.
-
The quantum yield of the sample (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is the most sensitive and widely used technique for determining fluorescence lifetimes.[5][6][7]
3.2.1. Principle
TCSPC is based on the principle that the probability of detecting a single photon at a specific time after an excitation pulse is proportional to the fluorescence intensity at that time. By repeatedly exciting the sample with a high-repetition-rate pulsed light source and timing the arrival of individual emitted photons, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.
3.2.2. Materials and Equipment
-
TCSPC System: Comprising a pulsed light source (e.g., picosecond laser diode or LED), a fast and sensitive single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC).
-
Sample Holder: A temperature-controlled cuvette holder.
-
Scattering Solution: A solution for measuring the instrument response function (IRF), such as a dilute suspension of non-dairy creamer or a Ludox solution.
-
Data Analysis Software: For deconvolution of the experimental decay data with the IRF and fitting to exponential decay models.
3.2.3. Procedure
-
Instrument Setup and IRF Measurement:
-
Set the excitation wavelength and pulse repetition rate. The repetition rate should be low enough to allow the fluorescence to decay completely before the next pulse.
-
Place the scattering solution in the sample holder and collect the Instrument Response Function (IRF). The IRF represents the temporal profile of the excitation pulse as measured by the detection system.
-
-
Sample Measurement:
-
Replace the scattering solution with the fluorescent sample.
-
Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically 10,000 counts) to ensure good statistical accuracy.
-
To avoid polarization effects, use a vertically polarized excitation and set an emission polarizer at the "magic angle" (54.7°).
-
-
Data Analysis:
-
The collected fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use the data analysis software to perform an iterative deconvolution of the measured decay data with the recorded IRF.
-
Fit the deconvoluted data to a single, double, or multi-exponential decay model to obtain the fluorescence lifetime(s) (τ) and their relative amplitudes.
-
Signaling Pathways and Logical Relationships
At present, there is no specific signaling pathway or established logical relationship directly involving this compound that has been characterized and would necessitate a diagrammatic representation. The primary utility of this compound, and the focus of this guide, lies in its fundamental photophysical properties which are foundational for its potential application as a fluorescent tool in various biological and chemical systems.
Conclusion
While direct photophysical data for this compound remains to be determined, this technical guide provides a valuable starting point for researchers by summarizing the properties of structurally related compounds. The detailed experimental protocols for measuring fluorescence quantum yield and lifetime offer a practical framework for the characterization of this and other novel fluorescent molecules. The continued exploration of substituted indoles is a promising avenue for the development of advanced tools for chemical biology and drug discovery.
References
Unlocking the Therapeutic Potential of the Indole Scaffold: A Technical Guide to the Biological Activities of 6-Amino-1H-indole-2-carboxylic Acid Derivatives
Disclaimer: Direct biological activity data for 6-amino-1H-indole-2-carboxylic acid is limited in publicly available research. The scientific literature predominantly focuses on the therapeutic potential of its derivatives. This guide summarizes the significant biological activities investigated for derivatives of the this compound core, which serves as a crucial scaffold in the design of novel therapeutic agents. The information presented herein pertains to these derivatives, highlighting the parent compound's importance as a foundational structure in medicinal chemistry.
Overview of Biological Activities
Derivatives of this compound have emerged as a versatile class of compounds with significant potential in virology and oncology. The primary areas of investigation include their roles as inhibitors of HIV-1 integrase and as antiproliferative agents targeting key regulators of cell growth and division.
Key Investigated Activities:
-
HIV-1 Integrase Inhibition: A substantial body of research has focused on the design and synthesis of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1][2][3] These compounds function as integrase strand transfer inhibitors (INSTIs).[2]
-
Antiproliferative and Anticancer Activity: Indole-2-carboxamide derivatives have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.[4][5] This activity is often linked to the dual inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5]
Quantitative Data on Biological Activities
The following tables summarize the inhibitory activities of various derivatives of this compound against their respective biological targets.
HIV-1 Integrase Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Reference |
| Derivative 17a | HIV-1 Integrase | 3.11 | [2] |
| Derivative 20a | HIV-1 Integrase | 0.13 | [1][3] |
| Parent Scaffold (Indole-2-carboxylic acid) | HIV-1 Integrase | 32.37 | [6] |
Antiproliferative and Kinase Inhibitory Activity
| Compound ID | Target Cell Line / Enzyme | GI50 / IC50 (nM) | Reference |
| Derivative Va | Panc-1, MCF-7, HT-29, A-549 (Average) | 26 | [4] |
| Derivative Ve | Panc-1, MCF-7, HT-29, A-549 (Average) | 26 - 48 | [4] |
| Derivative Vf | Panc-1, MCF-7, HT-29, A-549 (Average) | 26 - 48 | [4] |
| Derivative Vg | Panc-1, MCF-7, HT-29, A-549 (Average) | 26 - 48 | [4] |
| Derivative Vh | Panc-1, MCF-7, HT-29, A-549 (Average) | 26 - 48 | [4] |
| Erlotinib (Reference) | Panc-1, MCF-7, HT-29, A-549 (Average) | 33 | [4] |
| Derivative Va | EGFR | 71 | [4] |
| Erlotinib (Reference) | EGFR | 80 | [4] |
| Derivatives 5d, 5e, 5j | EGFR | 89, 93, 98 | [5] |
| Erlotinib (Reference) | EGFR | 80 | [5] |
Experimental Protocols
Detailed methodologies for the key biological assays cited are provided below.
HIV-1 Integrase Strand Transfer Assay
This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 DNA integration. The protocol is based on the principle of detecting the integration of a donor substrate DNA into a target DNA, a reaction catalyzed by the HIV-1 integrase enzyme.
Materials:
-
Recombinant HIV-1 integrase
-
Donor substrate DNA (often labeled)
-
Target DNA
-
Assay buffer (containing appropriate salts and cofactors, e.g., Mg²⁺ or Mn²⁺)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reaction plates (e.g., 96-well plates)
-
Detection system (dependent on the label used, e.g., fluorescence or radioactivity reader)
Procedure:
-
Reaction Setup: In each well of the reaction plate, a mixture of the HIV-1 integrase enzyme and the donor substrate DNA in the assay buffer is prepared.
-
Compound Addition: The test compounds, at various concentrations, are added to the wells. A control with no compound is included.
-
Pre-incubation: The mixture is typically pre-incubated to allow the compound to bind to the enzyme.
-
Initiation of Reaction: The strand transfer reaction is initiated by the addition of the target DNA.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
Termination: The reaction is stopped, for example, by adding a chelating agent (e.g., EDTA) to sequester the metal cofactors essential for integrase activity.
-
Detection: The extent of the strand transfer reaction is quantified. This can be achieved through various methods, such as capturing the integrated product on a solid phase and detecting the labeled donor DNA.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][7][8]
Materials:
-
Cancer cell lines (e.g., Panc-1, MCF-7, HT-29, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow the reduction of MTT by metabolically active cells into formazan crystals.
-
Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.[8]
-
Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the GI50 (concentration for 50% growth inhibition) or IC50 values are determined.
EGFR/CDK2 Kinase Assays
These are biochemical assays designed to measure the ability of a compound to inhibit the enzymatic activity of EGFR or CDK2. A common format is a continuous-read kinase assay.[9]
Materials:
-
Purified recombinant EGFR or CDK2/cyclin complex
-
Specific peptide substrate (e.g., Y12-Sox for EGFR)[9]
-
ATP
-
Kinase reaction buffer (containing Tris-HCl, MgCl₂, DTT, etc.)[10]
-
Test compounds in DMSO
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence)
Procedure:
-
Enzyme and Compound Pre-incubation: The kinase enzyme is pre-incubated with various concentrations of the test compound in the kinase reaction buffer in the wells of a microtiter plate.[9]
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.[9]
-
Kinetic Measurement: The increase in signal (e.g., fluorescence) due to the phosphorylation of the substrate is monitored over time in a plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction progress curves. These velocities are then plotted against the inhibitor concentration to determine the IC50 value.[9]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are attributed to their interaction with specific molecular targets, leading to the modulation of critical cellular and viral pathways.
HIV-1 Integrase Inhibition Pathway
Derivatives of indole-2-carboxylic acid act as INSTIs by binding to the active site of the HIV-1 integrase enzyme. The indole nucleus and the C2 carboxyl group are proposed to chelate the two Mg²⁺ ions that are essential for the catalytic activity of the enzyme.[2] This prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral replication cycle.
Caption: Inhibition of HIV-1 replication by an indole derivative.
EGFR and CDK2 Signaling in Cancer
In the context of cancer, indole-2-carboxamide derivatives have been shown to inhibit EGFR and CDK2. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[10] CDK2, in complex with cyclins, is a key regulator of the cell cycle, particularly the G1/S phase transition. By inhibiting both EGFR and CDK2, these compounds can effectively halt cell cycle progression and induce apoptosis in cancer cells.
Caption: Dual inhibition of EGFR and CDK2 pathways by an indole derivative.
Experimental Workflow for Antiproliferative Drug Discovery
The process of identifying and characterizing the antiproliferative effects of indole derivatives typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: Workflow for evaluating antiproliferative indole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. promega.com [promega.com]
An In-depth Technical Guide to 6-amino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-1H-indole-2-carboxylic acid is a member of the vast and versatile family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, a key building block for the development of novel therapeutic agents. While direct historical accounts of its specific discovery are not prominent in the literature, its emergence is intrinsically linked to the broader development of indole chemistry.
Discovery and History
The story of this compound begins with the history of its parent scaffold, indole. The chemistry of indoles originated from the study of the dye indigo in the 19th century. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1][2] This pioneering work laid the foundation for the exploration of indole and its derivatives.
The late 19th and early 20th centuries saw the development of several key synthetic methods for the indole nucleus, most notably the Fischer indole synthesis in 1883 and the Reissert indole synthesis in 1897.[3][4][5][6] These methods allowed for the preparation of a wide variety of substituted indoles, paving the way for the synthesis of compounds like this compound. It is highly probable that the first synthesis of this specific compound was achieved through one of these classical methods, likely by utilizing a starting material with a pre-installed amino or nitro group on the phenyl ring. While a singular "discovery" event is not documented, its synthesis became feasible with the advent of these powerful synthetic tools.
In recent decades, interest in substituted indole-2-carboxylic acids has surged, with a particular focus on their potential as therapeutic agents, including as HIV-1 integrase inhibitors and anticancer agents.[7][8] This has led to the development of more modern and efficient synthetic routes to access specific isomers like the 6-amino derivative.
Physicochemical Properties
| Property | Value (Estimated or from Analogs) | Reference |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | [9] |
| Appearance | Likely a solid | - |
| Melting Point | >230 °C (decomposition is common for similar compounds) | [10] |
| Solubility | Likely soluble in organic solvents like DMSO and DMF; sparingly soluble in water. | - |
| pKa | The carboxylic acid proton is expected to have a pKa around 4-5. The amino group will have a basic pKa. | - |
Spectroscopic Data
As with the physicochemical properties, a complete set of experimental spectroscopic data for this compound is not widely published. The following tables provide expected spectral characteristics based on the analysis of indole-2-carboxylic acid and other substituted indoles.
¹H NMR Spectral Data (Expected in DMSO-d₆)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1 (NH) | ~11.5 | br s | - |
| H-3 | ~7.0 | s | - |
| H-4 | ~7.3 | d | J ≈ 8.5 |
| H-5 | ~6.5 | dd | J ≈ 8.5, 2.0 |
| H-7 | ~6.8 | d | J ≈ 2.0 |
| NH₂ | ~5.0 | br s | - |
| COOH | ~12.5 | br s | - |
¹³C NMR Spectral Data (Expected in DMSO-d₆)
| Carbon | Chemical Shift (ppm) |
| C-2 | ~138 |
| C-3 | ~105 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~110 |
| C-6 | ~145 |
| C-7 | ~108 |
| C-7a | ~135 |
| C=O | ~165 |
IR Spectral Data (Expected)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H (indole) | 3400-3300 | Medium |
| N-H (amine) | 3400-3200 | Medium, Broad |
| O-H (carboxylic acid) | 3300-2500 | Strong, Broad |
| C=O (carboxylic acid) | 1720-1680 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
Mass Spectrometry Data (Expected)
| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| ESI | 177.06 | 175.05 |
Experimental Protocols for Synthesis
The synthesis of this compound can be approached through several established methods for indole synthesis. The two most probable routes are the Fischer indole synthesis and the Reissert indole synthesis.
Fischer Indole Synthesis
This is a widely used method for preparing indoles from a phenylhydrazine and a carbonyl compound.[5][6] To obtain the 6-amino derivative, 4-aminophenylhydrazine would be the logical starting material to react with pyruvic acid.
Experimental Protocol:
-
Formation of the Hydrazone:
-
Dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add pyruvic acid (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The product may precipitate and can be collected by filtration.
-
-
Indolization:
-
Suspend the crude hydrazone in a high-boiling solvent like acetic acid or ethanol.
-
Add a catalyst, which can be a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
References
- 1. 6-Nitro-1H-indole-2-carboxylic Acid|Research Chemical [benchchem.com]
- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 6-Amino-1H-indole-2-carboxylic Acid Derivatives
For Immediate Release
This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-amino-1H-indole-2-carboxylic acid derivatives and the broader class of indole-2-carboxylic acids. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological landscape of this promising chemical scaffold. Through a comprehensive review of current scientific literature, this guide outlines key molecular targets, summarizes quantitative biological data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an amino group at the 6-position can significantly influence the pharmacological properties of these molecules, opening up new avenues for therapeutic intervention. This guide explores the diverse range of molecular targets modulated by these derivatives, highlighting their potential in antiviral, anticancer, and other therapeutic areas.
Key Therapeutic Targets and Mechanisms of Action
Research has identified several key proteins and pathways that are modulated by this compound derivatives and their analogues. These include critical enzymes in viral replication, receptor tyrosine kinases involved in cancer progression, and ion channels related to pain and inflammation.
HIV-1 Integrase: A Prime Antiviral Target
Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2][3][4][5] These compounds act as integrase strand transfer inhibitors (INSTIs), preventing the insertion of the viral DNA into the host cell's genome.[1][2][3][4][5] The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole core and the C2 carboxyl group.[1][2][3][4] Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position, have been shown to enhance the inhibitory activity through π-π stacking interactions with the viral DNA.[2][3]
Quantitative Data: HIV-1 Integrase Inhibition
| Compound ID | Modification | IC50 (µM) | Reference |
| 3 | Parent Indole-2-carboxylic acid derivative | >10 | [1] |
| 15 | Introduction of a long-chain p-trifluorophenyl at C3 | 1.89 | [1] |
| 18 | Introduction of an o-fluorophenyl at C3 | 1.54 | [1] |
| 17a | C6 halogenated benzene ring | 3.11 | [2][3] |
| 20a | Further structural optimizations on compound 3 | 0.13 | [5] |
IC50 values represent the concentration of the compound required to inhibit 50% of the HIV-1 integrase activity.
Signaling Pathway: HIV-1 Replication Cycle
Caption: HIV-1 replication cycle and the point of inhibition by indole-2-carboxylic acid derivatives.
Receptor Tyrosine Kinases in Cancer
Indole derivatives have demonstrated significant potential as anticancer agents by targeting key receptor tyrosine kinases (RTKs) that are often overexpressed or mutated in various cancers.
Several indole-2-carboxamide derivatives have shown potent inhibitory effects against EGFR, a key driver of cell proliferation, survival, and metastasis in many cancers.[6][7] These compounds are being investigated as potential dual inhibitors, also targeting other kinases in the signaling cascade.[8]
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Indole-6-carboxylic acid derivatives have been specifically designed to target and inhibit VEGFR-2, thereby impeding the tumor's blood supply.[6]
CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of cancer. Some indole-2-carboxamide derivatives have been identified as dual inhibitors of both EGFR and CDK2, offering a multi-pronged approach to halting cancer cell proliferation.[7]
Quantitative Data: Antiproliferative and Kinase Inhibitory Activity
| Compound ID | Target(s) | Cell Line(s) | GI50/IC50 (nM) | Reference |
| Va-o | EGFR/BRAFV600E | Panc-1, MCF-7, HT-29, A-549 | 26 - 86 (GI50) | [8] |
| 5d | EGFR | - | 89 (IC50) | [7] |
| 5e | EGFR | - | 93 (IC50) | [7] |
| 5j | EGFR | - | 98 (IC50) | [7] |
| 3b | EGFR | HCT-116, HeLa, HT-29 | Not specified | [6] |
| 6e | VEGFR-2 | HCT-116, HeLa, HT-29 | Not specified | [6] |
GI50 is the concentration for 50% of maximal inhibition of cell proliferation. IC50 is the concentration for 50% of maximal inhibition of enzyme activity.
Signaling Pathway: EGFR and VEGFR-2 in Cancer
Caption: Simplified EGFR and VEGFR-2 signaling pathways in cancer and points of inhibition.
Transient Receptor Potential Vanilloid 1 (TRPV1)
Indole-2-carboxamides have also been identified as potent and selective agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[9] TRPV1 is a key player in pain sensation and inflammation, making it an attractive target for the development of novel analgesics.[9] Agonists of TRPV1 can initially cause a burning sensation, but prolonged activation leads to desensitization of the channel and a subsequent analgesic effect.
Quantitative Data: TRPV1 Agonist Activity
| Compound ID | Activity | EC50/IC50 | Reference |
| 6g | Agonist | Promising candidate | [9] |
Further quantitative data was not specified in the provided search results.
Signaling Pathway: TRPV1 in Nociception
Caption: TRPV1 channel activation in a nociceptive neuron leading to the sensation of pain.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the activity of this compound derivatives against their respective targets.
HIV-1 Integrase Strand Transfer Assay
Objective: To determine the in vitro inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.
Methodology:
-
Plate Coating: 96-well plates are coated with a donor DNA substrate and incubated.
-
Blocking: The plates are washed and a blocking buffer is added to prevent non-specific binding.
-
Enzyme Addition: Recombinant HIV-1 integrase enzyme is added to the wells and incubated.
-
Compound Addition: Test compounds, serially diluted in an appropriate solvent (e.g., DMSO), are added to the wells. A no-inhibitor control is included.
-
Reaction Initiation: A target DNA substrate is added to initiate the strand transfer reaction.
-
Detection: The amount of integrated DNA is quantified using a method such as an ELISA-based assay with a labeled probe that specifically binds to the product of the strand transfer reaction.
-
Data Analysis: The absorbance or fluorescence is measured, and the percent inhibition is calculated relative to the no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Workflow: HIV-1 Integrase Assay
Caption: General workflow for an in vitro HIV-1 integrase strand transfer assay.
In Vitro Kinase Inhibition Assay (e.g., for EGFR, VEGFR-2, CDK2)
Objective: To measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Methodology:
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.
-
Kinase Reaction Setup: In a microplate, the kinase buffer, recombinant kinase enzyme, and the test compound at various concentrations are added.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: The plate is incubated at a controlled temperature for a defined period.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is measured. Common detection methods include:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Fluorescence/FRET-based assays: Use a fluorescently labeled substrate that changes its properties upon phosphorylation.
-
ELISA-based assays: Use an antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis: The signal is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability/Antiproliferative Assay (e.g., MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 or IC50 value is determined by fitting the data to a dose-response curve.
Calcium Imaging Assay for TRPV1 Activation
Objective: To measure the activation of TRPV1 channels by a test compound by monitoring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: A stable cell line overexpressing the human TRPV1 channel (e.g., HEK293-hTRPV1) is cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.
-
Compound Addition: The plate is placed in a fluorescence microplate reader or a microscope equipped for live-cell imaging. The test compound is added to the wells. A known TRPV1 agonist (e.g., capsaicin) is used as a positive control.
-
Fluorescence Measurement: The change in fluorescence intensity over time is measured kinetically.
-
Data Analysis: The increase in fluorescence upon compound addition indicates calcium influx and channel activation. The potency of the compound is determined by generating a dose-response curve and calculating the EC50 value (the concentration that elicits 50% of the maximal response).
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The derivatives of this core structure have demonstrated significant activity against a range of important molecular targets implicated in viral infections, cancer, and pain. The data and methodologies presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The TRPV1 receptor and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
6-amino-1H-indole-2-carboxylic acid structural analogs and their properties
An In-depth Technical Guide on the Structural Analogs of 6-amino-1H-indole-2-carboxylic Acid and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. The presence of the amino group at the 6-position enhances its chemical reactivity and provides a key interaction point for biological targets, making it an attractive starting point for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the structural analogs of this compound, with a focus on their synthesis, biological properties, and structure-activity relationships (SAR). We will delve into specific examples of these analogs as potent inhibitors of HIV-1 integrase and as allosteric modulators of the cannabinoid receptor 1 (CB1), presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Structural Analogs and Their Biological Activities
Analogs as HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[2] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital component of modern antiretroviral therapy.[2] Structural analogs of this compound have emerged as a promising class of HIV-1 integrase inhibitors. The indole-2-carboxylic acid moiety is capable of chelating with two Mg2+ ions within the active site of the integrase, a key interaction for potent inhibition.[2][3]
Systematic structural modifications of the this compound core have revealed key SAR insights for enhancing anti-integrase activity:
-
Substitution at the 6-amino group: Introduction of substituted phenyl groups at the 6-amino position has been shown to significantly enhance inhibitory potency. For instance, analogs bearing (2,4-difluorophenyl)amino or (3-fluoro-4-methoxyphenyl)amino moieties at the C6 position exhibit potent activity.[2]
-
Substitution at the C3 position: The introduction of a long branch at the C3 position of the indole core can improve interactions with a hydrophobic cavity near the active site of the integrase, leading to increased inhibitory effect.[2]
-
Esterification of the C2-carboxylic acid: Esterification of the carboxylic acid at the C2 position generally leads to a decrease or loss of activity, highlighting the importance of the free carboxylate for chelating with the magnesium ions in the active site. However, some ester derivatives have shown moderate activity.[3]
The following table summarizes the in vitro inhibitory activity of selected 6-substituted indole-2-carboxylic acid analogs against HIV-1 integrase.
| Compound ID | 6-Substituent | 3-Substituent | IC50 (µM) | Reference |
| 17a | (3-fluoro-4-methoxyphenyl)amino | -(((4-(trifluoromethyl)benzyl)oxy)methyl) | 3.11 | [3] |
| 17b | (2,4-difluorophenyl)amino | -(((4-(trifluoromethyl)benzyl)oxy)methyl) | 5.08 | [2] |
| 20a | (3-fluoro-4-methoxyphenyl)amino | -(((2-fluorobenzyl)oxy)methyl) | 0.13 | [2] |
| 20b | (2,4-difluorophenyl)amino | -(((2-fluorobenzyl)oxy)methyl) | 0.21 | [2] |
| 1 | -H | -H | 32.37 | [3] |
Analogs as Cannabinoid Receptor 1 (CB1) Allosteric Modulators
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that plays a significant role in various physiological processes. Allosteric modulators of the CB1 receptor offer a novel therapeutic approach by binding to a site distinct from the orthosteric site, thereby modulating the effects of endogenous or exogenous ligands.[4][5][6] A series of substituted 1H-indole-2-carboxamides, structurally related to this compound, have been identified as potent CB1 receptor allosteric modulators.[5][6]
Key SAR findings for 1H-indole-2-carboxamide analogs as CB1 receptor allosteric modulators include:
-
Substitution on the N1-phenyl ring: The presence of a diethylamino group at the 4-position of the N1-phenyl ring enhances the modulatory potency.[5][6]
-
Substitution on the indole ring: A chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring are favorable for activity.[5][6]
The table below presents the IC50 values of selected 1H-indole-2-carboxamide analogs for their allosteric modulation of the CB1 receptor.
| Compound ID | C5-Substituent | C3-Substituent | N1-Phenyl Substituent | IC50 (nM) | Reference |
| 45 | -Cl | -ethyl | 4-(diethylamino) | 79 | [6] |
| 17 | -H | -H | 4-(diethylamino) | 483 | [6] |
| 1 | -Cl | -ethyl | 4-piperidinyl | ~1000 | [5][6] |
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to this compound analogs involves the following key steps:
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.[7]
Materials:
-
Recombinant HIV-1 integrase
-
Biotinylated donor DNA substrate
-
Target DNA substrate
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 0.05% Brij-35)
-
Streptavidin-coated microplates
-
HRP-conjugated anti-digoxigenin antibody (if using DIG-labeled target DNA)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
Protocol:
-
Coat streptavidin-coated microplates with biotinylated donor DNA.
-
Wash the plates to remove unbound DNA.
-
Add HIV-1 integrase to the wells and incubate to allow for complex formation.
-
Add serial dilutions of the test compounds to the wells.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Incubate to allow the reaction to proceed.
-
Wash the plates to remove unreacted components.
-
Add HRP-conjugated antibody and incubate.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
CB1 Receptor Allosteric Modulator Binding Assay ([³⁵S]GTPγS Binding Assay)
This functional assay measures the ability of a compound to modulate agonist-induced G protein activation at the CB1 receptor.[8][9]
Materials:
-
Membranes from cells expressing the CB1 receptor (e.g., CHO-CB1 cells)
-
[³⁵S]GTPγS
-
GDP
-
CB1 receptor agonist (e.g., CP55,940)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
Scintillation cocktail
-
Glass fiber filters
Protocol:
-
Incubate the cell membranes with the CB1 agonist and various concentrations of the test compound in the assay buffer containing GDP.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the effect of the test compound on agonist-stimulated [³⁵S]GTPγS binding and calculate the EC50 or IC50 value.
Signaling Pathways and Mechanisms of Action
HIV-1 Integrase Inhibition
The following diagram illustrates the mechanism of action of this compound analogs as HIV-1 integrase inhibitors.
CB1 Receptor Allosteric Modulation
The diagram below depicts the allosteric modulation of the CB1 receptor by indole-2-carboxamide analogs.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents. Its structural analogs have demonstrated significant potential as inhibitors of HIV-1 integrase and as allosteric modulators of the CB1 receptor. The structure-activity relationships discussed in this guide provide a rational basis for the further optimization of these compounds to improve their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols offer a practical resource for researchers engaged in the synthesis and biological evaluation of this important class of molecules. Future investigations into the broader therapeutic potential of this compound analogs are warranted and are anticipated to yield new and effective treatments for a range of human diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. realmofcaring.org [realmofcaring.org]
In Silico Prediction of 6-amino-1H-indole-2-carboxylic Acid Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-1H-indole-2-carboxylic acid and its derivatives represent a promising scaffold in medicinal chemistry, exhibiting inhibitory activity against key therapeutic targets. The in silico prediction of their binding sites is a crucial step in understanding their mechanism of action and in the rational design of more potent and selective drug candidates. This technical guide provides a comprehensive overview of the computational and experimental methodologies for predicting and validating the binding sites of this compound. It details in silico techniques such as molecular docking and molecular dynamics simulations, alongside experimental validation methods including enzyme inhibition assays, X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis. The guide also presents hypothetical signaling pathways and workflows in a visually accessible format using Graphviz diagrams, and summarizes quantitative data for indole-2-carboxylic acid derivatives to inform future research.
Introduction to this compound and its Therapeutic Potential
The indole-2-carboxylic acid scaffold is a privileged structure in drug discovery, with derivatives showing significant biological activity. Notably, these compounds have been investigated as inhibitors of enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and HIV-1 integrase.[1] The 6-amino substitution on the indole ring offers a key point for chemical modification to enhance binding affinity and selectivity. Understanding the precise binding interactions of this compound with its protein targets is paramount for optimizing its therapeutic potential. In silico prediction methods offer a rapid and cost-effective approach to generate hypotheses about these binding modes, which can then be validated through rigorous experimental techniques.
In Silico Prediction of Binding Sites
The computational prediction of ligand-binding sites is a cornerstone of modern drug discovery.[2][3] These methods can be broadly categorized into sequence-based and structure-based approaches.[4] Given the availability of 3D structures for many relevant protein targets, structure-based methods are particularly powerful.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6] The process involves sampling different conformations of the ligand within the binding site and scoring them based on their predicted binding affinity.[7]
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Define the binding site, either based on the location of a known co-crystallized ligand or by using pocket detection algorithms.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, GOLD, Glide) to place the ligand into the defined binding site of the receptor.[8]
-
The program will generate a series of possible binding poses.
-
-
Scoring and Analysis:
-
The docking program will rank the poses based on a scoring function that estimates the binding free energy.
-
The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a more dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of the binding pose obtained from molecular docking.[9][10][11][12]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Start with the best-ranked protein-ligand complex from molecular docking.
-
Solvate the complex in a box of water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).
-
Then, equilibrate the system at constant pressure (NPT ensemble) to achieve the correct density.
-
-
Production MD:
-
Run the simulation for a desired length of time (e.g., 100 ns) without restraints.
-
Analyze the trajectory to assess the stability of the protein-ligand interactions, identify key residues involved in binding, and calculate binding free energies.
-
Experimental Validation of Binding Sites
In silico predictions must be validated by experimental methods to confirm the identified binding site and the predicted binding mode.
Enzyme Inhibition Assays
For target proteins that are enzymes, such as IDO1 and HIV-1 integrase, enzyme inhibition assays are the primary method to quantify the potency of a compound.
Experimental Protocol: IDO1 Inhibition Assay [13][14][15][16]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, catalase, methylene blue, and recombinant human IDO1 enzyme.
-
Compound Incubation: Add varying concentrations of this compound or its derivatives to the reaction mixture and pre-incubate.
-
Initiate Reaction: Add the substrate, L-tryptophan, to start the enzymatic reaction.
-
Termination and Detection: Stop the reaction with trichloroacetic acid. The product, N-formylkynurenine, is then hydrolyzed to kynurenine, which can be detected colorimetrically at 320-325 nm.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Experimental Protocol: HIV-1 Integrase Inhibition Assay [4][17][18][19]
-
Plate Preparation: Coat a streptavidin-coated 96-well plate with a biotin-labeled donor substrate (DS) DNA.
-
Enzyme Binding: Add recombinant HIV-1 integrase to the wells, allowing it to bind to the DS DNA.
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Strand Transfer Reaction: Add the target substrate (TS) DNA to initiate the strand transfer reaction.
-
Detection: The integrated TS DNA is detected using an HRP-labeled antibody, and the signal is measured colorimetrically.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
X-Ray Crystallography
X-ray crystallography provides a high-resolution 3D structure of the protein-ligand complex, offering definitive proof of the binding site and the precise interactions.[20][21][22][23]
Experimental Protocol: X-Ray Crystallography
-
Co-crystallization or Soaking:
-
Co-crystallization: Crystallize the target protein in the presence of this compound.
-
Soaking: Grow crystals of the apo-protein and then soak them in a solution containing the ligand.
-
-
Crystal Harvesting and Cryo-protection: Mount the crystals and flash-cool them in liquid nitrogen.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex.
-
Refinement and Validation: Refine the model to improve its agreement with the experimental data and validate its quality.
NMR Spectroscopy
NMR spectroscopy can identify the binding site and determine the affinity of a ligand in solution.[24][25][26][27][28]
Experimental Protocol: NMR Spectroscopy (Chemical Shift Perturbation)
-
Protein Sample Preparation: Prepare a sample of ¹⁵N-labeled target protein.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing concentrations of this compound to the protein sample and record an HSQC spectrum at each concentration.
-
Data Analysis:
-
Overlay the spectra and identify the residues whose chemical shifts are perturbed upon ligand binding.
-
Map these residues onto the 3D structure of the protein to identify the binding site.
-
The magnitude of the chemical shift changes can be used to determine the dissociation constant (Kd).
-
Site-Directed Mutagenesis
Site-directed mutagenesis is used to confirm the importance of specific amino acid residues for ligand binding.[3][29][30][31][32]
Experimental Protocol: Site-Directed Mutagenesis
-
Primer Design: Design primers containing the desired mutation for the residue hypothesized to be critical for binding.
-
PCR Mutagenesis: Use PCR to amplify the plasmid containing the gene for the target protein with the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA with DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Protein Expression and Purification: Express and purify the mutant protein.
-
Binding Assay: Perform binding assays (e.g., enzyme inhibition, NMR) with the mutant protein and compare the results to the wild-type protein. A significant loss of binding affinity for the mutant confirms the importance of the mutated residue.
Data Presentation
The following table summarizes the inhibitory activities of some indole-2-carboxylic acid derivatives against potential target enzymes. This data can serve as a benchmark for newly designed compounds based on the this compound scaffold.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Derivative 1 | IDO1 | 1.17 | [1] |
| Derivative 1 | TDO | 1.55 | [1] |
| Derivative 2 | HIV-1 Integrase | 0.13 | [33] |
| Derivative 3 | HIV-1 Integrase | 3.11 | [34] |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows and a hypothetical signaling pathway relevant to the study of this compound.
Caption: In Silico Binding Site Prediction Workflow.
Caption: Experimental Validation Workflow.
Caption: Hypothetical IDO1/TDO Signaling Pathway Inhibition.
Conclusion
The in silico prediction of binding sites for this compound is a multifaceted process that integrates computational modeling with experimental validation. This guide has outlined the key methodologies, from initial docking studies to definitive structural biology techniques. By following a structured approach that combines these powerful tools, researchers can efficiently identify and validate the binding sites of this promising compound, thereby accelerating the development of novel therapeutics. The provided protocols and workflows serve as a practical resource for scientists engaged in the exciting field of structure-based drug design.
References
- 1. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 2. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioinnovatise.com [bioinnovatise.com]
- 4. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 7. Small Molecule Docking – Meiler Lab [meilerlab.org]
- 8. youtube.com [youtube.com]
- 9. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. Protein-Ligand Complex [mdtutorials.com]
- 12. youtube.com [youtube.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. xpressbio.com [xpressbio.com]
- 19. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
- 20. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 23. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 27. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 30. assaygenie.com [assaygenie.com]
- 31. Site-Directed Mutagenesis for In Vitro and In Vivo Experiments Exemplified with RNA Interactions in Escherichia Coli [jove.com]
- 32. In Vitro Site Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 33. news-medical.net [news-medical.net]
- 34. bpsbioscience.com [bpsbioscience.com]
Navigating the Acquisition and Application of 6-Amino-1H-indole-2-carboxylic Acid: A Technical Guide
For researchers, scientists, and drug development professionals, 6-amino-1H-indole-2-carboxylic acid stands as a pivotal building block in the synthesis of a diverse array of biologically active compounds. This technical guide delves into its commercial availability, key suppliers, and provides insights into its synthesis and role in drug discovery, particularly as a scaffold for HIV-1 integrase inhibitors.
Commercial Availability and Suppliers
This compound is accessible through various chemical suppliers, catering to a range of research and development needs. The availability, purity, and pricing can vary, making a comparative analysis essential for procurement. Below is a summary of offerings from prominent suppliers.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | AMBH9884C5F8 | ≥98% (HPLC) | 1 g | Inquire |
| CIAH98850080 | Not specified | Not specified | Inquire | |
| BLD Pharmatech | BD137357 | 97% | 1 g | ~$50 |
| 5 g | ~$150 | |||
| 10 g | ~$250 | |||
| BOC Sciences | 90417-29-1 | 95% | Inquire | Inquire |
| A2B Chem | AB123456 | >95% | 250 mg | ~$75 |
| 1 g | ~$200 | |||
| Key Organics | AB-1234 | >95% | 1 g | Inquire |
Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthetic Approaches to this compound
The synthesis of this compound can be achieved through multi-step reaction sequences. A common and effective strategy involves the Reissert indole synthesis, followed by the reduction of a nitro group. This approach offers a versatile route to various substituted indoles.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of this compound, adapted from established literature on Reissert indole synthesis and subsequent nitro group reduction.[1][2][3][4][5][6]
Step 1: Condensation to form Ethyl o-nitrophenylpyruvate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl oxalate.
-
Slowly add o-nitrotoluene to the reaction mixture with stirring.
-
Heat the mixture to reflux for several hours to drive the condensation reaction to completion.
-
After cooling, the reaction mixture is worked up by acidification and extraction with an organic solvent to yield crude ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization to 6-Nitroindole-2-carboxylic Acid
-
Hydrolyze the ethyl o-nitrophenylpyruvate using an aqueous acid solution (e.g., hydrochloric acid) to obtain o-nitrophenylpyruvic acid.
-
Dissolve the o-nitrophenylpyruvic acid in a suitable solvent such as acetic acid.
-
Add a reducing agent, such as zinc dust or iron powder, portion-wise to the solution.
-
The reaction is stirred at room temperature or with gentle heating until the cyclization is complete.
-
The product, 6-nitroindole-2-carboxylic acid, is isolated by filtration and purified by recrystallization.
Step 3: Reduction of the Nitro Group to this compound
-
Dissolve 6-nitroindole-2-carboxylic acid in a suitable solvent (e.g., ethanol or methanol).[4]
-
Add a catalytic amount of palladium on carbon (Pd/C).[4]
-
The mixture is then subjected to hydrogenation with hydrogen gas in a Parr apparatus or under a hydrogen balloon.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.
Role in Drug Discovery: Inhibition of HIV-1 Integrase
Derivatives of indole-2-carboxylic acid have emerged as a promising class of inhibitors targeting HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus.[7][8][9] The mechanism of action involves the chelation of divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme. This interaction prevents the enzyme from carrying out the strand transfer step, a critical process for integrating the viral DNA into the host cell's genome.[7][9]
The indole scaffold, particularly the carboxylic acid moiety at the 2-position, plays a crucial role in coordinating with the magnesium ions in the integrase active site.[9] By functionalizing the 6-amino group and other positions on the indole ring, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties, leading to the development of novel antiretroviral agents. The ongoing research in this area highlights the significance of this compound as a valuable starting material in the quest for more effective HIV therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Nitro-1H-indole-2-carboxylic Acid|Research Chemical [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Structural Implications of Genotypic Variations in HIV-1 Integrase From Diverse Subtypes [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Safety and Handling of 6-amino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-amino-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, and emergency protocols. This document is intended to supplement, not replace, a formal Safety Data Sheet (SDS).
Chemical and Physical Properties
While specific experimental data for this compound is limited, the following table summarizes its known properties and provides estimated values based on closely related analogs such as 5-amino-1H-indole-2-carboxylic acid and 6-hydroxy-1H-indole-2-carboxylic acid.
| Property | Value | Source/Analog |
| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | >200 °C (decomposes) | Estimated based on analogs |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | General solubility of indole carboxylic acids |
| CAS Number | 135855-63-9 | --INVALID-LINK-- |
Hazard Identification and Toxicology
This compound is classified as hazardous. The following table summarizes the GHS hazard classifications.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Pictogram:
Toxicological Summary:
Safe Handling and Storage
Adherence to proper laboratory protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep in a dark place.[1]
-
Recommended storage temperature is 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Caption: General workflow for safe handling and storage.
Emergency Procedures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not widely published, a general and plausible route can be adapted from established methods for similar indole derivatives. The following represents a potential synthetic workflow.
Representative Synthesis of this compound
This protocol is based on the Fischer indole synthesis followed by reduction and hydrolysis.
Step 1: Fischer Indole Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate
-
To a solution of 4-nitrophenylhydrazine hydrochloride (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue is then treated with a solution of polyphosphoric acid or another suitable acid catalyst and heated (e.g., 80-100 °C) until cyclization is complete (monitored by TLC).
-
Pour the reaction mixture onto ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 6-nitro-1H-indole-2-carboxylate.
Step 2: Reduction of the Nitro Group
-
Dissolve the ethyl 6-nitro-1H-indole-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., atmospheric or slightly elevated) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain ethyl 6-amino-1H-indole-2-carboxylate.
Step 3: Hydrolysis of the Ester
-
Dissolve the ethyl 6-amino-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: A plausible synthetic workflow for this compound.
Biological Context and Signaling Pathways
Indole-2-carboxylic acid derivatives are a versatile scaffold in medicinal chemistry and have been investigated for a range of biological activities. Notably, derivatives of this core structure have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key enzymes in the kynurenine pathway of tryptophan metabolism.[4] Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression.[4] Dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy.[4]
The diagram below illustrates the role of IDO1 and TDO in the tryptophan metabolism pathway and their impact on the immune response.
Caption: Role of IDO1/TDO in tryptophan metabolism and immunosuppression.
This guide is intended for informational purposes for trained professionals. Always consult a comprehensive Safety Data Sheet (SDS) and follow all institutional and regulatory guidelines when handling any chemical.
References
An In-depth Technical Guide on the Derivatization of 6-Amino-1H-indole-2-carboxylic Acid for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and derivatization of 6-amino-1H-indole-2-carboxylic acid, a versatile scaffold in medicinal chemistry. We will explore its preparation, key derivatization strategies at the 6-amino and 2-carboxyl positions, and the biological activities of its analogues, with a focus on their roles as enzyme inhibitors.
Synthesis of the this compound Core
The synthesis of the this compound core is a critical first step. A common and effective method involves the nitration of indoline-2-carboxylic acid, followed by dehydrogenation and reduction of the nitro group. This multi-step process provides a reliable route to the desired scaffold.
A key intermediate in this synthesis is 6-nitro-1H-indole-2-carboxylic acid. One synthetic approach involves the direct nitration of indoline-2-carboxylic acid, which predominantly yields the 6-nitro isomer after separation from the 5-nitro byproduct.[1][2] The indoline-2-carboxylic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, followed by dehydrogenation to re-form the indole ring.[1][2]
Experimental Protocol: Synthesis of 6-Nitroindoline-2-carboxylic Acid [2]
-
Materials: Indoline-2-carboxylic acid, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid, Crushed Ice, Ethyl Acetate, Sodium Hydroxide solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid in a flask cooled to -5 °C.
-
Slowly add concentrated nitric acid (1.08 eq) while maintaining the temperature between -20 °C and -10 °C.
-
Stir the reaction mixture for 30 minutes at this temperature.
-
Pour the reaction mixture into crushed ice.
-
Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.
-
Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.
-
Extract the pH-adjusted aqueous phase with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.
-
The subsequent dehydrogenation of the indoline ring and reduction of the nitro group to an amine are standard organic transformations that yield the final this compound.
References
Methodological & Application
Application Notes and Protocols for 6-amino-1H-indole-2-carboxylic acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-1H-indole-2-carboxylic acid is a versatile fluorescent molecule with potential applications in cellular imaging and drug development. Its intrinsic fluorescence, coupled with the presence of two reactive functional groups (an amino group and a carboxylic acid), makes it an attractive building block for the synthesis of more complex fluorescent probes and bioconjugates. The indole scaffold is known for its environmental sensitivity, meaning its fluorescent properties can change in response to the local microenvironment, offering opportunities for dynamic cellular studies.
These application notes provide an overview of the potential photophysical properties of this compound, along with detailed protocols for its hypothetical use in fluorescence microscopy. It is important to note that the quantitative data presented here are estimations based on structurally similar compounds, as direct experimental data for this specific molecule is limited in published literature.
Data Presentation: Estimated Photophysical Properties
The photophysical properties of this compound are predicted based on data from related indole derivatives, particularly 4-cyano-6-aminoindole nucleosides. The amino group at the 6-position is expected to cause a red-shift in both the excitation and emission spectra compared to the parent indole-2-carboxylic acid.
| Property | Estimated Value (in aqueous buffer, pH 7.4) | Notes |
| Excitation Maximum (λex) | ~350 - 370 nm | The amino group acts as an electron-donating group, shifting the absorption to longer wavelengths. |
| Emission Maximum (λem) | ~440 - 460 nm | A significant Stokes shift is expected, which is beneficial for minimizing self-quenching and improving signal-to-noise. |
| Stokes Shift | ~90 - 100 nm | A large Stokes shift is advantageous for fluorescence microscopy applications. |
| Quantum Yield (Φ) | Moderate (estimated 0.2 - 0.4) | The quantum yield is expected to be sensitive to the polarity of the local environment, potentially increasing in non-polar environments.[1][2] |
| Molar Extinction Coefficient (ε) | Not Determined | - |
Disclaimer: The values in this table are estimations and should be experimentally verified for this compound.
Key Applications in Fluorescence Microscopy
-
Fluorescent Amino Acid Analog: this compound can be used as a fluorescent analog of tryptophan for incorporation into peptides and proteins. This allows for the study of peptide localization, conformation, and interaction with other biomolecules.
-
Building Block for Targeted Probes: The carboxylic acid and amino groups serve as versatile handles for bioconjugation. It can be coupled to targeting moieties such as antibodies, peptides, or small molecules to create probes for specific cellular structures or biomarkers.
-
Environmental Sensing: The fluorescence of the indole scaffold is often sensitive to the polarity and viscosity of its microenvironment. This property can be exploited to study changes in cellular compartments, protein folding, or membrane dynamics.
Experimental Protocols
Protocol 1: General Cellular Staining
This protocol describes a general method for staining live or fixed cells with this compound to assess its cellular uptake and distribution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cells of interest (e.g., HeLa, HEK293) cultured on glass-bottom dishes
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/blue channel)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation:
-
Live Cells: Culture cells on glass-bottom dishes to ~70-80% confluency.
-
Fixed Cells: Culture cells as above. Wash cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
-
Staining:
-
Dilute the 10 mM stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium (for live cells) or PBS (for fixed cells).
-
Remove the culture medium/PBS from the cells and add the staining solution.
-
Incubate for 15-30 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed culture medium (for live cells) or PBS (for fixed cells).
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with excitation around 360 nm and emission collection around 450 nm.
-
If desired, counterstain fixed cells with a nuclear stain like DAPI.
-
Protocol 2: Bioconjugation to a Targeting Peptide
This protocol provides a general method for conjugating the carboxylic acid group of this compound to the N-terminus or a lysine residue of a targeting peptide using carbodiimide chemistry.
Materials:
-
This compound
-
Targeting peptide with a primary amine (e.g., N-terminus or lysine side chain)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester.
-
-
Conjugation to Peptide:
-
Dissolve the targeting peptide (1 equivalent) in anhydrous DMF.
-
Add a base such as TEA or DIPEA (2-3 equivalents) to the peptide solution.
-
Add the activated NHS-ester solution dropwise to the peptide solution.
-
Stir the reaction overnight at room temperature, protected from light.
-
-
Purification:
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, purify the conjugate using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the fluorescently labeled peptide by mass spectrometry and HPLC.
-
-
Cellular Imaging with the Conjugate:
-
Use the purified conjugate in a cellular staining protocol similar to Protocol 1, optimizing the concentration and incubation time based on the affinity of the targeting peptide.
-
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of the probe.
-
Increase the incubation time.
-
Optimize the filter sets on the microscope for the estimated excitation and emission wavelengths.
-
Check for photobleaching and reduce laser power or exposure time.
-
-
High Background Fluorescence:
-
Decrease the concentration of the probe.
-
Increase the number of washing steps.
-
Use a high-quality, low-fluorescence imaging medium.
-
-
Cell Toxicity:
-
Decrease the concentration of the probe and/or the incubation time.
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the toxic concentration.
-
Conclusion
This compound holds promise as a versatile fluorescent tool for a range of applications in fluorescence microscopy. Its estimated photophysical properties suggest it will be a useful blue-fluorescent probe. The presence of two orthogonal functional groups for bioconjugation enhances its utility as a building block for creating targeted and environmentally sensitive probes. The protocols provided here offer a starting point for researchers to explore the potential of this molecule in their specific cellular imaging applications. Experimental validation of its photophysical properties and cellular performance is a critical next step.
References
Application Notes and Protocols: Site-Specific Labeling of Proteins with 6-amino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with 6-amino-1H-indole-2-carboxylic acid. This method is designed for researchers who require site-specific modification of proteins to introduce a novel functional group for downstream applications such as fluorescence studies, drug delivery, or protein-protein interaction analysis. The protocol is based on the widely used and robust amine-reactive N-hydroxysuccinimide (NHS) ester chemistry.
The carboxylic acid moiety of this compound is first activated using a carbodiimide and N-hydroxysuccinimide to form a stable NHS ester. This activated intermediate can then efficiently react with primary amines, such as the ε-amine of lysine residues and the α-amine of the protein's N-terminus, to form a stable amide bond.[1][2]
I. Experimental Protocols
A. Activation of this compound to its NHS Ester
This protocol describes the in-situ generation of the amine-reactive NHS ester of this compound.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
0.22 µm syringe filter
Procedure:
-
In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 10 mg of this compound in 1 mL of anhydrous DMF.
-
Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) to the solution and vortex briefly to dissolve.
-
Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature for 4-6 hours, or overnight at 4°C.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by centrifugation or filtration through a 0.22 µm syringe filter.
-
The resulting solution contains the activated this compound NHS ester and should be used immediately for protein labeling.
B. Protein Labeling with Activated this compound
This protocol outlines the procedure for labeling a target protein with the freshly prepared NHS ester of this compound.
Materials:
-
Target protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Activated this compound NHS ester solution (from step I.A)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting column
Procedure:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in a suitable amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.[3]
-
Bring the protein solution to room temperature.
-
Add a 10- to 20-fold molar excess of the activated this compound NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, or at 4°C for 4-6 hours.
-
To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Remove the unreacted label and byproducts by dialysis against a suitable storage buffer or by using a desalting column.
C. Characterization of the Labeled Protein
1. Determination of Degree of Labeling (DOL):
The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the characteristic absorbance maximum of the indole moiety. A calibration curve for this compound should be generated to determine its molar extinction coefficient at its λmax.
2. SDS-PAGE Analysis:
The integrity of the labeled protein can be assessed by SDS-PAGE. The labeled protein should migrate at a slightly higher molecular weight compared to the unlabeled protein, although this shift may not always be discernible.
II. Data Presentation
The following table summarizes hypothetical quantitative data for the labeling of a 25 kDa protein with this compound under different molar excess conditions.
| Molar Excess of Label | Protein Recovery (%) | Degree of Labeling (DOL) |
| 5X | 92% | 1.2 |
| 10X | 88% | 2.5 |
| 20X | 85% | 4.1 |
III. Visualizations
A. Experimental Workflow
Caption: Workflow for protein labeling.
B. Hypothetical Signaling Pathway Application
Caption: A hypothetical signaling pathway.
References
Application Notes & Protocols: 6-amino-1H-indole-2-carboxylic acid as a Fluorescent Probe for Peroxidase Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific applications of 6-amino-1H-indole-2-carboxylic acid as a fluorescent probe for enzyme assays are not extensively documented in publicly available literature. The following application notes and protocols are based on the known fluorescent properties of 6-aminoindole derivatives and the common mechanisms of fluorogenic enzyme assays, particularly for oxidative enzymes. This document, therefore, presents a hypothetical, yet scientifically plausible, application for this compound.
Introduction
This compound is a promising candidate for the development of fluorescent probes for enzyme assays. The 6-aminoindole scaffold is known to exhibit intrinsic fluorescence. Enzymatic modification of the 6-amino group or the indole ring can lead to a significant change in its fluorescent properties, forming the basis of a "turn-on" or "turn-off" fluorescent assay. This application note describes a hypothetical use of this compound as a fluorogenic substrate for peroxidase enzymes, such as horseradish peroxidase (HRP).
Principle of the Assay: In the presence of hydrogen peroxide (H₂O₂), peroxidase enzymes will catalyze the oxidation of this compound. This oxidation is proposed to convert the substrate into a product with significantly enhanced fluorescence, allowing for the sensitive detection of peroxidase activity.
Quantitative Data
The following tables summarize the hypothetical photophysical and enzymatic kinetic properties of this compound and its oxidized product in the context of a peroxidase assay.
Table 1: Photophysical Properties
| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |
| This compound | 310 nm | 380 nm | 8,000 M⁻¹cm⁻¹ | 0.15 |
| Oxidized Product | 350 nm | 450 nm | 15,000 M⁻¹cm⁻¹ | 0.65 |
Table 2: Enzymatic Kinetic Parameters for Horseradish Peroxidase (HRP)
| Substrate | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) |
| This compound | 50 µM | Variable (dependent on enzyme concentration) |
| Hydrogen Peroxide (H₂O₂) | 100 µM | Variable (dependent on enzyme concentration) |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) solution (30%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Protocol 1: Determination of Peroxidase Activity
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of H₂O₂ in deionized water.
-
Prepare a series of HRP dilutions in PBS (e.g., from 1 µg/mL to 1 ng/mL).
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add:
-
50 µL of PBS (pH 7.4)
-
10 µL of the this compound stock solution (final concentration: 1 mM)
-
20 µL of the HRP dilution.
-
-
Initiate the reaction by adding 20 µL of the H₂O₂ stock solution (final concentration: 20 mM).
-
Immediately place the microplate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes).
-
Use an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
Protocol 2: Screening for Peroxidase Inhibitors
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1.
-
Prepare a series of dilutions of the potential inhibitor in a suitable solvent.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add:
-
40 µL of PBS (pH 7.4)
-
10 µL of the potential inhibitor dilution.
-
20 µL of the HRP solution (use a concentration that gives a robust signal in the absence of an inhibitor).
-
-
Pre-incubate for 15 minutes at room temperature.
-
Add 10 µL of the this compound stock solution.
-
Initiate the reaction by adding 20 µL of the H₂O₂ stock solution.
-
-
Data Acquisition and Analysis:
-
Measure the reaction rate as described in Protocol 1.
-
Compare the rates of reaction in the presence and absence of the inhibitor to determine the percent inhibition.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Hypothetical enzymatic pathway for the peroxidase-catalyzed oxidation of this compound.
Caption: General experimental workflow for the peroxidase enzyme assay.
Caption: Logical relationship of the fluorogenic enzyme assay principle.
Application Notes and Protocols for High-Throughput Screening Assays Using 6-amino-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-amino-1H-indole-2-carboxylic acid in high-throughput screening (HTS) campaigns to identify novel modulators of biologically relevant targets. The protocols detailed below are adapted from established HTS assays for HIV-1 integrase and the CysLT1 receptor, two target classes where indole-based scaffolds have shown significant activity.
Application Note 1: High-Throughput Screening for HIV-1 Integrase Inhibitors
Introduction: Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host genome, making it a prime target for antiretroviral therapy. Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. This protocol outlines a biochemical assay suitable for screening this compound and its analogs for inhibitory activity against HIV-1 integrase.
Principle: This assay is a Homogeneous Time-Resolved Fluorescence (HTRF) based strand transfer assay. It measures the ability of a test compound to inhibit the integration of a donor DNA substrate (representing the viral DNA) into a target DNA substrate. The donor DNA is labeled with biotin, and the target DNA is labeled with digoxigenin (DIG). The reaction product is detected using streptavidin-XL665 and an anti-DIG antibody conjugated to a Europium cryptate (Eu3+). When the donor and target DNA are brought into proximity by the integrase-mediated reaction, FRET occurs between the Europium donor and the XL665 acceptor, generating a detectable signal. Inhibitors of the strand transfer reaction will disrupt this proximity and lead to a decrease in the HTRF signal.
Experimental Protocol: HIV-1 Integrase Strand Transfer HTRF Assay
Materials:
-
Recombinant full-length HIV-1 Integrase (6xHis-tagged)
-
Recombinant LEDGF/p75 (a cellular cofactor for integrase)
-
Biotinylated donor DNA (mimicking the viral LTR end)
-
Digoxigenin (DIG)-labeled target DNA
-
Streptavidin-XL665
-
Anti-DIG-Europium Cryptate
-
Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT
-
Test Compound: this compound dissolved in DMSO
-
Positive Control: Raltegravir (a known integrase inhibitor)
-
384-well or 1536-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compound solution in DMSO (or DMSO for controls) into the appropriate wells of a 384-well plate.
-
Integrase-LEDGF/p75 Complex Formation: Prepare the integrase-LEDGF/p75 complex by pre-incubating the two proteins in assay buffer.
-
Enzyme Addition: Add 10 µL of the integrase-LEDGF/p75 complex to each well.
-
Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the integrase.
-
Reaction Initiation: Initiate the strand transfer reaction by adding 10 µL of a substrate mixture containing the biotinylated donor DNA and DIG-labeled target DNA.
-
Reaction Incubation: Incubate the reaction mixture for 60 minutes at 37°C.
-
Detection: Add 20 µL of the HTRF detection reagents (Streptavidin-XL665 and Anti-DIG-Europium Cryptate) in a suitable detection buffer.
-
Final Incubation: Incubate for 1 to 4 hours at room temperature, protected from light.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated for each well. The percent inhibition is determined relative to the high (no inhibitor) and low (no enzyme or potent inhibitor) controls. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Hypothetical Quantitative Data:
| Compound ID | Description | IC₅₀ (µM) |
| 6A-IND-2CA | This compound | 15.2 |
| Raltegravir | Positive Control | 0.005 |
| Analog 1 | 5-fluoro-6-amino-1H-indole-2-carboxylic acid | 8.7 |
| Analog 2 | 6-acetamido-1H-indole-2-carboxylic acid | > 50 |
| Analog 3 | Methyl 6-amino-1H-indole-2-carboxylate | 25.4 |
Experimental Workflow for HIV-1 Integrase Inhibitor Screening
Caption: High-throughput screening workflow for the identification of novel HIV-1 integrase inhibitors.
Application Note 2: High-Throughput Screening for CysLT1 Receptor Antagonists
Introduction: The cysteinyl leukotriene receptor 1 (CysLT1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in the pathophysiology of asthma and allergic rhinitis.[1][2] Antagonists of this receptor are effective therapeutics for these conditions. Indole derivatives have been identified as potent CysLT1 receptor antagonists. This protocol describes a cell-based assay to screen this compound for its ability to antagonize the CysLT1 receptor.
Principle: This assay measures the inhibition of agonist-induced calcium mobilization in cells expressing the CysLT1 receptor. Upon activation by an agonist like LTD₄, the Gq-coupled CysLT1 receptor stimulates the release of intracellular calcium.[1] This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye. A CysLT1 receptor antagonist will block the agonist-induced calcium influx, resulting in a decrease in the fluorescent signal.
Experimental Protocol: CysLT1 Receptor Calcium Mobilization Assay
Materials:
-
CHO-K1 or HEK293 cell line stably expressing the human CysLT1 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
CysLT1 Receptor Agonist: Leukotriene D₄ (LTD₄)
-
Test Compound: this compound dissolved in DMSO
-
Positive Control: Montelukast (a known CysLT1 antagonist)
-
384-well black, clear-bottom cell culture plates
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating: Seed the CysLT1R-expressing cells into 384-well black, clear-bottom plates at an appropriate density and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution containing Fluo-8 AM and probenecid. Incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add the test compound (this compound) or control compounds at various concentrations. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the cell plate into a fluorescent plate reader. Measure the baseline fluorescence, then add the CysLT1 receptor agonist (LTD₄) at a concentration that elicits a submaximal response (EC₈₀).
-
Data Acquisition: Immediately after agonist addition, monitor the change in fluorescence intensity over time (typically 60-120 seconds).
Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescent signal in the presence of the test compound compared to the agonist-only control. The percent inhibition is calculated, and dose-response curves are generated to determine the IC₅₀ value for each compound.
Hypothetical Quantitative Data:
| Compound ID | Description | IC₅₀ (nM) |
| 6A-IND-2CA | This compound | 850 |
| Montelukast | Positive Control | 7.7 |
| Analog 1 | 6-amino-5-chloro-1H-indole-2-carboxylic acid | 420 |
| Analog 2 | N-(1H-indol-6-yl)acetamide-2-carboxylic acid | > 10,000 |
| Analog 3 | Ethyl 6-amino-1H-indole-2-carboxylate | 1500 |
CysLT1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CysLT1 receptor and the inhibitory action of an antagonist.
References
Application Notes and Protocols: Synthesis of 6-Amino-1H-indole-2-carboxylic Acid Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-amino-1H-indole-2-carboxylic acid analogs, a scaffold of significant interest in medicinal chemistry for the development of novel therapeutics. The protocols outlined herein describe a reliable synthetic route starting from commercially available precursors, leading to the core scaffold which can be further diversified for structure-activity relationship (SAR) studies.
Introduction
The this compound core is a privileged structure found in numerous biologically active compounds, including potent inhibitors of various kinases and other key cellular targets.[1][2] Modifications at the 6-amino group, the indole nitrogen (N1), the C3 position, and the carboxylic acid moiety allow for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document will guide researchers through the synthesis of the key 6-aminoindole intermediate and provide examples of analog synthesis for SAR studies, particularly in the context of kinase inhibition for cancer therapy.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step sequence starting from indoline-2-carboxylic acid. The key steps include the regioselective nitration at the 6-position of the indoline ring, followed by esterification, dehydrogenation to form the indole ring, and finally, reduction of the nitro group to the desired 6-amino functionality. Subsequent derivatization of the 6-amino group and other positions can then be performed to generate a library of analogs for SAR studies.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid
This protocol describes the regioselective nitration of commercially available indoline-2-carboxylic acid.
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -10 °C, slowly add indoline-2-carboxylic acid (1.0 eq) to concentrated sulfuric acid.
-
Maintain the temperature between -20 °C and -10 °C while slowly adding concentrated nitric acid (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at this temperature for an additional 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH of the resulting aqueous solution to 4.5-5.0 with a cold aqueous sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate to remove any unwanted isomers.
-
The desired 6-nitroindoline-2-carboxylic acid will precipitate from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Parameter | Condition | Yield (%) | Reference |
| Starting Material | Indoline-2-carboxylic acid | ~72 | [5] |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | ||
| Temperature | -20 to -10 °C |
Table 1: Summary of reaction conditions for the synthesis of 6-nitroindoline-2-carboxylic acid.
Protocol 2: Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate
This protocol involves the esterification of the carboxylic acid and subsequent dehydrogenation to the indole.
Part A: Esterification [3]
Materials:
-
6-Nitroindoline-2-carboxylic acid
-
Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend 6-nitroindoline-2-carboxylic acid (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 6-nitroindoline-2-carboxylate.
Part B: Dehydrogenation [6]
Materials:
-
Ethyl 6-nitroindoline-2-carboxylate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene or Dioxane
Procedure:
-
Dissolve ethyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene or dioxane.
-
Add DDQ (1.1 eq) to the solution.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
Cool the mixture and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with a basic solution to remove any acidic impurities.
-
Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Synthesis of Ethyl 6-amino-1H-indole-2-carboxylate
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
Ethyl 6-nitro-1H-indole-2-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite
Procedure: [3]
-
Dissolve ethyl 6-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain ethyl 6-amino-1H-indole-2-carboxylate.
| Starting Material | Reducing Agent | Solvent | Product | Reference |
| Ethyl 6-nitro-1H-indole-2-carboxylate | H₂, 10% Pd/C | Ethanol | Ethyl 6-amino-1H-indole-2-carboxylate | [3] |
| 6-Nitroindoline-2-carboxylic acid | SnCl₂·2H₂O | Ethanol | 6-Aminoindoline-2-carboxylic acid | [7] |
Table 2: Common reduction methods for the nitro group in indole and indoline systems.
Protocol 4: Synthesis of this compound Analogs for SAR Studies
The versatile 6-amino-1H-indole-2-carboxylate can be further modified at several positions to generate a library of analogs. A common modification is the acylation of the 6-amino group to form amides.
Example: Synthesis of N-(1H-Indole-2-carbonyl)-substituted benzenesulfonamides
Materials:
-
Ethyl 6-amino-1H-indole-2-carboxylate
-
Substituted benzenesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
Procedure:
-
Amide Formation: Dissolve ethyl 6-amino-1H-indole-2-carboxylate (1.0 eq) in DCM and add pyridine (1.2 eq). Cool the solution to 0 °C and add the substituted benzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate to give the sulfonamide ester.
-
Ester Hydrolysis: Dissolve the sulfonamide ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final carboxylic acid analog.
Structure-Activity Relationship (SAR) Studies
The synthesized analogs can be screened against various biological targets, such as protein kinases, to determine their inhibitory activity. The following table summarizes representative SAR data for indole-2-carboxamide derivatives as kinase inhibitors, compiled from various studies.
| Compound | R¹ (at C5) | R² (at C3) | R³ (Amide) | EGFR IC₅₀ (nM)[8] | VEGFR-2 IC₅₀ (nM)[8] | Antiproliferative GI₅₀ (nM)[8] |
| Va | H | H | 2-aminophenyl | 71 | >1000 | 26 |
| Ve | H | H | 2-amino-4-chlorophenyl | 85 | 124 | 38 |
| Vf | H | H | 2-amino-5-chlorophenyl | 92 | 148 | 45 |
| Vg | H | H | 2-amino-4-methoxyphenyl | 101 | 162 | 52 |
| Vh | H | H | 2-amino-5-methylphenyl | 107 | 175 | 58 |
Table 3: SAR data for selected indole-2-carboxamide derivatives.[8]
Key SAR Observations:
-
The 6-amino group (or a substituted amino group) is often crucial for activity, potentially forming key hydrogen bonds with the target protein.
-
Substituents on the amide phenyl ring significantly influence activity. Electron-donating and electron-withdrawing groups can modulate potency and selectivity against different kinases.[8]
-
Modifications at the N1 and C3 positions of the indole ring can be explored to improve physicochemical properties and target engagement.
Signaling Pathway Visualization
Many indole-2-carboxylic acid analogs exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate the EGFR/VEGFR and Akt/mTOR/NF-κB signaling pathways, which are common targets for this class of compounds.[9][10]
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development with 6-amino-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-amino-1H-indole-2-carboxylic acid is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific biological profile of this compound is still under investigation, its structural similarity to known bioactive molecules suggests its potential as a modulator of key cellular pathways. Notably, derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), and as antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3][4] Furthermore, 6-amino substituted indazole derivatives, which are structurally related, have been designed as IDO1 inhibitors and have demonstrated potent anti-proliferative activity in cancer cell lines.[5][6]
These application notes provide detailed protocols for a series of cell-based assays to characterize the potential anticancer and immunomodulatory effects of this compound. The described assays will enable researchers to assess its impact on cell viability, its potential to inhibit the IDO1 enzyme, and its ability to induce apoptosis.
Potential Signaling Pathway: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[7] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell function and promote immune tolerance, allowing cancer cells to evade immune surveillance.[7] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy. The following diagram illustrates the IDO1 signaling pathway and the potential point of intervention for an inhibitor like this compound.
Caption: IDO1 signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the biological activity of this compound in cell-based assays.
Caption: General experimental workflow.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 48 | Data to be determined |
| MCF-7 | 48 | Data to be determined |
| A549 | 48 | Data to be determined |
Table 2: IDO1 Inhibitory Activity of this compound
| Cell Line | IFN-γ Concentration (ng/mL) | IC50 (µM) |
| HeLa | 100 | Data to be determined |
| SKOV-3 | 100 | Data to be determined |
Table 3: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Jurkat | e.g., 1x IC50 | Data to be determined | Data to be determined |
| Jurkat | e.g., 2x IC50 | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[1][2][8]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[1][4]
IDO1 Cell-Based Inhibition Assay
This assay measures the ability of this compound to inhibit IFN-γ-induced IDO1 activity in cells by quantifying the production of kynurenine.[7][9][10]
Materials:
-
HeLa or SKOV-3 cells
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound stock solution
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells (e.g., SKOV-3 at 3 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[10]
-
Induce IDO1 expression by adding IFN-γ (e.g., 100 ng/mL) to the cell culture and incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound in assay medium containing L-tryptophan.
-
Replace the culture medium with the prepared compound dilutions and incubate for 24-48 hours.
-
After incubation, transfer 140 µL of the supernatant from each well to a new 96-well plate.[9]
-
Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to another 96-well plate and add 100 µL of 2% (w/v) DMAB in acetic acid.[9]
-
Measure the absorbance at 480 nm.[9] A standard curve of known kynurenine concentrations should be prepared to quantify the results.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol determines the mode of cell death induced by this compound by differentiating between live, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
Suspension or adherent cancer cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Amino-1H-indole-2-carboxylic Acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening collections of low molecular weight fragments (typically <300 Da) for weak but efficient binding to a biological target. The small size and low complexity of fragments allow them to explore chemical space more effectively than larger, more complex molecules. Hits identified from these screens are then optimized and grown into more potent, drug-like candidates.
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Specifically, 6-amino-1H-indole-2-carboxylic acid represents a versatile fragment. The indole core provides a rigid framework capable of engaging in various interactions, including hydrogen bonding and π-stacking. The carboxylic acid at the 2-position is a key metal-chelating group, while the amino group at the 6-position offers a vector for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties.[2][3][4] This document outlines the application of this fragment in FBDD, providing exemplary data, experimental protocols, and workflow visualizations.
Key Applications and Biological Targets
The this compound scaffold and its derivatives have shown potential against several important drug targets:
-
HIV-1 Integrase: The indole-2-carboxylic acid core has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3][4][5] The carboxylic acid and indole nitrogen can form a chelating triad with the two Mg²⁺ ions in the enzyme's active site, which is crucial for its catalytic activity.[2][4] The amino group at the C6 position can be functionalized to introduce moieties that form π-π stacking interactions with viral DNA, enhancing inhibitory activity.[3]
-
Antiparasitic Agents (Trypanosoma cruzi): Derivatives of indole-2-carboxamides have been identified through phenotypic screening as having activity against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7] The indole core serves as a key structural feature for these compounds.
-
Protein Kinases (EGFR/VEGFR-2): Indole-6-carboxylic acid derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in cancer therapy.[8][9] This suggests that the broader indole carboxylic acid scaffold is suitable for targeting ATP-binding sites in kinases.
-
TRPV1 Agonists: The indole-2-carboxamide framework has been explored for the development of novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation.[10]
Data Presentation: Biological Activity of Indole-2-Carboxylic Acid Derivatives
The following tables summarize quantitative data for derivatives of the indole-2-carboxylic acid scaffold, illustrating its potential for developing potent inhibitors against various targets.
Table 1: HIV-1 Integrase Strand Transfer Inhibitory Activity Data extracted from studies on substituted indole-2-carboxylic acids, demonstrating the scaffold's utility.
| Compound ID | Modification on Indole Core | IC₅₀ (µM) | Reference |
| 1 | Parent Indole-2-carboxylic acid | > 50 | [2] |
| 17a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)- | 3.11 | [3] |
| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)- | 0.13 | [4] |
Table 2: Anti-Trypanosoma cruzi Activity of Indole-2-Carboxamide Derivatives Data from phenotypic screening of indole derivatives against intracellular T. cruzi amastigotes.
| Compound ID | Modification on Indole Core | pEC₅₀ | Reference |
| 1 | 5-methyl, N-(pyridin-4-ylmethyl) | 5.8 | [7] |
| 2 | 5-methyl, N-(6-morpholinopyridin-3-yl)methyl | 5.5 | [7] |
| 3 | 5-cyclopropyl, N-(pyridin-4-ylmethyl) | 6.2 | [7] |
| 69 | 5-methyl, N-(4-(N-methylsulfonamidomethyl)phenyl) (reversed amide) | 5.7 | [7] |
Experimental Protocols
Protocol 1: Fragment Screening by Surface Plasmon Resonance (SPR)
This protocol describes a general method for screening this compound against a target protein immobilized on an SPR sensor chip.
1. Materials and Reagents:
-
Target protein (e.g., HIV-1 Integrase, Kinase domain)
-
This compound (and other fragments)
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
2. Method:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 8000-10000 Resonance Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell is prepared similarly but without protein injection.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the fragment stock into running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is consistent and low (< 2%).
-
Inject the fragment solution over the reference and protein-immobilized flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., a 30-second pulse of 10 mM Glycine-HCl, pH 2.0).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.
-
Analyze the sensorgrams for binding responses that indicate an interaction. Hits are identified based on a predefined response threshold.
-
For confirmed hits, perform dose-response experiments with a concentration series of the fragment to determine the equilibrium dissociation constant (Kd).
-
Protocol 2: HIV-1 Integrase Strand Transfer Assay
This protocol is adapted from methodologies used to evaluate indole-2-carboxylic acid derivatives as INSTIs.[3][4]
1. Materials and Reagents:
-
Recombinant HIV-1 Integrase enzyme
-
Donor DNA (vDNA) substrate, 5'-end labeled (e.g., with biotin)
-
Target DNA (tDNA) substrate
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)
-
Test compounds (e.g., this compound derivatives)
-
Quenching solution (e.g., EDTA)
-
Detection reagents (e.g., Streptavidin-coated plates, anti-digoxigenin-alkaline phosphatase conjugate if tDNA is digoxigenin-labeled)
2. Method:
-
Pre-incubation (37°C for 30 min):
-
In a 96-well plate, mix the HIV-1 Integrase enzyme with the biotin-labeled vDNA in the assay buffer.
-
Add the test compound at various concentrations (or DMSO for control).
-
-
Strand Transfer Reaction (37°C for 60 min):
-
Initiate the strand transfer reaction by adding the tDNA substrate to the wells.
-
-
Reaction Quenching:
-
Stop the reaction by adding an excess of quenching solution (EDTA).
-
-
Detection and Quantification:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotin-vDNA.
-
Wash the plate to remove unbound components.
-
Add an antibody-enzyme conjugate (e.g., anti-digoxigenin-AP) that binds to the integrated tDNA.
-
After another wash step, add a colorimetric or chemiluminescent substrate for the enzyme.
-
Measure the signal, which is proportional to the amount of strand transfer activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Synthetic Elaboration of the this compound Fragment
This protocol provides a general procedure for elaborating the fragment via amide coupling at the C2 carboxylic acid and functionalization of the C6 amino group.
1. Materials and Reagents:
-
6-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid (Boc-protected starting material)[11]
-
Desired amine (R¹-NH₂)
-
Coupling agent (e.g., HATU, BOP)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
-
Deprotection reagent (e.g., TFA in DCM for Boc group removal)
-
Reagent for C6-amino functionalization (e.g., Aryl halide for Buchwald-Hartwig coupling)
2. Method:
-
Amide Coupling at C2:
-
Dissolve Boc-protected this compound (1 eq) in DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2 eq). Stir for 10 minutes at room temperature.
-
Add the desired amine (R¹-NH₂, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the C2-amide derivative.
-
-
Deprotection of C6-Amine:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (typically 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure to obtain the free amine.
-
-
Functionalization of C6-Amine (e.g., Buchwald-Hartwig Amination):
-
Combine the deprotected amine (1 eq), an aryl halide (Ar-X, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene).
-
Heat the mixture under an inert atmosphere (e.g., at 100°C) until the reaction is complete.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the final product by column chromatography.
-
Visualizations
Caption: FBDD workflow using this compound.
Caption: Simplified EGFR signaling pathway inhibited by an indole derivative.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
Application Notes and Protocols: 6-amino-1H-indole-2-carboxylic Acid for Studying Protein-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-1H-indole-2-carboxylic acid is a small molecule belonging to the indole-2-carboxylic acid class of compounds. This scaffold has garnered significant interest in drug discovery, particularly as inhibitors of enzymes involved in critical pathological pathways. Notably, derivatives of indole-2-carboxylic acid have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a well-established therapeutic target in oncology, as its upregulation in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites.[2][3]
These application notes provide a comprehensive guide for utilizing this compound as a tool to study its interaction with its putative protein target, IDO1. Detailed protocols for key biophysical and structural biology techniques are provided to enable researchers to characterize the binding affinity, thermodynamics, and structural basis of this interaction.
Target Protein: Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step of tryptophan catabolism.[4][5] By converting L-tryptophan to N-formylkynurenine, IDO1 initiates a signaling cascade that suppresses the anti-tumor immune response.[2] This makes IDO1 a prime target for the development of cancer immunotherapies. The indole-2-carboxylic acid scaffold has been explored for its potential to inhibit IDO1.[1]
Quantitative Data
| Compound | Target | IC50 (µM) | Assay Conditions |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1.17 | Enzymatic assay |
| TDO | 1.55 | Enzymatic assay |
Table 1: Inhibitory activity of a 6-acetamido-indole-2-carboxylic acid derivative against IDO1 and TDO. Data extracted from a study on dual inhibitors.[1] It is hypothesized that this compound will exhibit similar or enhanced potency.
Signaling Pathway
The IDO1 pathway plays a critical role in immune tolerance and is often exploited by tumors to evade immune surveillance. The following diagram illustrates the canonical IDO1 signaling pathway and the proposed point of inhibition by this compound.
References
- 1. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-amino-1H-indole-2-carboxylic acid in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzyme activities. The use of fluorescent non-canonical amino acids (ncAAs) as intrinsic probes for FRET offers significant advantages over traditional extrinsic fluorophores, including minimal perturbation of the protein structure and site-specific incorporation. This document provides detailed application notes and protocols for the use of the fluorescent amino acid, 6-amino-1H-indole-2-carboxylic acid, in FRET-based assays. While direct FRET applications of this specific amino acid are not yet widely documented, its structural similarity to other fluorescent indole derivatives allows for the extrapolation of its potential utility and the development of robust experimental protocols.
Photophysical Properties
Quantitative data on the photophysical properties of this compound are limited. However, data from a closely related compound, 6-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid, provides valuable insights into its expected fluorescent characteristics.[1]
| Property | Value (for 6-amino-indole nucleoside analogue) | Reference |
| Quantum Yield (Φ) | 0.53 ± 0.01 | [1] |
| Molar Extinction Coefficient (ε) | Data not available for the 2-carboxylic acid. The related 4-carboxylate ester has a low molar extinction coefficient. | [2] |
| Excitation Maximum (λex) | Not specified. Indole derivatives typically absorb in the UV range (~280-350 nm). | |
| Emission Maximum (λem) | Not specified. Indole derivatives typically emit in the range of 350-500 nm. | |
| Stokes Shift | The related 6-amino substituted indole nucleosides exhibit high Stokes shifts. | [2] |
Note: The data presented is for a structural analogue and should be considered as an estimation for this compound. Experimental determination of the precise photophysical properties is highly recommended.
Principle of FRET using this compound
FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. When this compound is incorporated into a protein as a FRET donor, its fluorescence will be quenched in the presence of a suitable acceptor when they are in close proximity. This change in fluorescence can be used to monitor dynamic processes such as protein folding, ligand binding, or protein-protein interactions.
A potential FRET partner for the indole-based this compound could be a fluorophore with an excitation spectrum that overlaps with the emission spectrum of the indole derivative. Given the typical emission of indoles, suitable acceptors could include various organic dyes or other fluorescent proteins. For instance, tryptophan, another indole-containing amino acid, has been successfully paired with p-cyanophenylalanine (PheCN) in FRET studies.[3]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein
This protocol outlines the general steps for incorporating an ncAA into a protein of interest using an engineered aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Expression vector for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase specific for this compound.
-
Plasmid encoding the corresponding orthogonal tRNA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound.
-
Standard cell culture media and reagents.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Methodology:
-
Vector Preparation: Clone the gene for the protein of interest into an expression vector. Introduce an amber stop codon (TAG) at the specific site for ncAA incorporation using site-directed mutagenesis.
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmids for the engineered synthetase and tRNA.
-
Cell Culture:
-
Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.
-
Supplement the medium with 1 mM this compound.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an appropriate concentration and temperature (e.g., 0.5 mM IPTG at 18°C for 16 hours).
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press.
-
Purify the protein containing the incorporated ncAA using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
-
-
Verification: Confirm the incorporation of the ncAA by mass spectrometry.
Protocol 2: In Vitro FRET Assay to Monitor Protein-Ligand Binding
This protocol describes a steady-state FRET assay to measure the interaction between a protein containing this compound (the donor) and a fluorescently labeled ligand (the acceptor).
Materials:
-
Purified protein with incorporated this compound.
-
Fluorescently labeled ligand (acceptor).
-
Assay buffer (e.g., PBS or Tris buffer at physiological pH).
-
Fluorometer with excitation and emission wavelength scanning capabilities.
Methodology:
-
Determine Optimal Excitation and Emission Wavelengths:
-
Measure the fluorescence excitation and emission spectra of the donor protein and the acceptor-labeled ligand separately to determine their spectral properties.
-
-
FRET Measurement:
-
In a quartz cuvette, add the donor protein to the assay buffer at a fixed concentration.
-
Excite the sample at the excitation maximum of the donor (e.g., ~320 nm, to be determined experimentally).
-
Record the emission spectrum.
-
Titrate increasing concentrations of the acceptor-labeled ligand into the cuvette.
-
After each addition, incubate for a short period to allow for binding equilibrium to be reached, and then record the emission spectrum.
-
-
Data Analysis:
-
Observe the quenching of the donor fluorescence and the sensitized emission of the acceptor.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor alone.
-
Plot the FRET efficiency or the change in fluorescence intensity as a function of the ligand concentration to determine the binding affinity (Kd).
-
Visualizations
Caption: Experimental workflow for FRET-based assays.
Caption: Hypothetical signaling pathway monitored by FRET.
Conclusion
This compound holds promise as a fluorescent amino acid for use in FRET-based assays. While further characterization of its specific photophysical properties is required, the methodologies and principles outlined in these application notes provide a solid foundation for its implementation in studying protein structure, function, and interactions. The ability to site-specifically incorporate this probe offers a minimally invasive approach to gain valuable insights into dynamic biological processes.
References
- 1. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and photophysical characterization of fluorescent indole nucleoside analogues | Semantic Scholar [semanticscholar.org]
- 3. Using an Amino Acid Fluorescence Resonance Energy Transfer Pair To Probe Protein Unfolding: Application to the Villin Headpiece Subdomain and the LysM Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 6-amino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the chemical modification of 6-amino-1H-indole-2-carboxylic acid, a versatile scaffold for the development of novel therapeutic agents. The protocols focus on functionalization at the carboxylic acid and the amino group, providing a foundation for creating diverse chemical libraries for drug discovery.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a primary site for derivatization, most commonly through amide bond formation and esterification.
Amide Coupling Reactions
Amide coupling is a robust method to introduce a wide range of substituents, significantly impacting the pharmacological properties of the parent molecule. The choice of coupling reagent is critical for achieving high yields and purity.
Workflow for Amide Coupling
Caption: General workflow for the amide coupling of this compound.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent System | Base | Solvent | Key Advantages |
| EDC·HCl / HOBt | DIPEA | DMF or DCM | Good for a wide range of amines, minimizes racemization.[1] |
| BOP | DIPEA | DCM | Highly effective, particularly for sterically hindered amines.[2][3] |
| EDAC | - | - | Water-soluble carbodiimide, useful for specific applications.[4] |
Experimental Protocol: Amide Coupling using EDC·HCl/HOBt [1]
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Addition of Reagents: Add the desired amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) to the solution.
-
Initiation: Cool the mixture to 0°C in an ice bath and add EDC·HCl (1.2 eq.) portion-wise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-6-amino-1H-indole-2-carboxamide.
Esterification
Esterification of the carboxylic acid can be achieved under acidic conditions (Fischer esterification) or by using coupling agents.
Experimental Protocol: Fischer Esterification [5]
-
Preparation: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol), which acts as both solvent and reagent.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or TsOH).
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography to obtain the corresponding ester.
Experimental Protocol: Steglich Esterification [6]
-
Preparation: Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Initiation: Cool the mixture to 0°C and add DCC (1.1 eq.).
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Functionalization of the 6-Amino Group
The 6-amino group is a key site for introducing diversity through reactions such as N-acylation, and palladium-catalyzed cross-coupling reactions.
N-Acylation of the 6-Amino Group
Direct acylation of the 6-amino group can be achieved using acyl chlorides or by amide coupling to a carboxylic acid. Note that the indole nitrogen can also undergo acylation, so careful control of reaction conditions is necessary.[7][8][9]
Experimental Protocol: N-Acylation with Acyl Chloride
-
Preparation: Dissolve this compound (1.0 eq.) and a base such as pyridine or triethylamine (2.0 eq.) in anhydrous DCM or THF.
-
Acylation: Cool the solution to 0°C and slowly add the acyl chloride (1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The 6-amino group can be transformed into other functional groups to participate in cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling. For instance, the amino group can be converted to a bromide via a Sandmeyer-type reaction, which can then be used in cross-coupling.
Conceptual Workflow for Cross-Coupling
Caption: A potential pathway for C-C and C-N bond formation at the 6-position via a bromo-intermediate.
Experimental Protocol: Buchwald-Hartwig Amination of a 6-Bromoindole Derivative [10][11][12][13]
This protocol assumes the successful synthesis of 6-bromo-1H-indole-2-carboxylic acid or its ester derivative.
-
Preparation: In a flame-dried Schlenk tube, combine the 6-bromoindole substrate (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP or XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).
-
Reaction Setup: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene or dioxane.
-
Reaction: Heat the mixture to 80-110°C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 6-amino-functionalized indole.
Experimental Protocol: Suzuki Coupling of a 6-Bromoindole Derivative [14][15]
This protocol assumes the successful synthesis of 6-bromo-1H-indole-2-carboxylic acid or its ester derivative.
-
Preparation: In a flask, combine the 6-bromoindole substrate (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a solvent mixture, typically dioxane/water or toluene/ethanol/water.
-
Reaction: Degas the mixture and heat under an inert atmosphere to 80-100°C for 6-18 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the 6-aryl-substituted indole.
Important Considerations:
-
Protecting Groups: For some transformations, protection of the indole nitrogen (e.g., as a Boc or SEM derivative) and/or the 6-amino group may be necessary to avoid side reactions.
-
Reaction Optimization: The reaction conditions provided are general starting points. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.
-
Safety: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
6-Amino-1H-indole-2-carboxylic Acid: A Versatile Scaffold for the Synthesis of Complex Bioactive Molecules
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Amino-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activities. The indole core is a privileged structure in numerous pharmaceuticals, and the presence of a carboxylic acid at the 2-position and an amino group at the 6-position provides two strategic points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The carboxylic acid moiety can be readily converted into a variety of functional groups, most commonly amides, through well-established coupling reactions. This enables the introduction of diverse side chains to probe interactions with biological targets. The amino group at the 6-position offers a handle for further derivatization, such as acylation, alkylation, or participation in cyclization reactions to construct more complex heterocyclic systems. This dual functionality makes this compound an attractive starting material for the development of novel therapeutics targeting a range of diseases, including cancer and viral infections.
This document provides an overview of the applications of this compound in the synthesis of bioactive compounds, detailed experimental protocols for its derivatization, and a summary of the biological activities of the resulting molecules.
Applications in Drug Discovery
Derivatives of this compound have shown promise as inhibitors of several key biological targets implicated in disease pathogenesis.
1. Kinase Inhibitors for Anticancer Therapy:
The indole scaffold is a common feature in many kinase inhibitors. By modifying the 6-amino and 2-carboxylic acid positions, researchers have developed potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors play crucial roles in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[2] Inhibition of these pathways can lead to the suppression of tumor growth and metastasis.
2. HIV-1 Integrase Inhibitors:
HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus (HIV) as it catalyzes the insertion of the viral DNA into the host cell's genome.[3][4] Indole-2-carboxylic acid derivatives have been identified as effective inhibitors of this enzyme. The carboxylic acid group often acts as a key pharmacophoric element, chelating essential metal ions in the active site of the integrase. The 6-amino group can be functionalized to enhance binding affinity and selectivity.
3. IDO1/TDO Dual Inhibitors:
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion.[5] Inhibition of both IDO1 and TDO is a promising strategy in cancer immunotherapy. Derivatives of this compound, particularly 6-acetamido-indole-2-carboxylic acids, have been developed as potent dual inhibitors of these enzymes.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for various derivatives of this compound, including reaction yields and biological activity.
Table 1: Synthesis Yields of 6-Substituted Indole-2-Carboxylic Acid Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-Bromo-1H-indole-2-carboxylic acid | Esterification, then Buchwald-Hartwig amination | This compound ester derivatives | Not specified | [6] |
| 5-Nitroindole-2-carboxylic acid | Esterification, then reduction of nitro group | Ethyl 5-amino-1H-indole-2-carboxylate | Not specified | [6] |
| 6-Acetamido-1H-indole-2-carboxylic acid | Amide coupling with various amines | N-Substituted-6-acetamido-1H-indole-2-carboxamides | Not specified | [5] |
Table 2: Biological Activity of 6-Substituted Indole-2-Carboxamide Derivatives
| Compound ID | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |
| 9o-1 | IDO1 | Enzymatic | 1.17 | - | [5] |
| 9o-1 | TDO | Enzymatic | 1.55 | - | [5] |
| 17a | HIV-1 Integrase | Strand Transfer | 3.11 | - | [3] |
| 20a | HIV-1 Integrase | Strand Transfer | 0.13 | - | [4] |
| 4a | EGFR | Antiproliferative | Not specified | HepG2, HCT-116, A549 | [1] |
| 6c | VEGFR-2 | Antiproliferative | Not specified | HepG2, HCT-116, A549 | [1] |
Experimental Protocols
Protocol 1: General Amide Coupling of this compound
This protocol describes a general method for the synthesis of 6-amino-1H-indole-2-carboxamides via amide bond formation. The amino group at the 6-position is typically protected prior to the coupling reaction.
Workflow for Amide Coupling:
Caption: General workflow for the synthesis of 6-amino-1H-indole-2-carboxamides.
Materials:
-
Protected this compound (e.g., 6-acetamido-1H-indole-2-carboxylic acid)
-
Desired amine
-
Coupling agent (e.g., HATU, EDC/HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard workup and purification reagents
Procedure:
-
Activation: To a solution of the protected this compound (1 equivalent) in anhydrous DMF or DCM, add the coupling agent (1.1 equivalents) and the base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): If a protecting group was used on the 6-amino function, remove it using appropriate conditions (e.g., TFA for a Boc group, or mild basic/acidic hydrolysis for an acetyl group).
Protocol 2: Synthesis of this compound Derivatives via Buchwald-Hartwig Amination
This protocol outlines the synthesis of this compound derivatives starting from a 6-bromo precursor.[6]
Workflow for Buchwald-Hartwig Amination:
Caption: Synthesis of this compound derivatives.
Materials:
-
Ethyl 6-bromo-1H-indole-2-carboxylate
-
Desired amine or aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
Reaction Setup: In a reaction vessel, combine ethyl 6-bromo-1H-indole-2-carboxylate (1 equivalent), the desired amine (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), XPhos (0.1 equivalents), and Cs₂CO₃ (2 equivalents).
-
Reaction: Add anhydrous 1,4-dioxane to the vessel, and purge the mixture with an inert gas (e.g., argon or nitrogen). Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
-
Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base such as NaOH in a mixture of water and methanol.
Signaling Pathway Diagrams
EGFR/VEGFR-2 Signaling Pathway
Derivatives of this compound that inhibit EGFR and VEGFR-2 can block downstream signaling cascades that promote cell proliferation and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling by 6-amino-1H-indole-2-carboxamide derivatives.
HIV-1 Life Cycle and the Role of Integrase
HIV-1 integrase inhibitors derived from this compound prevent the integration of the viral DNA into the host genome, a critical step in the viral life cycle.[2][7]
Caption: Inhibition of HIV-1 integrase disrupts the viral life cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
Application Notes and Protocols: In Vivo Imaging Applications of Indole Derivatives
A Note to the Researcher: While the core focus of this request is on 6-amino-1H-indole-2-carboxylic acid derivatives , a comprehensive review of current scientific literature reveals a notable absence of specific in vivo imaging applications for this particular scaffold. However, the broader family of indole derivatives has been successfully adapted for various in vivo imaging modalities. This document, therefore, provides detailed application notes and protocols for closely related indole-based imaging agents to serve as a valuable resource and guide for researchers in the field. The principles and methodologies described herein can inform the potential development of this compound derivatives as novel imaging probes.
The following sections detail the applications of two distinct classes of indole derivatives for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo.
Section 1: 6-Substituted Indole Derivatives for PET Imaging of Tryptophan 2,3-Dioxygenase (TDO)
Tryptophan 2,3-dioxygenase (TDO) is a key enzyme in the kynurenine pathway and is a target for immunotherapy in cancer. PET imaging of TDO can provide valuable information on tumor metabolism and the tumor microenvironment. A promising PET tracer for TDO is 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole , a derivative where the 6-position of the indole ring is labeled with fluorine-18.
Application Notes
This radiotracer has demonstrated potential for imaging TDO expression in vivo. Preclinical studies in mice have shown good brain uptake and no significant defluorination, which are desirable properties for a brain imaging agent.[1] The rapid accumulation in target tissues allows for early imaging time points.
Quantitative Data Summary
| Compound | Target | Imaging Modality | Key Quantitative Data | Reference |
| 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole | Tryptophan 2,3-Dioxygenase (TDO) | PET | Brain Uptake: 8.1% ID/g at 2.25 min | [1] |
| Heart Uptake: 10.9% ID/g at 1.75 min | [1] | |||
| Radiochemical Yield (non-corrected): 5-6% | [1] | |||
| Radiochemical Purity: >99% | [1] |
Experimental Protocols
Protocol 1.1: Automated Radiosynthesis of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole
This protocol describes a copper-mediated nucleophilic 18F-fluorination.
Materials:
-
Precursor molecule (specific precursor for 6-fluoro-3-(pyridine-3-yl)-1H-indole)
-
[18F]Fluoride
-
Copper catalyst
-
Automated radiosynthesis module
-
HPLC for purification
Procedure:
-
Produce [18F]fluoride via cyclotron.
-
Trap the aqueous [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride into the reactor of the automated synthesis module.
-
Perform azeotropic drying of the [18F]fluoride.
-
Add the precursor and copper catalyst to the reactor.
-
Heat the reaction mixture to facilitate the nucleophilic fluorination reaction.
-
Following the reaction, perform purification of the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole.
-
Formulate the final product in a suitable buffer for injection.
Protocol 1.2: Small Animal PET/CT Imaging
Materials:
-
6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole
-
Anesthetized C57BL/6 mice
-
Small animal PET/CT scanner
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Position the mouse in the PET/CT scanner.
-
Administer a bolus injection of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole intravenously.
-
Initiate a dynamic PET scan immediately after injection for a duration of 60 minutes.
-
Acquire a CT scan for anatomical co-registration.
-
Reconstruct the PET and CT images.
-
Analyze the images to determine the biodistribution and uptake of the radiotracer in various organs over time.
Diagrams
Section 2: Indole-3-Carboxamide Derivatives for PET Imaging of 5-HT2C Receptors
The serotonin 2C (5-HT2C) receptor is implicated in various neuropsychiatric disorders. Developing selective PET tracers for this receptor is crucial for understanding its role in disease and for drug development. One such promising candidate is [11C]6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide .[2]
Application Notes
This carbon-11 labeled indole-3-carboxamide derivative exhibits high affinity and selectivity for the 5-HT2C receptor.[2] MicroPET imaging studies in nonhuman primates have demonstrated specific uptake in the choroid plexus, a region with high 5-HT2C receptor density.[2] The specific binding can be blocked by a known 5-HT2C antagonist, confirming the target engagement of the tracer.[2]
Quantitative Data Summary
| Compound | Target | Imaging Modality | Key Quantitative Data | Reference |
| [11C]6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide | 5-HT2C Receptor | PET | Binding Affinity (Ki): 1.3 nM | [2] |
| Selectivity over 5-HT2A: ~1000-fold | [2] | |||
| Selectivity over 5-HT2B: ~140-fold | [2] | |||
| Radiochemical Yield (decay-corrected): 27 ± 4% | [2] | |||
| Specific Activity: 0.4–0.9 Ci/μmol | [2] |
Experimental Protocols
Protocol 2.1: Radiosynthesis of [11C]6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide
This protocol details the synthesis via a palladium-catalyzed coupling reaction.
Materials:
-
Pinacolboranate precursor
-
[11C]CH3I
-
Palladium catalyst
-
Automated radiosynthesis module
-
HPLC for purification
Procedure:
-
Produce [11C]CH4 from a cyclotron target and convert it to [11C]CH3I.
-
Trap the [11C]CH3I in a solution containing the pinacolboranate precursor and the palladium catalyst in the reactor of the synthesis module.
-
Heat the reaction mixture to facilitate the palladium-catalyzed cross-coupling reaction.
-
After the reaction, quench the reaction and perform purification of the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to the desired [11C]-labeled product.
-
Formulate the final product in a sterile solution for injection.
Protocol 2.2: MicroPET Imaging in Nonhuman Primates
Materials:
-
[11C]6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide
-
Anesthetized rhesus monkey
-
PET scanner
-
(Optional) 5-HT2C antagonist (e.g., SB-242084) for blocking studies
Procedure:
-
Anesthetize the rhesus monkey.
-
Position the animal in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the [11C]-labeled tracer intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
For blocking studies, pre-administer the 5-HT2C antagonist before injecting the radiotracer.
-
Reconstruct the PET images.
-
Analyze the images to determine the regional brain uptake and binding potential of the tracer, particularly in the choroid plexus.
Diagrams
References
- 1. Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 6-amino-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 6-amino-1H-indole-2-carboxylic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
A1: The limited aqueous solubility of this compound at neutral pH is attributed to its molecular structure. The indole ring is inherently hydrophobic. While the amino and carboxylic acid groups are ionizable, at neutral pH, the molecule exists predominantly in its zwitterionic form, which can lead to strong intermolecular interactions and reduced solubility.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH due to the presence of an acidic carboxylic acid group and a basic amino group. At low pH, the amino group is protonated, forming a more soluble cationic species. Conversely, at high pH, the carboxylic acid group is deprotonated, resulting in a more soluble anionic species. The lowest solubility is typically observed near the isoelectric point (pI) of the molecule. The pKa of the parent compound, indole-2-carboxylic acid, is approximately 4.44.[1] The amino group's pKa will influence the overall solubility profile.
Q3: What are the primary strategies for improving the solubility of this compound?
A3: The main approaches to enhance the aqueous solubility of this compound include:
-
pH Adjustment: Modifying the pH of the buffer to either acidic or basic conditions can significantly increase solubility by ionizing the molecule.
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solvent's capacity to dissolve the compound.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic indole portion of the molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon standing. | The solution is supersaturated, or the buffer capacity is insufficient to maintain the desired pH. | Ensure the final concentration is below the equilibrium solubility at the given pH. Verify the buffer strength and adjust if necessary. Consider using a kinetic solubility protocol for initial screening. |
| Low solubility even after pH adjustment. | The compound's intrinsic solubility is very low, or the chosen pH is not optimal. | Systematically screen a range of pH values to determine the optimal pH for maximum solubility. Combine pH adjustment with other techniques like using co-solvents or cyclodextrins. |
| Co-solvent addition does not significantly improve solubility. | The selected co-solvent is not effective for this compound, or the concentration is too low. | Screen a panel of different biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400). Determine the solubility across a range of co-solvent concentrations (e.g., 5-20% v/v). |
| Difficulty in preparing a cyclodextrin inclusion complex. | The chosen cyclodextrin is not a suitable host, or the preparation method is inefficient. | Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). Experiment with different complexation methods such as kneading, co-evaporation, or freeze-drying. |
Data Presentation
Table 1: Effect of pH on the Aqueous Solubility of this compound
| Buffer pH | Solubility (µg/mL) |
| 2.0 | > 1000 |
| 4.0 | 150 |
| 6.0 | 25 |
| 7.4 | 30 |
| 8.0 | 200 |
| 10.0 | > 1000 |
Note: The data presented are illustrative and may not represent actual experimental values.
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound at pH 7.4
| Co-solvent (10% v/v) | Solubility (µg/mL) | Fold Increase |
| None | 30 | 1.0 |
| Ethanol | 90 | 3.0 |
| Propylene Glycol | 120 | 4.0 |
| PEG 400 | 150 | 5.0 |
| DMSO | 250 | 8.3 |
Note: The data presented are illustrative and may not represent actual experimental values.
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at pH 7.4
| Cyclodextrin (10 mM) | Solubility (µg/mL) | Fold Increase |
| None | 30 | 1.0 |
| β-Cyclodextrin | 300 | 10.0 |
| Hydroxypropyl-β-cyclodextrin | 600 | 20.0 |
Note: The data presented are illustrative and may not represent actual experimental values.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This method determines the equilibrium solubility of a compound.
Materials:
-
This compound
-
Aqueous buffers of desired pH
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC with a suitable column and UV detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved particles settle.
-
Carefully collect an aliquot of the supernatant.
-
Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining solid.
-
Carefully take a sample from the top of the supernatant and dilute it with the mobile phase.
-
Analyze the concentration of the dissolved compound by HPLC against a standard curve.
Protocol 2: Solubility Enhancement using Co-solvents
Materials:
-
This compound
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Scintillation vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 15%, 20% v/v).
-
Add an excess amount of this compound to vials containing each co-solvent/buffer mixture.
-
Follow the shake-flask method as described in Protocol 1 for each sample.
-
Determine the solubility in each co-solvent mixture and plot the solubility as a function of the co-solvent concentration.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin)
-
Mortar and pestle
-
Ethanol/water solution (1:1 v/v)
-
Vacuum oven
Procedure:
-
Weigh the this compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the cyclodextrin in the mortar and add a small amount of the ethanol/water solution to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture thoroughly for 30-45 minutes, adding more of the ethanol/water solution dropwise if the mixture becomes too dry.
-
Scrape the resulting solid mass and spread it on a glass dish.
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Gently grind the dried complex into a fine powder.
-
The solubility of the resulting complex can then be determined using the shake-flask method (Protocol 1).
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: The experimental workflow for the shake-flask solubility method.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
Technical Support Center: Optimizing Synthesis of 6-amino-1H-indole-2-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 6-amino-1H-indole-2-carboxylic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the multi-step synthesis of this compound, which typically proceeds via the synthesis of 6-nitro-1H-indole-2-carboxylic acid followed by reduction.
Step 1: Japp-Klingemann Reaction
Q1: My Japp-Klingemann reaction is resulting in a low yield of the hydrazone intermediate. What are the possible causes and solutions?
A1: Low yields in the Japp-Klingemann reaction are a common issue.[1] Several factors could be at play:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures.[1] It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization of 4-nitroaniline and the subsequent coupling reaction.[2]
-
Incorrect pH: The pH of the reaction medium is critical. The coupling reaction generally requires mildly acidic to neutral conditions to facilitate the nucleophilic attack of the enolate.[1]
-
Side Reactions: An excess of sodium nitrite can lead to the formation of nitroso compounds, which can complicate the reaction mixture.[1] Using a slight excess (around 1.05 equivalents) of sodium nitrite is recommended.[1]
Q2: I am observing the formation of an azo compound instead of the desired hydrazone. How can I promote the conversion to the hydrazone?
A2: The initial product of the coupling is an azo compound, which then rearranges to the more stable hydrazone.[3] If the azo compound is the major product, it may indicate that the reaction conditions are not optimal for the rearrangement. The conversion to the hydrazone can often be facilitated by adjusting the pH or by gentle heating.[4] In some cases, isolating the azo intermediate and then treating it with a base can promote the desired rearrangement.
Step 2: Fischer Indole Synthesis
Q3: The Fischer indole synthesis to form the 6-nitro-1H-indole-2-carboxylic acid ester is not proceeding to completion. What can I do to improve the conversion?
A3: Incomplete conversion in the Fischer indole synthesis can be attributed to several factors:[5]
-
Inadequate Acid Catalyst: This reaction requires an acid catalyst to promote the cyclization.[6] Both Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[6][7] If you are experiencing poor conversion, consider screening different acid catalysts or increasing the catalyst loading. Polyphosphoric acid (PPA) is often a very effective catalyst for this transformation.[7][8]
-
Suboptimal Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the[9][9]-sigmatropic rearrangement.[5] However, excessively high temperatures can lead to degradation. Optimization of the reaction temperature is key; monitoring the reaction by TLC will help determine the optimal conditions.[5]
-
Electron-Withdrawing Groups: The presence of the nitro group, which is strongly electron-withdrawing, can make the Fischer indole synthesis more challenging. Harsher reaction conditions, such as a stronger acid or higher temperature, may be necessary to drive the reaction to completion.[7]
Q4: I am observing the formation of multiple isomers or byproducts during the Fischer indole synthesis. How can I improve the selectivity?
A4: The formation of isomers or byproducts can be minimized by carefully controlling the reaction conditions. The choice of acid catalyst and solvent can significantly influence the regioselectivity of the cyclization.[7] For instance, using a milder acid like acetic acid, which can also serve as the solvent, may prevent some side reactions.[7] Purification of the intermediate hydrazone before cyclization can also help to reduce the formation of impurities.
Step 3: Reduction of the Nitro Group
Q5: The reduction of the nitro group on the indole ring is leading to a complex mixture of products. What are the common side reactions and how can I avoid them?
A5: The reduction of an aromatic nitro group can sometimes result in side products due to the formation of intermediates like nitroso and hydroxylamine species.[10] The choice of reducing agent is critical for a clean reaction.
-
Catalytic Hydrogenation: This is a common and often clean method, typically using catalysts like Palladium on carbon (Pd/C).[10] However, over-hydrogenation can sometimes occur, leading to the reduction of the indole ring itself. Careful monitoring of the reaction progress is essential.
-
Metal/Acid Systems: Reagents like SnCl₂/HCl or Fe/HCl are classic and effective methods for nitro group reduction.[10] These conditions are generally selective for the nitro group in the presence of the indole ring.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst such as Pd/C can be a mild and effective method.[11]
Q6: My catalytic hydrogenation reaction is very slow or incomplete. What could be the issue?
A6: Several factors can lead to an inefficient hydrogenation:
-
Catalyst Activity: The catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended.
-
Hydrogen Pressure: Insufficient hydrogen pressure can slow down the reaction. Ensure the system is properly sealed and pressurized.
-
Solvent: The choice of solvent can affect the solubility of the starting material and the efficiency of the catalyst. Alcohols like ethanol or methanol are commonly used.
Purification
Q7: I am having difficulty purifying the final this compound product. What purification strategies are recommended?
A7: Amino acids can sometimes be challenging to purify.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high purity material.[12] Aqueous solutions of organic acids, like acetic acid, can be effective for recrystallizing amino acids.[13]
-
Acid-Base Extraction: Due to the presence of both an acidic carboxylic acid group and a basic amino group, purification can be achieved by acid-base extraction. Dissolving the crude product in a basic aqueous solution and washing with an organic solvent can remove neutral and basic impurities. Subsequently, acidifying the aqueous layer will precipitate the product, which can then be collected by filtration.[14]
-
Column Chromatography: If other methods fail, column chromatography using silica gel can be employed. A polar eluent system will likely be required.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound. Note that these are representative conditions and may require optimization for specific laboratory setups.
| Step | Reaction | Reagents and Conditions | Typical Yield |
| 1 | Japp-Klingemann Reaction | 4-nitroaniline, NaNO₂, HCl, Ethyl acetoacetate, Sodium acetate, Ethanol/Water, 0-5 °C | 70-85% |
| 2 | Fischer Indole Synthesis | Hydrazone intermediate, Polyphosphoric acid (PPA), 80-100 °C | 60-80% |
| 3 | Ester Hydrolysis | 6-nitro-1H-indole-2-carboxylic acid ester, NaOH or LiOH, Methanol/Water, Reflux | >90% |
| 4 | Nitro Group Reduction | 6-nitro-1H-indole-2-carboxylic acid, H₂, Pd/C, Ethanol, Room Temperature | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate (Japp-Klingemann Intermediate)
-
Diazotization of 4-nitroaniline:
-
In a 250 mL beaker, suspend 4-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15 minutes.
-
-
Coupling Reaction:
-
In a separate 1 L flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate (30 g, 0.36 mol) in ethanol (200 mL).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution over 30 minutes, maintaining the temperature below 5 °C.
-
-
Work-up and Purification:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into a large volume of cold water (500 mL).
-
Collect the precipitated yellow solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate.
-
Protocol 2: Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate (Fischer Indole Synthesis)
-
Cyclization:
-
In a round-bottom flask, add the hydrazone intermediate from Protocol 1 (12.6 g, 0.05 mol) to polyphosphoric acid (100 g).
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice (500 g).
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid thoroughly with water.
-
Recrystallize the crude product from ethanol to yield ethyl 6-nitro-1H-indole-2-carboxylate.
-
Protocol 3: Synthesis of this compound
-
Ester Hydrolysis:
-
Dissolve ethyl 6-nitro-1H-indole-2-carboxylate (11.7 g, 0.05 mol) in a mixture of methanol (100 mL) and 2 M aqueous sodium hydroxide (50 mL).
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and acidify with 2 M HCl to a pH of approximately 2-3.
-
Collect the precipitated 6-nitro-1H-indole-2-carboxylic acid by filtration and wash with water.
-
-
Nitro Group Reduction:
-
Suspend the 6-nitro-1H-indole-2-carboxylic acid (10.4 g, 0.05 mol) in ethanol (200 mL) in a hydrogenation vessel.
-
Add 10% Palladium on carbon (Pd/C) catalyst (50% wet, ~1 g).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by the acid-base extraction method described in the FAQ section.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key transformations in the Fischer Indole Synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yields in 6-amino-1H-indole-2-carboxylic acid derivatization
Welcome to the technical support center for the derivatization of 6-amino-1H-indole-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the derivatization of the trifunctional this compound scaffold.
Question 1: I am observing very low yields when trying to acylate or sulfonylate the 6-amino group. What are the potential causes and solutions?
Answer:
Low yields in the derivatization of the 6-amino group are common and typically stem from the molecule's multiple reactive sites.
Potential Causes:
-
Competing Reactions: The nucleophilicity of the indole nitrogen (N-1) and the carboxylic acid group can lead to unwanted side reactions with your acylating or sulfonylating agent.
-
Low Nucleophilicity: The electron-withdrawing nature of the indole ring and the C-2 carboxylic acid can decrease the nucleophilicity of the 6-amino group compared to a simple aniline.
-
Steric Hindrance: Bulky reagents may have difficulty accessing the 6-amino position.
-
Poor Solubility: The starting material may have poor solubility in common aprotic solvents used for these reactions.
-
Inappropriate Base: The choice of base is critical. A base that is too strong can deprotonate the indole N-H or the carboxylic acid, creating alternative nucleophilic sites. A base that is too weak may not sufficiently activate the amine.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low N-6 acylation yields.
Recommended Solutions:
-
Protecting Groups: The most robust solution is to use an orthogonal protecting group strategy. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and the indole nitrogen (e.g., with a Boc or SEM group) before attempting the acylation.[1][2]
-
Optimize Conditions:
-
Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or pyridine (which can also serve as the solvent).
-
Solvent: Aprotic polar solvents like DMF or NMP may improve solubility.
-
Temperature: Run the reaction at 0 °C to room temperature to minimize side reactions.
-
Question 2: My esterification or amidation reaction at the C-2 carboxylic acid is inefficient. How can I improve the yield?
Answer:
Direct derivatization of the carboxylic acid can be challenging due to the presence of the amino group and potential for side reactions like diketopiperazine formation.[3]
Potential Causes:
-
Poor Carboxyl Activation: The carboxylic acid requires activation to react efficiently with alcohols or amines.
-
Side Reactions: The 6-amino group can react with the activated carboxyl group of another molecule, leading to oligomerization.
-
Low Reactivity: The indole-2-carboxylic acid can be a challenging substrate due to electronic effects and steric hindrance.[3]
Recommended Solutions:
-
Protect the Amino Group: Protect the 6-amino group first (e.g., as a Boc-carbamate) to prevent its interference. This is a critical step.
-
Use Standard Coupling Reagents: Employ peptide coupling reagents to activate the carboxylic acid in situ. Common choices include:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Two-Step Procedure: For esterification, a classic and often reliable method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired alcohol. This requires protection of the amino group. For simple methyl or ethyl esters, heating in the corresponding alcohol with a catalytic amount of strong acid (like H₂SO₄) is also effective.[4]
Question 3: How do I choose the right protecting groups for my reaction sequence?
Answer:
The key is to use an orthogonal protecting group strategy , where each group can be removed under specific conditions without affecting the others.[2]
A Common Orthogonal Strategy:
-
Carboxylic Acid (C-2): Protect as a Methyl or Ethyl Ester (Me/Et) .
-
Amino Group (N-6): Protect as a tert-Butoxycarbonyl (Boc) group.
-
Protection: React with di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine (TEA) or NaOH.
-
Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
-
-
Indole Nitrogen (N-1): Protect as a tert-Butoxycarbonyl (Boc) group if compatible with the N-6 deprotection scheme, or a more robust group if needed.
-
Protection: React with (Boc)₂O in the presence of DMAP.
-
Deprotection: Cleaved by TFA (often simultaneously with the N-6 Boc group) or thermally.
-
Caption: An example of an orthogonal protection/deprotection workflow.
Data Summary
The following table summarizes typical reaction conditions and yields for common derivatization steps starting from a protected or related indole-2-carboxylic acid scaffold, as adapted from literature.[4] Actual yields will vary based on the specific substrate and reaction scale.
| Reaction Type | Position | Reagents and Conditions | Typical Yield |
| Esterification | C-2 COOH | Concentrated H₂SO₄, EtOH, 80 °C, 2 h | 65-85% |
| Formylation | C-3 | POCl₃, DMF, rt-50 °C, 4 h | ~87% |
| Buchwald-Hartwig Amination | C-6 Br | Substituted Aniline, Pd(OAc)₂, Xphos, Cs₂CO₃, 1,4-dioxane, 100 °C, 2-4 h | 68-85% |
| Saponification | C-2 COOR | NaOH, MeOH/H₂O (3:1), 80 °C, 1.5 h | 45-52% |
Key Experimental Protocols
Protocol 1: General Procedure for Esterification of the C-2 Carboxylic Acid
This protocol describes the conversion of the carboxylic acid to its corresponding ethyl ester.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add anhydrous ethanol (EtOH) to create a 0.05 M solution.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄) (0.5 eq) dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: General Procedure for Boc-Protection of the 6-Amino Group
This protocol assumes the carboxylic acid has already been protected as an ester.
-
Setup: Dissolve the ethyl 6-amino-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Reagents: Add triethylamine (TEA) (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. Protective Groups [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Technical Support Center: Purification of 6-amino-1H-indole-2-carboxylic acid by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 6-amino-1H-indole-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during the HPLC purification of this compound?
A1: The most critical factor is the mobile phase pH.[1][2][3] this compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. The pH of the mobile phase will determine the ionization state of these functional groups, which in turn significantly impacts the compound's retention time and peak shape.[1][2] To achieve reproducible results, the mobile phase pH must be carefully controlled, ideally using a buffer.[1]
Q2: Which type of HPLC column is most suitable for purifying this compound?
A2: A reversed-phase (RP) C18 column is the most common and generally suitable choice for the separation of indole derivatives.[4] These columns have a nonpolar stationary phase, which allows for good retention and separation of moderately polar compounds like this compound when used with a polar mobile phase (e.g., a mixture of water or buffer and acetonitrile or methanol). For potentially challenging separations, especially with closely related impurities, a C8 column or a phenyl-hexyl column could also be considered for alternative selectivity.
Q3: Why am I seeing poor peak shape (tailing or fronting) for my compound?
A3: Poor peak shape for this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.[5] Peak tailing, in particular, can be caused by the interaction of the basic amino group with residual silanol groups on the silica-based column packing.[5] Other causes can include an inappropriate mobile phase pH, column overload, or extra-column dead volume.[5][6]
Q4: My retention time is drifting or inconsistent between injections. What could be the cause?
A4: Retention time instability can stem from several factors.[7] Common causes include inadequate column equilibration, fluctuations in column temperature, changes in mobile phase composition (e.g., due to evaporation of a volatile component), or a leak in the HPLC system.[7][8][9] For ionizable compounds like this compound, even small shifts in mobile phase pH can lead to significant changes in retention time.[10]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)
| Question | Possible Causes | Solutions & Troubleshooting Steps |
| Why is my peak tailing? | - Secondary interactions between the amino group and residual silanol groups on the column.[5] - Mobile phase pH is too close to the pKa of the analyte. - Insufficient buffer concentration.[5] - Column overload.[6] | - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of both the amino and carboxylic acid groups. For the amino group, a lower pH (e.g., 2.5-3.5) will ensure it is protonated, minimizing interaction with silanols.[1] - Use a High-Purity, End-Capped Column: Modern, end-capped columns have fewer free silanol groups. - Add a Mobile Phase Modifier: Consider adding a competitive amine like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask the silanol groups.[5] - Increase Buffer Strength: Use a buffer concentration in the range of 20-50 mM to maintain a stable pH. - Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[6] |
| Why is my peak fronting? | - Column overload.[11] - Sample solvent is stronger than the mobile phase. | - Reduce Sample Load: Inject a smaller volume or a more dilute sample. - Modify Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Why is my peak broad? | - Column deterioration.[12] - High extra-column volume. - Inefficient column packing. | - Check Column Performance: Inject a standard compound to verify column efficiency. If performance is poor, consider replacing the column. - Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector. - Ensure Proper Column Connection: Check that all fittings are secure and properly seated. |
Problem 2: Inconsistent or Drifting Retention Times
| Question | Possible Causes | Solutions & Troubleshooting Steps |
| Why are my retention times continuously decreasing or increasing? | - Inadequate column equilibration.[8] - Gradual change in mobile phase composition.[7] - Column temperature fluctuations.[8][9] - Column contamination or degradation. | - Ensure Thorough Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[10] - Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the reservoirs capped to prevent evaporation of volatile organic solvents.[8] - Use a Column Oven: Maintain a constant and consistent column temperature.[8][9] - Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. |
| Why are my retention times erratic and unpredictable? | - Leak in the HPLC system.[8] - Air bubbles in the pump or detector.[13] - Malfunctioning pump (inconsistent flow rate).[7] - Inconsistent mobile phase mixing (for gradient elution). | - Perform a Leak Check: Visually inspect all fittings and connections for signs of leakage.[14] - Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[15] - Purge the Pump: Purge the pump to remove any trapped air bubbles. - Verify Flow Rate: Check the pump flow rate using a calibrated measuring cylinder and a stopwatch. |
Experimental Protocols
General HPLC Method for this compound
This protocol provides a starting point for method development. Optimization will likely be required based on the specific purity requirements and impurity profile of the sample.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B (hold)
-
25-26 min: 95% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of indole carboxylic acids and related compounds. These can serve as a reference for method development for this compound.
| Parameter | Method 1 (Indole-3-acetic acid)[16] | Method 2 (Indole Alkaloids)[17] | Method 3 (Octahydro-1H-indole-2-carboxylic acid isomers)[4] |
| Column | C8 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 2.5% Acetic acid in Water (pH 3.8), B: 80% Acetonitrile in Water | A: Water, B: Methanol | 10 mM Potassium phosphate buffer (pH 7.8) : Methanol (10:90 v/v) |
| Elution Mode | Gradient | Gradient | Isocratic |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection | Fluorescence (Ex: 280 nm, Em: 350 nm) | UV (280 nm) | UV (220 nm) |
| Temperature | Ambient | 30 °C | Not Specified |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard workflow for the HPLC purification process.
References
- 1. veeprho.com [veeprho.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. peak shape optimisation for a very hydrophobic compound - Chromatography Forum [chromforum.org]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. realab.ua [realab.ua]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Stability of 6-amino-1H-indole-2-carboxylic acid in solution under different pH conditions
This technical support center provides guidance on the stability of 6-amino-1H-indole-2-carboxylic acid in solution. As specific stability data for this compound is limited in publicly available literature, this guide offers general best practices for indole derivatives, troubleshooting advice for common stability issues, and protocols for establishing a stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound in solution?
A1: Indole derivatives, in general, are susceptible to degradation under various conditions. Key factors that can influence the stability of this compound in solution include pH, exposure to light, temperature, and the presence of oxidizing agents. The amino and carboxylic acid functional groups on the indole ring can also influence its reactivity and stability profile. For instance, amino acids have different states of protonation at various pH values, which can affect their stability.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be pH-dependent. The molecule contains both a basic amino group and an acidic carboxylic acid group. At low pH (acidic conditions), the amino group will be protonated (-NH3+), and at high pH (alkaline conditions), the carboxylic acid group will be deprotonated (-COO-). These changes in ionization state can affect the molecule's electronic properties and susceptibility to degradation pathways such as hydrolysis or oxidation. While specific data is unavailable, it is crucial to determine the optimal pH range for your experimental needs.
Q3: What are the visible signs of degradation?
A3: Degradation of indole-containing compounds in solution can sometimes be indicated by a change in color, often developing a yellowish or brownish tint. The formation of precipitates can also be a sign of degradation, as the degradation products may be less soluble. However, significant degradation can occur without any visible changes, making analytical monitoring essential.
Q4: How should I prepare and store solutions of this compound?
A4: To minimize degradation, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). The choice of solvent is also important; using a high-purity, degassed solvent can help to reduce oxidative degradation. The solubility of carboxylic acids can be low in water, but their sodium, ammonium, and potassium salts are generally more soluble.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent experimental results. | Degradation of the compound in your stock or working solution. | 1. Prepare a fresh solution from solid material.2. Analyze the purity of the solution using a suitable analytical method (e.g., HPLC-UV).3. Perform a forced degradation study to understand its stability under your experimental conditions (see Experimental Protocols). |
| Solution changes color over time. | Oxidation or other degradation pathways. | 1. Protect the solution from light by using amber vials or covering with aluminum foil.2. Use degassed solvents to minimize dissolved oxygen.3. Consider adding an antioxidant if compatible with your experiment. |
| Precipitate forms in the solution. | The compound or its degradation products may have low solubility in the chosen solvent or buffer. The pH of the solution may be at or near the isoelectric point of the molecule, where it has minimum solubility. | 1. Confirm the solubility of the compound in your specific buffer system and concentration.2. Adjust the pH of the solution to a range where the compound is more soluble (generally, further from its isoelectric point).3. Consider using a co-solvent if appropriate for your application. |
Stability Data
Table 1: Example Stability Data for this compound at 25°C
| pH | Buffer System | Time (hours) | % Remaining (Hypothetical) | Observations (Hypothetical) |
| 3.0 | 0.1 M Citrate | 24 | 92% | Slight yellowing of solution |
| 5.0 | 0.1 M Acetate | 24 | 98% | No visible change |
| 7.4 | 0.1 M Phosphate | 24 | 95% | No visible change |
| 9.0 | 0.1 M Borate | 24 | 88% | Noticeable yellowing |
Experimental Protocols
To determine the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[4] This involves subjecting the compound to various stress conditions to identify potential degradation pathways and establish a stability profile.
Objective: To assess the stability of this compound in solution under acidic, neutral, and alkaline pH conditions.
Materials:
-
This compound
-
High-purity water
-
Acetonitrile or methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase)
-
pH meter
-
Volumetric flasks and pipettes
Protocol for pH Stability Assessment:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of, for example, 0.1 mg/mL.
-
Neutral Condition: Dilute the stock solution with a neutral buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the same final concentration.
-
Alkaline Condition: Dilute the stock solution with 0.1 M NaOH to the same final concentration.
-
-
Incubation: Store the prepared test solutions at a controlled temperature (e.g., room temperature or an elevated temperature like 40-60°C to accelerate degradation) and protect them from light.
-
Time-Point Sampling: Withdraw aliquots from each test solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Before analysis, neutralize the acidic and alkaline samples.
-
Analyze all samples by a validated stability-indicating HPLC method. A reversed-phase C18 column is often suitable for indole derivatives.[4]
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial (time 0) concentration.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Preventing photobleaching of 6-amino-1H-indole-2-carboxylic acid in imaging experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of 6-amino-1H-indole-2-carboxylic acid during fluorescence imaging experiments.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid signal loss during time-lapse imaging | High-intensity excitation light, prolonged exposure time, oxygen-mediated photodegradation. | Reduce the intensity of the excitation light to the minimum level required for adequate signal detection.[1] Decrease the exposure time per frame and/or increase the interval between acquisitions.[1] Use an antifade mounting medium containing reactive oxygen species (ROS) scavengers.[2][3] |
| Fluorescence is bright initially but fades quickly | Photobleaching due to the inherent photosensitivity of the fluorophore. | Select a more photostable fluorophore if possible.[4] Incorporate a commercially available antifade reagent into your imaging buffer or mounting medium.[1] Optimize the imaging buffer by removing components that could contribute to photobleaching. |
| High background fluorescence | Autofluorescence from the sample or mounting medium. Some antifade reagents like p-phenylenediamine (PPD) can be autofluorescent.[2] | Use a mounting medium with low background fluorescence. If using an antifade reagent known for autofluorescence, consider alternatives, especially when detecting in the blue/green spectrum.[2] Perform a background subtraction during image analysis. |
| Inconsistent fluorescence intensity between samples | Differential photobleaching due to variations in imaging conditions or sample preparation. | Standardize all imaging parameters, including light intensity, exposure time, and acquisition speed for all samples.[5] Ensure consistent incubation times with antifade reagents and mounting procedures. Create a photobleaching curve to normalize fluorescence intensity data.[5] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for imaging this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[4] This process leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of imaging data, especially in time-lapse experiments or when imaging low-abundance targets.[5][6] The core issue arises from the interaction of the excited fluorophore with oxygen, generating reactive oxygen species (ROS) that damage the molecule and prevent it from fluorescing.[2][4]
Q2: How can I minimize photobleaching without using chemical antifade agents?
A2: You can significantly reduce photobleaching by optimizing your imaging parameters:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal.[1] Neutral-density filters can be employed to attenuate the light source.[1][5]
-
Minimize Exposure Time: Limit the duration the sample is exposed to light by using the shortest possible exposure time and capturing images only when necessary.[1][5]
-
Choose the Right Equipment: Utilize high-sensitivity detectors (e.g., cooled monochrome cameras) that can detect faint signals, reducing the need for high excitation intensity.[4]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to imaging samples to reduce photobleaching.[3] Most function as reactive oxygen species (ROS) scavengers, protecting the fluorophore from oxidative damage.[3] Common examples include:
-
p-Phenylenediamine (PPD): A highly effective but potentially autofluorescent agent.[2][7]
-
n-Propyl gallate (NPG): A non-toxic option that can be used with live cells, though it may have anti-apoptotic effects.[3][7]
-
1,4-diazabicyclo-[2][2][2]-octane (DABCO): Less toxic than PPD but also generally less effective.[3][7]
-
Trolox: A vitamin E derivative that acts as an antioxidant and can reduce fluorophore "blinking".
Q4: Which antifade reagent is best for this compound?
Q5: Can I prepare my own antifade mounting medium?
A5: Yes, you can prepare your own antifade mounting medium. A common recipe involves a glycerol-based solution with an antifade agent. For example, a solution can be made with 1% DABCO in 90% glycerol buffered with a phosphate buffer.[7] However, for consistency and quality control, using a commercially formulated antifade reagent is often recommended.[2]
Quantitative Data on Antifade Reagent Efficacy
The following table summarizes the effectiveness of a commercial antifade reagent, Fluoro-KEEPER, on various fluorescent dyes after 60 seconds of continuous illumination. While this compound is not listed, this data illustrates the protective effect of antifade reagents and the variability in performance between different fluorophores. Researchers can perform a similar analysis to quantify the photostability of this compound with different antifade agents.
| Fluorescent Dye | Fluorescence Intensity after 60s (Control: 85% Glycerol/PBS) | Fluorescence Intensity after 60s (Fluoro-KEEPER) |
| FITC | 10% | 75% |
| Alexa Fluor® 488 | 40% | 85% |
| Cy™3 | 5% | 70% |
| Alexa Fluor® 594 | 25% | 80% |
| Cy™5 | 5% | 65% |
| (Data adapted from Nacalai USA, Inc. product information for Fluoro-KEEPER Antifade Reagent)[8] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of an Antifade Reagent
-
Sample Preparation: Prepare multiple identical samples stained with this compound.
-
Mounting: Mount a control sample in a standard buffer (e.g., PBS/glycerol). Mount experimental samples in the same buffer containing the antifade reagent being tested. Seal the coverslips.
-
Image Acquisition:
-
Select a region of interest and acquire an initial image (t=0) using consistent imaging parameters (e.g., 40x objective, 50% laser power, 500ms exposure).
-
Continuously expose the same region to the excitation light.
-
Acquire images at regular intervals (e.g., every 15 seconds) for a total duration of 2-5 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image.
-
Normalize the intensity of each time point to the initial intensity (t=0).
-
Plot the normalized intensity versus time for both control and experimental samples to generate photobleaching curves.
-
-
Comparison: Compare the decay rates of the fluorescence signal to determine the effectiveness of the antifade reagent.
Protocol 2: General Workflow for Fluorescence Imaging with an Antifade Mountant
-
Cell Seeding and Treatment: Seed cells on a coverslip and perform experimental treatments as required.
-
Staining: Incubate the cells with this compound according to your established protocol.
-
Washing: Gently wash the coverslip with phosphate-buffered saline (PBS) to remove excess unbound probe.
-
Fixation (for fixed-cell imaging): If applicable, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Mounting: Place a small drop of antifade mounting medium onto a clean microscope slide. Carefully invert the coverslip (cell-side down) onto the drop of medium, avoiding air bubbles.
-
Sealing: (Optional but recommended for long-term storage) Seal the edges of the coverslip with nail polish or a commercial sealant.[8]
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions. Some mountants are ready for immediate imaging, while others require a curing period.
-
Imaging: Proceed with fluorescence microscopy, following best practices to minimize photobleaching (e.g., using low light intensity and short exposure times).[1]
Visualizations
Caption: Mechanism of photobleaching and antifade reagent action.
Caption: Workflow for minimizing photobleaching in imaging experiments.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 4. keyence.com [keyence.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. Nacalai USA, Inc. | Product | Antifade Reagent: Fluoro-KEEPER, Non-hardening Type [nacalaiusa.com]
Common side products in the synthesis of 6-amino-1H-indole-2-carboxylic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Indole Ring Formation: Synthesis of the indole-2-carboxylic acid core, often starting with a substituted nitrotoluene. Common methods include the Reissert indole synthesis and the Fischer indole synthesis. The Reissert synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[1][2][3][4] The Fischer indole synthesis utilizes the reaction of a substituted phenylhydrazine with an α-keto acid (like pyruvic acid) in the presence of an acid catalyst.[5]
-
Introduction of the Amino Group: This is typically achieved through the reduction of a nitro-substituted precursor, namely 6-nitro-1H-indole-2-carboxylic acid. This nitro-indole is often synthesized by the nitration of indoline-2-carboxylic acid, which primarily yields the 6-nitro isomer along with the 5-nitro isomer as a significant byproduct.[6][7]
Q2: I am observing a significant amount of an isomeric byproduct in my synthesis. What is it likely to be and how can I remove it?
A2: If you are following a synthetic route that involves the nitration of indoline-2-carboxylic acid, the most likely isomeric byproduct is 5-nitro-1H-indole-2-carboxylic acid.[6][7] The protonated nitrogen of the indoline ring directs the nitration to the meta position, favoring the 6-nitro isomer, but the 5-nitro isomer is also formed.
-
Troubleshooting: Separation of these isomers is crucial. This is often achieved by exploiting differences in their solubility and pKa values. An acid-base extraction is a common method. For instance, after nitration, the reaction mixture can be poured into ice, and an initial extraction with an organic solvent like ethyl acetate can remove some of the 5-nitro isomer. Subsequently, adjusting the pH of the aqueous phase allows for the selective extraction of the desired 6-nitro isomer.[6][8]
Q3: My final this compound product is discolored (e.g., pink, brown, or dark). What is the cause and how can I prevent it?
A3: Discoloration in the final product is a common issue and is typically due to the formation of oxidation products. The 6-amino group makes the indole ring highly electron-rich and susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored oligomers or polymers.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reduction of the nitro group and all subsequent workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heat during the reaction and purification steps, as this can accelerate oxidation.
-
Purification: If discoloration occurs, consider purification by recrystallization using a suitable solvent system, potentially with the addition of activated charcoal to adsorb colored impurities.[8]
-
Q4: My yield of this compound is low, and I detect a byproduct that has lost a carbon atom. What could this be?
A4: This is likely due to the decarboxylation of your product, resulting in the formation of 6-amino-1H-indole. Indole-2-carboxylic acids are known to lose carbon dioxide upon heating.[2]
-
Troubleshooting:
-
Temperature Control: Avoid high temperatures during the final steps of the synthesis and purification. If possible, conduct reactions at or below room temperature.
-
Mild Reaction Conditions: Use mild conditions for the reduction of the nitro group. For example, catalytic hydrogenation with Pd/C at room temperature is generally a mild method.
-
Troubleshooting Guide for Common Side Products
This guide outlines common side products encountered during the synthesis of this compound, their likely causes, and suggested solutions.
| Side Product | Likely Cause | Troubleshooting & Mitigation Strategies |
| 5-Nitro-1H-indole-2-carboxylic acid | Co-formation during the nitration of indoline-2-carboxylic acid.[6][7] | - Optimize nitration conditions (temperature, rate of addition) to maximize regioselectivity. - Employ careful separation techniques such as fractional crystallization or acid-base extraction.[6][8] - Chromatographic separation can also be effective.[8] |
| 6-Nitro-1H-indole-2-carboxylic acid (in final product) | Incomplete reduction of the nitro group. | - Ensure the reducing agent is fresh and used in sufficient stoichiometric excess. - For catalytic hydrogenation, ensure the catalyst is active and the reaction is run for a sufficient duration under adequate hydrogen pressure.[9] - Monitor the reaction progress carefully using techniques like TLC or LC-MS. |
| Azo/Azoxy Compounds | Dimerization of nitroso and hydroxylamine intermediates formed during nitro group reduction.[10] | - Choose a reducing agent and conditions that favor direct reduction to the amine. Catalytic hydrogenation is often a clean method. - Maintain a controlled reaction temperature, as exothermic reactions can promote the formation of these byproducts.[10] |
| 6-Amino-1H-indole | Decarboxylation of the carboxylic acid group at elevated temperatures.[2] | - Avoid excessive heating during reaction workup and purification. - Use a rotary evaporator at moderate temperatures for solvent removal. |
| Oxidized/Polymeric Materials (colored impurities) | Oxidation of the electron-rich 6-aminoindole ring by atmospheric oxygen. | - Perform the reduction and subsequent steps under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Synthesis of 6-Nitro-1H-indole-2-carboxylic Acid via Reissert Synthesis (Illustrative)
The Reissert indole synthesis provides a method to construct the indole ring.[1][2][3][4]
-
Condensation: 4-Methyl-3-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide to yield ethyl 2-(4-methyl-3-nitrophenyl)-2-oxoacetate.
-
Reductive Cyclization: The resulting α-keto ester is then subjected to reductive cyclization. A common method involves using a reducing agent like zinc dust in acetic acid or iron powder in acetic acid.[2][3] This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring, yielding ethyl 6-amino-1H-indole-2-carboxylate.
-
Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using standard basic or acidic hydrolysis conditions.
Reduction of 6-Nitro-1H-indole-2-carboxylic Acid
-
Dissolution: Dissolve 6-nitro-1H-indole-2-carboxylic acid in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on charcoal (10% Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
Caption: Logical relationships illustrating the formation of common side products during the synthesis of this compound.
References
- 1. Reissert_indole_synthesis [chemeurope.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Overcoming challenges in the scale-up synthesis of 6-amino-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-amino-1H-indole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Synthetic Workflow Overview
The large-scale synthesis of this compound is typically achieved through a multi-step process. This involves the formation of a 6-nitroindole precursor, followed by the reduction of the nitro group and subsequent hydrolysis of the ester. The following diagram illustrates a common synthetic pathway.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Japp-Klingemann Reaction
Q1: My Japp-Klingemann reaction is giving a low yield. What are the potential causes?
A1: Low yields in the Japp-Klingemann reaction during scale-up can often be attributed to several factors:
-
Diazonium Salt Instability: The diazonium salt of p-nitroaniline can be unstable. It is crucial to maintain a low temperature (0-5 °C) during its formation and subsequent reaction.[1] On a large scale, efficient heat transfer is critical. Ensure your cooling system is adequate for the reaction volume.
-
Incorrect pH: The coupling reaction is pH-sensitive. The pH of the reaction mixture should be carefully controlled, typically in a slightly acidic to neutral range, to facilitate the coupling while minimizing decomposition of the diazonium salt.[2]
-
Reagent Quality: Ensure the sodium nitrite and other reagents are of high purity and accurately measured. An excess of nitrous acid should be avoided as it can lead to side reactions.[1]
Troubleshooting Decision Tree: Low Yield in Japp-Klingemann Reaction
Caption: Troubleshooting low yield in the Japp-Klingemann reaction.
Step 2: Fischer Indole Synthesis
Q2: During the Fischer indole synthesis, I am observing significant tar formation and a low yield of the desired 6-nitro-1H-indole-2-carboxylate. How can I mitigate this?
A2: Tar formation is a common issue in Fischer indole synthesis, especially at scale, due to the harsh acidic conditions and high temperatures often employed.[3][4]
-
Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric acid are effective, they can also promote polymerization and degradation. Consider using a milder acid catalyst or a Lewis acid such as zinc chloride.[4] Gradual heating and careful temperature control are essential to minimize side reactions.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction as soon as the starting material is consumed.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that contribute to tar formation.
| Parameter | Lab-Scale Recommendation | Scale-Up Consideration |
| Acid Catalyst | Polyphosphoric acid (PPA), Eaton's reagent | Sulfuric acid in a high-boiling solvent, Lewis acids (e.g., ZnCl2) |
| Temperature | 80-120 °C | Precise temperature control with a jacketed reactor. Avoid localized overheating. |
| Reaction Time | 1-4 hours | Monitor by in-process controls (e.g., HPLC) to determine the optimal endpoint. |
Step 3: Catalytic Hydrogenation (Nitro Group Reduction)
Q3: The reduction of the nitro group is incomplete, or I am observing the formation of hydroxylamine or azoxy byproducts. What should I check?
A3: Incomplete reduction and the formation of intermediates are frequent challenges in the catalytic hydrogenation of aromatic nitro compounds.[5][6]
-
Catalyst Activity and Loading: The activity of the palladium on carbon (Pd/C) catalyst is paramount. Ensure you are using a fresh or properly stored catalyst.[5] On a larger scale, the catalyst loading may need to be optimized. Insufficient catalyst can lead to a sluggish reaction and the accumulation of intermediates.
-
Hydrogen Pressure and Agitation: In a scale-up setting, efficient mass transfer of hydrogen gas to the catalyst surface is crucial. Ensure adequate agitation to keep the catalyst suspended and maximize gas-liquid contact. Increasing the hydrogen pressure can also improve the reaction rate.
-
Solvent and Temperature: The solubility of the nitroindole can impact the reaction rate.[5] A co-solvent system may be necessary. While gentle heating can sometimes accelerate the reaction, excessive temperatures can promote side reactions.[5]
Troubleshooting Incomplete Nitro Reduction
Caption: Troubleshooting guide for catalytic hydrogenation of the nitro group.
Q4: Are there alternative reducing agents to catalytic hydrogenation for the nitro group reduction at scale?
A4: Yes, several other reducing agents can be employed, which may be advantageous depending on the available equipment and safety considerations.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Fe / HCl or NH4Cl | EtOH/H2O, reflux | Cost-effective, robust. | Requires acidic conditions, produces iron sludge waste. |
| SnCl2·2H2O | EtOH, reflux | Mild, good for substrates with other reducible groups.[7] | Stoichiometric tin waste. |
| Sodium Dithionite | Aqueous alcohol | Moderate temperature, can be selective.[8] | Reagent can decompose on storage.[5] |
Step 4: Saponification (Ester Hydrolysis)
Q5: The saponification of ethyl 6-amino-1H-indole-2-carboxylate is slow or does not go to completion. What can I do?
A5: While generally a straightforward reaction, issues can arise during the scale-up of ester hydrolysis.
-
Base Equivalents and Concentration: Ensure at least one equivalent of a strong base like sodium hydroxide is used. For large-scale reactions, using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. The concentration of the base is also important; a more concentrated solution will increase the reaction rate.
-
Solvent System and Temperature: A mixture of water and a co-solvent like ethanol is typically used to ensure the solubility of both the ester and the hydroxide salt. Heating the reaction mixture (e.g., to 50-80 °C) will significantly increase the rate of hydrolysis.[9]
-
Product Isolation: The product, this compound, is an amino acid and may be amphoteric. Careful pH adjustment of the workup is necessary to ensure complete precipitation of the product. Typically, adjusting the pH to the isoelectric point (around 4-5) will maximize the yield.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Ethyl 6-nitro-1H-indole-2-carboxylate
Materials:
-
Ethyl 6-nitro-1H-indole-2-carboxylate
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrogen gas (H2)
Procedure:
-
In a suitable hydrogenation reactor, charge a solution of ethyl 6-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol.
-
Under an inert atmosphere (N2 or Ar), carefully add 10% Pd/C (typically 2-5 mol %).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous stirring.
-
Monitor the reaction by hydrogen uptake and/or HPLC analysis. The reaction is typically exothermic, so maintain the temperature within a safe range (e.g., 25-40 °C).
-
Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
The filtrate containing ethyl 6-amino-1H-indole-2-carboxylate can be concentrated and used in the next step without further purification.
Protocol 2: Saponification of Ethyl 6-amino-1H-indole-2-carboxylate
Materials:
-
Ethyl 6-amino-1H-indole-2-carboxylate
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Deionized water
Procedure:
-
Dissolve the crude ethyl 6-amino-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.1-1.2 eq) in water.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add hydrochloric acid to adjust the pH to approximately 4-5. The product will precipitate out of solution.
-
Stir the slurry for a period to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Utilizing 6-amino-1H-indole-2-carboxylic Acid and Other Indole Derivatives in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-amino-1H-indole-2-carboxylic acid and other indole derivatives in fluorescence-based assays. The content addresses common challenges related to the inherent fluorescence of these compounds and the principles of fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What are the inherent fluorescent properties of indole derivatives like this compound?
Indole and its derivatives are known to be intrinsically fluorescent. The changes in fluorescence with pH for indoles and anilines share many characteristics, with the non-ionized or neutral forms typically being the most fluorescent, often with fluorescence maxima around 350 nm.[1] The photophysical properties of indole compounds, including indole-2-carboxylic acid (ICA), are complex and highly dependent on their molecular structure and environment, such as the solvent, temperature, and pH.[2] These factors can affect the molecular geometry and interactions with the solvent, which in turn influence excited-state reactions.[2]
Q2: Can this compound be used to reduce background fluorescence in my assay?
Currently, there is no direct scientific literature supporting the use of this compound as a general agent to reduce background fluorescence in assays. In fact, many indole derivatives are themselves fluorescent, which could contribute to background signal.[1][3] However, understanding the principles of fluorescence quenching related to indole structures can help in designing assays and troubleshooting unexpected signal loss.
Q3: What is fluorescence quenching and how does it relate to indole derivatives?
Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. It can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), and photoinduced electron transfer (PET).[4] For indole derivatives, quenching can be an intramolecular or intermolecular process. For instance, in a constrained derivative of tryptophan, a type of indole, the major quenching process is electron transfer from the excited indole to a carboxylate group.[5] This process of electron transfer is a potential mechanism for fluorescence quenching.[5]
Q4: What are common causes of high background fluorescence in assays?
High background fluorescence in assays can stem from several sources:
-
Autofluorescence: Biological samples, cells, and tissues can have endogenous fluorescent molecules.[5]
-
Assay Components: Sera used in cell culture media, as well as some plastics used for assay plates, can contribute to background fluorescence.
-
Test Compounds: Many compounds in screening libraries are intrinsically fluorescent, which can interfere with the assay signal.
-
Reagent Concentration: Using fluorescent reagents, such as antibodies, at concentrations that are too high can lead to elevated background signals.
Troubleshooting Guide
Issue 1: My assay has high background fluorescence after adding my indole-based test compound.
-
Question: I've added an indole-containing compound to my fluorescence assay and now the background signal is too high. What should I do?
-
Answer:
-
Characterize the Compound's Fluorescence: The first step is to determine the intrinsic fluorescence of your compound. You can do this by measuring its excitation and emission spectra. This will help you understand if its fluorescence is overlapping with that of your assay's fluorophore.
-
Adjust Excitation/Emission Wavelengths: If there is spectral overlap, you may be able to reduce the interference by adjusting the excitation and/or emission wavelengths of your plate reader to a region where the compound's fluorescence is minimal.
-
Reduce Compound Concentration: High concentrations of a fluorescent compound will naturally lead to a higher background. If possible, lower the concentration of your test compound while ensuring it is still within the effective range for your experiment.
-
Consider a Different Assay Format: If the compound's fluorescence is too strong and cannot be mitigated, you might need to consider a non-fluorescence-based assay format, such as a luminescence or absorbance-based assay.
-
Issue 2: I'm observing a decrease in my assay's fluorescence signal in the presence of an indole derivative.
-
Question: My fluorescence signal is unexpectedly decreasing when I add my indole-based compound. Could this be quenching?
-
Answer:
-
Investigate Quenching Potential: Indole derivatives can act as fluorescence quenchers. The decrease in signal could be due to the test compound quenching the fluorescence of your assay's probe.
-
Perform a Quenching Assay: To confirm this, you can perform a simple experiment by titrating your indole compound into a solution of your fluorescent probe and measuring the fluorescence intensity at each concentration. A concentration-dependent decrease in fluorescence would suggest a quenching effect.
-
Mechanism of Quenching: The quenching could be due to static or dynamic quenching mechanisms. Time-resolved fluorescence spectroscopy can help distinguish between these. In static quenching, a non-fluorescent complex is formed, while dynamic quenching involves collisional deactivation of the excited fluorophore.
-
Assay Re-design: If quenching is significant, you may need to choose a different fluorophore for your assay that is not susceptible to quenching by your compound, or spatially separate the quencher from the fluorophore if the interaction is distance-dependent.
-
Quantitative Data
The photophysical properties of indole derivatives are crucial for understanding their behavior in fluorescence assays. Below is a summary of key data for representative indole compounds.
| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent/Conditions | Reference |
| Indole | Not specified | ~350 nm | Neutral, non-ionized form | [1] |
| Indole | Not specified | Broad emission | Cyclohexane and Ethanol | [6] |
| Indole-2-carboxylic acid (ICA) | Not specified | Not specified | Aqueous media (pH 2.5 and 7.0) | [2] |
| cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid | Not specified | Biexponential decay | Solution | [5] |
Experimental Protocols
Protocol 1: Characterization of the Intrinsic Fluorescence of an Indole Derivative
Objective: To determine the excitation and emission spectra of an indole-based compound to assess its potential for interference in a fluorescence assay.
Materials:
-
Indole derivative of interest
-
Appropriate solvent (e.g., DMSO, PBS)
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the compound in the assay buffer (e.g., 1 µM, 10 µM, 100 µM).
-
Excitation Spectrum: a. Set the emission wavelength to an estimated value (e.g., 450 nm) or to the emission maximum of the assay fluorophore it might interfere with. b. Scan a range of excitation wavelengths (e.g., 250-400 nm) and record the fluorescence intensity. c. The peak of this spectrum is the excitation maximum.
-
Emission Spectrum: a. Set the excitation wavelength to the determined excitation maximum. b. Scan a range of emission wavelengths (e.g., 300-600 nm) and record the fluorescence intensity. c. The peak of this spectrum is the emission maximum.
-
Analyze the spectra to determine the potential for spectral overlap with the assay's fluorophores.
Protocol 2: Assessing Fluorescence Quenching by an Indole Derivative
Objective: To determine if an indole derivative quenches the fluorescence of a specific fluorophore used in an assay.
Materials:
-
Fluorophore of interest (e.g., fluorescein, rhodamine)
-
Indole derivative (potential quencher)
-
Assay buffer
-
Spectrofluorometer or fluorescence plate reader
Methodology:
-
Prepare a solution of the fluorophore in the assay buffer at a fixed concentration (e.g., 1 µM).
-
Prepare a series of concentrations of the indole derivative in the assay buffer.
-
In a multi-well plate, add the fluorophore solution to each well.
-
Add increasing concentrations of the indole derivative to the wells. Include a control well with only the fluorophore and buffer.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity of each well using the known excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence intensity as a function of the indole derivative concentration. A decrease in fluorescence intensity with increasing concentration of the indole derivative indicates a quenching effect.
Visualizations
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Simplified workflow of fluorescence quenching by energy transfer.
References
- 1. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence of cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid: a single tryptophan chi(1) rotamer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Labeling of 6-amino-1H-indole-2-carboxylic acid
Welcome to the technical support center for 6-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the labeling efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups on this compound that can be used for labeling?
A1: this compound possesses two primary reactive sites for conjugation: the primary aromatic amine (-NH2) at the 6-position and the carboxylic acid (-COOH) at the 2-position of the indole ring. The choice of which group to target will depend on the desired labeling strategy and the available reactive chemistry of the label (e.g., fluorophore, biotin, or drug molecule).
Q2: Which functional group should I target for labeling, the amino group or the carboxylic acid?
A2: The decision depends on your experimental design and the properties of the label you are using.
-
Targeting the Amino Group: This is often more straightforward using amine-reactive reagents like N-hydroxysuccinimide (NHS) esters or isothiocyanates. This approach is suitable when the carboxylic acid is needed for other interactions or modifications.
-
Targeting the Carboxylic Acid: This typically involves activation of the carboxylate, for example with carbodiimides like EDC, followed by reaction with a nucleophile (e.g., a primary amine on your label).[1] This can be a good strategy if the amino group needs to remain unmodified.
Q3: What are the optimal pH conditions for labeling the amino group of this compound with an NHS ester?
A3: For efficient labeling of a primary amine with an NHS ester, the pH should be in the range of 8.3 to 8.5.[2][3][4] At this pH, the primary amine is sufficiently deprotonated and nucleophilic to react with the NHS ester. At lower pH values, the amine group is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[3][4]
Q4: Can I dissolve this compound and the labeling reagent in organic solvents?
A4: Yes, if the labeling reagent has poor aqueous solubility, it can first be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then added to the aqueous reaction buffer containing the this compound.[3] It is crucial to use high-quality, amine-free DMF to prevent side reactions with the NHS ester.[3][4]
Q5: My labeled product has low or no fluorescence. What could be the issue?
A5: Low fluorescence can result from several factors:
-
Inefficient Labeling: The labeling reaction may not have proceeded to completion. This could be due to suboptimal pH, reagent degradation, or insufficient incubation time.
-
Dye-Dye Quenching: If too many fluorescent labels are attached to a molecule in close proximity, they can quench each other's fluorescence.[5] While less common with small molecules, it's a possibility to consider.
-
Environmental Effects: The local chemical environment around the fluorophore can affect its quantum yield.[5][6] Proximity to the indole ring or other aromatic systems could lead to quenching.
-
Photobleaching: Exposure to light, especially UV light, can destroy the fluorophore.[6]
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer is between 8.3 and 8.5 for NHS ester reactions. Use a freshly prepared buffer, such as 0.1 M sodium bicarbonate.[3] |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use.[2] Avoid prolonged exposure of the NHS ester to aqueous conditions before adding it to the amine-containing solution. |
| Inactive Labeling Reagent | Use a fresh vial of the labeling reagent. Ensure proper storage conditions (cool and dry) to prevent degradation. |
| Protonated Amino Group | Ensure the reaction is not performed at an acidic pH, as this will protonate the primary amine, rendering it unreactive towards NHS esters.[3][4] |
| Insufficient Molar Excess of Label | Empirically determine the optimal molar ratio of the labeling reagent to this compound. A 10- to 20-fold molar excess of the NHS ester is a common starting point for protein labeling and can be adapted.[2] |
Problem 2: Precipitation of the Molecule During Labeling
| Potential Cause | Recommended Solution |
| Modification of Molecular Properties | The addition of a bulky or hydrophobic label can significantly alter the solubility of the starting material.[5] |
| Low Solubility of Labeled Product | Try lowering the molar ratio of the label to the molecule to reduce the degree of labeling.[5] Consider using a more hydrophilic linker if available. |
| Inappropriate Solvent | If using an organic co-solvent like DMSO or DMF, ensure the final concentration in the aqueous buffer is not high enough to cause precipitation. |
Problem 3: Unintended Side Reactions
| Potential Cause | Recommended Solution |
| Reaction with the Carboxylic Acid Group | When targeting the amino group, avoid conditions that could activate the carboxylic acid (e.g., presence of carbodiimides). |
| Modification of the Indole Ring | The indole ring itself can be susceptible to oxidation or other modifications under harsh conditions.[1] Use mild reaction conditions and avoid strong oxidizing agents.[7][8] |
| Cross-reactivity with Buffers | Avoid buffers containing primary amines, such as Tris, as they can compete with your target molecule for the labeling reagent.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Labeling the Amino Group with an NHS Ester
This protocol provides a general guideline for labeling the 6-amino group of this compound with a fluorescent dye functionalized with an NHS ester.
Materials:
-
This compound
-
NHS ester of the desired label
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[3]
-
Anhydrous DMSO or DMF[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 (optional)
Procedure:
-
Prepare the this compound solution: Dissolve the this compound in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester of the label in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2]
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the this compound solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice. Protect the reaction from light if using a fluorescent label.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[2]
-
Purification: Purify the labeled product from excess unreacted label and byproducts using an appropriate method such as reversed-phase HPLC or other chromatographic techniques.
Visualizations
Caption: Workflow for labeling this compound with an NHS ester.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Chemical Conjugation to Less Targeted Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bocascientific.com [bocascientific.com]
- 7. Indole-2-carboxylic acid(1477-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting guide for 6-amino-1H-indole-2-carboxylic acid based experiments
Welcome to the technical support center for experiments involving 6-amino-1H-indole-2-carboxylic acid. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store the solid compound in a cool, dark place, ideally between 2-8°C. The container should be tightly sealed and the compound kept in a dry environment to prevent degradation.
Q2: My this compound is discolored. Is it still usable?
Discoloration, often a darkening of the solid, can indicate degradation. The amino group on the indole ring is susceptible to oxidation, which can be accelerated by exposure to light and air. It is advisable to use a fresh, non-discolored batch for sensitive experiments to ensure reproducibility. If you must use the discolored compound, consider purifying it by recrystallization before use.
Q3: I am having trouble dissolving this compound. What can I do?
The solubility of this compound is highly pH-dependent due to the presence of both a basic amino group and an acidic carboxylic acid group.
-
For aqueous solutions: In acidic to neutral pH, the amino group will be protonated, and the carboxylic acid will be in its less soluble neutral form. To improve solubility in aqueous buffers, try adjusting the pH to be slightly alkaline (e.g., pH 7.5-8.5). This will deprotonate the carboxylic acid to the more soluble carboxylate form.
-
For organic solvents: The compound is generally soluble in polar organic solvents such as DMSO and DMF. For reactions, dissolving it in a minimal amount of these solvents before adding it to the reaction mixture is a common practice.[1]
Troubleshooting Guide
Synthesis & Purification Issues
Q4: My synthesis of a 6-amino-1H-indole-2-carboxamide derivative has a low yield. What are the potential causes and solutions?
Low yields in amide coupling reactions are a common issue. Several factors could be at play:
-
Incomplete activation of the carboxylic acid: Ensure your coupling reagents (e.g., EDC·HCl, HOBt) are fresh and used in the correct stoichiometry.
-
Poor solubility of reactants: As mentioned in Q3, ensure both the acid and the amine are fully dissolved in the reaction solvent. Using a co-solvent system might be necessary.
-
Side reactions: The amino group on the indole ring can sometimes compete in the reaction. While generally less reactive than a primary aliphatic amine, it's a possibility to consider.
-
Suboptimal reaction conditions: Temperature and reaction time can significantly impact yield. Monitor the reaction by TLC or LC-MS to determine the optimal time for completion.[1][2]
Experimental Workflow: Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Q5: My purified this compound or its derivative shows multiple spots on TLC or peaks in HPLC. What are the likely impurities?
Common impurities can include:
-
Starting materials: Unreacted this compound or the corresponding amine/coupling partner.
-
Oxidized byproducts: As mentioned, the aminoindole core can oxidize.
-
Side-products from synthesis: Depending on the specific reaction, side-products may form. For instance, in multi-step syntheses, intermediates from previous steps may carry over.
To remove these impurities, consider the following purification techniques:
-
Recrystallization: Effective for removing minor impurities if a suitable solvent system can be found.
-
Silica Gel Column Chromatography: A versatile method for separating compounds with different polarities. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) is often effective.[3]
-
Acid-Base Extraction: This can be useful for separating acidic, basic, and neutral compounds. For example, dissolving the crude product in an organic solvent and washing with a mild aqueous acid could remove basic impurities, while washing with a mild aqueous base could remove acidic impurities.
| Purification Method | Best For | Common Solvents/Reagents |
| Recrystallization | Removing small amounts of impurities | Ethanol, Methanol, Ethyl Acetate/Hexane |
| Column Chromatography | Separating multiple components | Mobile Phase: Ethyl Acetate/Hexane or DCM/Methanol gradients |
| Acid-Base Extraction | Removing acidic or basic impurities | Aqueous HCl, Aqueous NaHCO₃, Ethyl Acetate |
Biological Assay Issues
Q6: I am seeing inconsistent results in my biological assays. Could this be related to the compound?
Inconsistent results in biological assays can often be traced back to compound stability and handling.
-
Compound Degradation in Solution: this compound and its derivatives may not be stable in aqueous assay buffers over long periods, especially at certain pH values or when exposed to light.
-
Precipitation: The compound may precipitate out of solution during the assay, leading to a lower effective concentration.
To mitigate these issues:
-
Prepare fresh stock solutions in a suitable solvent like DMSO for each experiment.
-
Minimize the time the compound spends in aqueous buffer before and during the assay.
-
Perform a solubility test in your final assay buffer to ensure the compound remains dissolved at the desired concentration.
-
Protect solutions from light, especially during long incubations.
Logical Flow: Troubleshooting Inconsistent Assay Results
References
Enhancing the quantum yield of 6-amino-1H-indole-2-carboxylic acid derivatives
This guide provides troubleshooting protocols and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of 6-amino-1H-indole-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (Φ), and why is it critical for my indole derivative?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is crucial for applications requiring sensitive detection, such as in fluorescent probes and bioimaging, as it ensures a bright signal. For drug development professionals, a stable and high quantum yield is essential for developing reliable assay reagents and imaging agents.
Q2: What are the primary factors that influence the quantum yield of this compound derivatives?
A2: The quantum yield of indole derivatives is highly sensitive to a combination of structural and environmental factors. Key factors include:
-
Molecular Structure: The nature and position of substituents on the indole ring can dramatically alter fluorescence. Electron-donating groups (like the 6-amino group) generally increase fluorescence, while electron-withdrawing groups (like nitro or carboxyl groups) can decrease or quench it.[3] Increased structural rigidity also tends to enhance quantum yield by reducing energy loss through non-radiative vibrational pathways.[4][5]
-
Solvent Environment: The polarity of the solvent affects the energy levels of the excited states (¹Lₐ and ¹Lₑ) of the indole ring, which can alter the emission properties.[6] Solvent choice can also influence proton transfer reactions that may quench fluorescence.[7]
-
pH: The protonation state of the indole amine and the amino and carboxylic acid substituents is critical. Deprotonation of the indole amine at high pH, or protonation in acidic solutions, can lead to a significant decrease in quantum yield.[3][7][8] The most fluorescent species are typically the neutral, non-ionized forms.[7]
-
Temperature: Lowering the temperature can increase quantum efficiency by reducing the frequency of collisions between molecules, which can lead to non-radiative energy loss.[4]
Q3: How do substituents on the indole ring, other than the 6-amino group, affect the quantum yield?
A3: Substituents have a profound effect. Electron-donating groups (e.g., -OH, -NH2) generally increase fluorescence intensity.[3] Conversely, electron-withdrawing groups (e.g., -COOH, -NO2) or heavy atoms (e.g., halides) tend to decrease or completely quench fluorescence.[3] For example, the introduction of a formyl group at the 4-position of indole can produce a derivative with a reasonably high quantum yield, whereas a nitro group at the same position results in a non-fluorescent compound.[9]
Q4: Why does my quantum yield decrease in aqueous solutions compared to organic solvents?
A4: A decrease in quantum yield in aqueous solutions is a known phenomenon for indole derivatives.[10] This can be attributed to several factors. Water is a polar, protic solvent that can facilitate quenching mechanisms like proton transfer from the terminal ammonium group.[8] Furthermore, photoionization from higher excited states can compete with internal conversion to the fluorescent state, a process that is more significant in aqueous solutions.[11] For some derivatives, switching to heavy water (D₂O) can increase the quantum yield by reducing quenching associated with vibrational overtones of water.
Q5: What are suitable reference standards for measuring the quantum yield of my indole derivatives?
A5: When using the comparative method to measure quantum yield, it is crucial to select a standard that absorbs and emits in a similar spectral region to your compound. For indole derivatives that are excited in the UV range (around 280-300 nm) and emit in the UV-Vis range (around 350 nm), common standards include:
-
Quinine Sulfate: In 0.1 M H₂SO₄ (Φ ≈ 0.54)
-
L-Tryptophan: In water (Φ ≈ 0.14)
-
Rhodamine B or Rhodamine 6G: In ethanol (Φ ≈ 0.95) can also be used, although their excitation and emission are at longer wavelengths, they are well-characterized standards.[11][12]
It is best practice to cross-calibrate two different standards to ensure the accuracy of your measurements.[1][2]
Troubleshooting Guide
Problem: My measured quantum yield is unexpectedly low.
This is a common issue that can stem from the sample's intrinsic properties, environmental factors, or experimental setup.
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Purity | Impurities can act as quenchers. Verify the purity of your synthesized derivative using techniques like HPLC and NMR. If necessary, repurify the compound via column chromatography or recrystallization. |
| Incorrect pH | The fluorescence of indole derivatives is highly pH-dependent.[3][7] Ensure your buffer pH maintains the compound in its most fluorescent (typically neutral) state. Perform a pH titration experiment to find the optimal pH range for fluorescence. |
| Solvent Effects | The solvent can quench fluorescence or alter excited state energy levels.[13] Test a range of solvents with varying polarities (e.g., cyclohexane, ethanol, water) to identify an environment that maximizes quantum yield. Consider de-gassing the solvent to remove dissolved oxygen, a known quencher. |
| Concentration Effects | At high concentrations, self-quenching or inner filter effects can occur, leading to an artificially low measured quantum yield.[1] Ensure the absorbance of your sample in the fluorescence cuvette is below 0.1 at the excitation wavelength. |
| Structural Flexibility | Flexible side chains can dissipate energy through non-radiative pathways (the "loose bolt" effect).[5] While difficult to change post-synthesis, this factor should be considered during the design phase of new derivatives. |
| Presence of Quenchers | Contaminants in the solvent or buffer (e.g., heavy metal ions, halides) can quench fluorescence. Use high-purity solvents and reagents. |
Problem: I am observing rapid signal loss (photobleaching) during my measurements.
Photobleaching is the irreversible destruction of a fluorophore by excitation light.
| Potential Cause | Troubleshooting Steps & Solutions |
| Excessive Light Exposure | The rate of photobleaching is proportional to the intensity and duration of the excitation light.[14] |
| 1. Reduce Excitation Intensity: Use the lowest light power that provides an adequate signal-to-noise ratio. | |
| 2. Minimize Exposure Time: Use the shortest possible integration time for your measurement. | |
| Presence of Reactive Oxygen Species (ROS) | Dissolved oxygen can lead to the formation of ROS upon excitation, which then destroys the fluorophore. |
| 1. Use an Antifade Reagent: For microscopy, add a commercial antifade mounting medium to scavenge free radicals.[14] | |
| 2. De-gas Solutions: For cuvette-based measurements, bubble an inert gas like nitrogen or argon through your sample solution prior to measurement. |
Problem: My fluorescence signal has a high background or non-specific signal.
High background can obscure the true signal from your compound, reducing the accuracy of your measurements.
| Potential Cause | Troubleshooting Steps & Solutions |
| Autofluorescence | The cuvette, solvent, or buffer components may be intrinsically fluorescent. Run a "blank" measurement containing everything except your indole derivative to identify the source of the background.[14] Use quartz cuvettes for UV measurements and ensure they are scrupulously clean. |
| Impure Compound | Fluorescent impurities from the synthesis can contribute to the background signal.[14] Verify the purity of your compound. |
| Light Scattering | Rayleigh or Raman scattering from the solvent can interfere with the measurement, especially if your Stokes shift is small. Use high-quality spectroscopic grade solvents. To minimize Rayleigh scatter, choose an excitation wavelength away from the absorbance maximum if possible. |
Data & Tables
Table 1: Summary of Factors Influencing Quantum Yield of Indole Derivatives
| Factor | Effect on Quantum Yield | Rationale / Mechanism |
| Substituents | Electron-donating groups (e.g., -NH₂, -OH) generally increase Φ. Electron-withdrawing groups (e.g., -NO₂, -COOH) generally decrease Φ.[3] | Alters the electron density of the indole ring, affecting the energy of the excited states and the rates of radiative vs. non-radiative decay. |
| Solvent Polarity | Highly solvent-dependent. Often, less polar solvents favor higher quantum yields. | Affects the relative energies of the ¹Lₐ and ¹Lₑ excited states, which have different sensitivities to the environment.[6] Polar solvents can also promote quenching via proton transfer. |
| pH | Optimal fluorescence is typically observed in neutral solutions. Both highly acidic and highly alkaline conditions decrease Φ.[7] | Protonation or deprotonation of the indole nitrogen or substituents creates non-fluorescent or weakly fluorescent species.[7][8] |
| Temperature | Decreasing the temperature generally increases Φ.[4] | Reduces the kinetic energy of molecules, decreasing the rate of collisional quenching and other non-radiative decay pathways.[4] |
| Structural Rigidity | Increasing rigidity generally increases Φ.[4] | Restricts molecular vibrations and rotations that provide non-radiative pathways for the excited state to return to the ground state.[4][5] |
| Dissolved Oxygen | Decreases Φ. | Oxygen is an efficient collisional quencher and can promote photobleaching through the formation of reactive oxygen species.[14][15] |
Experimental Protocols
Protocol 1: Comparative Measurement of Fluorescence Quantum Yield
This protocol is based on the widely used method of Williams et al. and involves comparing the fluorescence of the test sample to a well-characterized standard of known quantum yield (Φ_ST).[1][2]
Materials:
-
Test compound (e.g., a this compound derivative)
-
Quantum yield standard (e.g., quinine sulfate or L-tryptophan)
-
Spectroscopic grade solvent (the same for both sample and standard if possible)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
10 mm path length quartz cuvettes
Methodology:
-
Prepare a series of dilute solutions of both the test sample and the standard in the chosen solvent. A series of at least five concentrations is recommended.
-
Measure the UV-Vis absorbance spectra for each solution. The absorbance at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]
-
Measure the fluorescence emission spectra for each solution using the same excitation wavelength and instrument settings (e.g., slit widths) for both the test sample and the standard. The excitation wavelength should be one at which both the sample and standard have measurable absorbance.
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity. Correct for any background signal by subtracting the integrated intensity of a blank (solvent only).
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Determine the slope (Gradient) of the resulting straight line for both the test sample (Grad_X) and the standard (Grad_ST) using linear regression.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:[14]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST refer to the test sample and the standard, respectively. If the same solvent is used for both, the refractive index term (η_X²/η_ST²) cancels out and is equal to 1.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting low quantum yield results.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. static.horiba.com [static.horiba.com]
- 3. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 4. homework.study.com [homework.study.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Broken Ring: Reduced Aromaticity in Lys-Trp Cations and High pH Tautomer Correlates with Lower Quantum Yield and Shorter Lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Synthesized 6-amino-1H-indole-2-carboxylic acid: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative overview of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of 6-amino-1H-indole-2-carboxylic acid. The guide contrasts NMR with other common analytical techniques and provides expected data and detailed experimental protocols.
Comparison of Analytical Techniques for Structural Elucidation
While NMR spectroscopy is a powerful tool for determining the detailed molecular structure, other techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide complementary information. The following table compares these methods for the structural confirmation of this compound.
| Technique | Information Provided | Strengths for this Compound | Limitations for this Compound |
| NMR Spectroscopy | Detailed atom connectivity, chemical environment of each proton and carbon. | - Unambiguously determines the substitution pattern on the indole ring.- Confirms the presence and location of the amino and carboxylic acid groups. | - Requires a larger sample amount compared to MS.- Can be less sensitive than MS. |
| IR Spectroscopy | Presence of functional groups.[1][2] | - Quickly confirms the presence of N-H (amine and indole), O-H (carboxylic acid), and C=O (carboxylic acid) stretches.[1][2] | - Does not provide information on the substitution pattern.- Broad O-H and N-H signals can overlap. |
| Mass Spectrometry | Molecular weight and elemental composition.[3] | - Confirms the molecular formula (C₉H₈N₂O₂).- High-resolution MS (HRMS) provides exact mass, confirming elemental composition.[3] | - Does not provide information about the specific arrangement of atoms (isomers). |
NMR Spectroscopic Analysis of this compound
To confirm the structure of this compound, a detailed analysis of its ¹H and ¹³C NMR spectra is essential. The expected chemical shifts can be predicted by considering the known spectra of the parent compound, indole-2-carboxylic acid, and the electronic effects of the amino group at the C6 position. The amino group is an electron-donating group, which is expected to cause an upfield shift (to lower ppm values) of the signals for the protons and carbons on the benzene portion of the indole ring, particularly for the ortho (C5, C7) and para (C4) positions.
Table of Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the experimental NMR data for indole-2-carboxylic acid and the predicted data for this compound in DMSO-d₆.
| Atom | Indole-2-carboxylic acid ¹H (ppm) [4] | Predicted this compound ¹H (ppm) | Indole-2-carboxylic acid ¹³C (ppm) | Predicted this compound ¹³C (ppm) |
| NH (Indole) | ~11.8 | ~11.5 | - | - |
| COOH | ~13.0 | ~12.8 | ~163 | ~163 |
| H3 | 7.26 | ~7.10 | C2: ~138 | C2: ~139 |
| H4 | 7.67 | ~7.40 | C3: ~108 | C3: ~107 |
| H5 | 7.14 | ~6.60 | C3a: ~128 | C3a: ~129 |
| H7 | 7.48 | ~7.00 | C4: ~122 | C4: ~112 |
| NH₂ | - | ~5.0 (broad) | C5: ~124 | C5: ~105 |
| C6: ~121 | C6: ~145 | |||
| C7: ~112 | C7: ~110 | |||
| C7a: ~137 | C7a: ~138 |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standard protocol for NMR analysis involves the following steps:
-
Sample Preparation : Dissolve 5-10 mg of the purified synthesized this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchange of the acidic protons (COOH and NH) in other solvents like D₂O.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. As the ¹³C nucleus has a low natural abundance, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
2D NMR (Optional but Recommended) : To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.
Visualization of the Confirmation Workflow
The logical flow for confirming the structure of a synthesized compound involves a series of steps, from initial synthesis to final spectroscopic confirmation.
Caption: A logical workflow for the synthesis and structural confirmation of a target compound.
References
Mass Spectrometry Analysis of 6-amino-1H-indole-2-carboxylic acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 6-amino-1H-indole-2-carboxylic acid and its derivatives. Due to the limited availability of direct experimental data for this compound, this document combines existing data for the parent compound, indole-2-carboxylic acid, and related substituted derivatives with predicted fragmentation patterns based on established principles of mass spectrometry. This guide is intended to serve as a valuable resource for researchers in the development of analytical methods for these compounds.
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for indole-2-carboxylic acid and two of its derivatives. The data for indole-2-carboxylic acid is derived from experimental sources, while the data for this compound and 6-chloro-1H-indole-2-carboxylic acid are predicted based on their chemical structures and known fragmentation pathways of similar compounds.
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | Key Predicted Fragment Ions (m/z) | Notes |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 162.05 | 144, 116, 89 | Experimental data from Electron Impact (EI) and Electrospray Ionization (ESI).[1][2][3] Fragments correspond to loss of H₂O, CO₂, and subsequent fragmentations. |
| This compound | C₉H₈N₂O₂ | 176.17 | 177.06 | 159, 131, 104 | Predicted fragmentation. The initial loss is expected to be water (H₂O), followed by the loss of carbon monoxide (CO) or the entire carboxyl group (COOH). |
| 6-chloro-1H-indole-2-carboxylic acid | C₉H₆ClNO₂ | 195.60 | 196.01 | 178, 150, 115 | Predicted fragmentation. Similar to the parent compound, with the characteristic isotopic pattern of chlorine. The loss of HCl is also a possible fragmentation pathway. |
Experimental Protocols
A generalized experimental protocol for the analysis of indole-2-carboxylic acid and its derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is based on methodologies reported for similar aromatic and carboxylic acid-containing compounds.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
MRM Transitions (Predicted)
-
This compound: Precursor ion (m/z) 177.06 -> Product ions (m/z) 159.05 (loss of H₂O), 131.06 (loss of H₂O and CO).
-
6-chloro-1H-indole-2-carboxylic acid: Precursor ion (m/z) 196.01 -> Product ions (m/z) 178.00 (loss of H₂O), 150.01 (loss of H₂O and CO).
Visualizations
The following diagrams illustrate the typical workflow for LC-MS/MS analysis and the proposed fragmentation pathway for this compound.
Caption: General workflow for the LC-MS/MS analysis of indole derivatives.
Caption: Proposed ESI fragmentation pathway for this compound.
References
A Comparative Guide to Indole-Based Fluorescent Probes: Profiling 6-amino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Indole and its derivatives are a cornerstone of fluorescence spectroscopy, serving as versatile probes to investigate molecular interactions, protein structure, and cellular environments.[1][2] The intrinsic fluorescence of the amino acid tryptophan has long been a workhorse in protein studies. However, the development of synthetic indole-based probes offers enhanced photophysical properties, such as higher quantum yields and red-shifted spectra, expanding the toolkit for researchers.[1]
This guide provides a comparative analysis of the fluorescence properties of 6-amino-1H-indole-2-carboxylic acid against other common indole probes. While direct, comprehensive photophysical data for this compound is not extensively published, we can infer its likely characteristics based on studies of structurally related molecules. Research on 6-amino substituted indole nucleosides suggests that the 6-amino group can induce high Stokes shifts, although it may also lead to lower quantum yields and overall brightness.[3] This comparison aims to provide a data-driven resource to assist in the selection of the optimal indole probe for specific research applications.
Comparative Analysis of Photophysical Properties
The selection of a fluorescent probe is dictated by its specific photophysical characteristics. Key parameters include the excitation (λex) and emission (λem) maxima, the Stokes shift (the difference between λem and λex), the molar extinction coefficient (ε), the fluorescence quantum yield (ΦF), and the resulting brightness (ε × ΦF). The environmental sensitivity, or solvatochromism, is also a critical factor for many applications.[4]
| Probe | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × ΦF) | Solvent/Notes |
| This compound | Not Reported | Not Reported | Likely High[3] | Likely Low[3] | Not Reported | Not Reported | Data inferred from 6-amino substituted indole analogues.[3] |
| Tryptophan | ~280 | ~350 | ~70 | 0.13 - 0.15[5][6] | ~5,600 | ~784 | Aqueous Buffer. Highly sensitive to local microenvironment.[1] |
| Indole | ~280 | ~340-350 | ~65 | 0.26 - 0.28[5][7] | ~6,100 | ~1647 | Aqueous Buffer.[7][8] |
| 4-Cyanoindole (4-CNI) | ~310-320 | ~412 | ~97 | 0.85[9] | ~7,000 | ~5950 | Aqueous Buffer. Significantly brighter than tryptophan.[9][10] |
| 7-Azatryptophan (7-AzaTrp) | ~290 | ~395-400 | ~110 | 0.01 (increases to 0.25 in acetonitrile)[2][11] | ~6,200 | ~62 | Aqueous Buffer. Red-shifted spectra compared to tryptophan.[2][12] |
Experimental Protocols
Accurate characterization of a fluorophore's properties is essential for reliable experimental design and data interpretation. Below are detailed methodologies for key fluorescence measurements.
Determination of Absorption and Emission Spectra
This protocol outlines the measurement of the wavelengths of maximum absorbance and fluorescence emission.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the indole probe (e.g., 1-10 µM) in the desired solvent or buffer system. The concentration should be adjusted to yield an absorbance value below 0.1 at the excitation wavelength to prevent inner filter effects.[10]
-
Absorption Measurement:
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.[13]
-
Set the excitation wavelength to the determined λex.
-
Scan the emission wavelengths over a range starting approximately 10-20 nm above the excitation wavelength to capture the full emission profile.
-
Identify the wavelength of maximum fluorescence intensity (λem).
-
Measurement of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard.[14]
Methodology:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.[14]
-
Prepare Solutions: Prepare a series of dilutions for both the standard and the sample probe in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.
-
Measure Absorbance and Fluorescence:
-
For each solution, measure the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and instrument settings are identical for the sample and the standard.
-
Integrate the area under the emission curve for both the sample and the standard.
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and std refer to the sample and standard, respectively.
-
Assessment of Solvatochromism
Solvatochromism describes the change in a substance's color or spectral properties with a change in solvent polarity.[4][15]
Methodology:
-
Solvent Selection: Prepare solutions of the indole probe at the same concentration in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Spectral Measurements: Record the absorption and fluorescence emission spectra for the probe in each solvent.
-
Data Analysis: Plot the emission maximum (λem) as a function of a solvent polarity parameter (e.g., the Reichardt dye parameter, E_T(30)). A significant shift in λem with solvent polarity indicates strong solvatochromism.[15]
Visualizing Workflows and Concepts
Diagrams created using Graphviz provide clear visual representations of experimental processes and underlying principles.
Caption: Experimental workflow for characterizing indole probe fluorescence.
Caption: Signaling mechanism of a "turn-on" fluorescent indole probe.
Caption: Decision guide for selecting an appropriate indole fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03457G [pubs.rsc.org]
- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DSpace [dr.lib.iastate.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid Group in 6-Amino-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. One frequently encountered challenge is the presence of a carboxylic acid moiety, which, while often crucial for target engagement, can introduce undesirable physicochemical and pharmacokinetic properties.[1][2] Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[3] This guide provides a comparative overview of potential bioisosteric replacements for the carboxylic acid group in 6-amino-1H-indole-2-carboxylic acid, a scaffold of interest in various therapeutic areas.
Introduction to Bioisosterism for Carboxylic Acids
The carboxylic acid group is a common pharmacophore due to its ability to act as a hydrogen bond donor and acceptor and to exist in an anionic state at physiological pH, facilitating strong interactions with biological targets. However, this same acidity can lead to poor membrane permeability, rapid metabolism via acyl glucuronidation, and potential off-target toxicities.[1][4] Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects to the moiety they are replacing.[3] The selection of an appropriate bioisostere is highly context-dependent, and often a panel of isosteres must be screened to identify the optimal replacement.[2]
This guide focuses on three prominent carboxylic acid bioisosteres: tetrazoles, acylsulfonamides, and hydroxamic acids, in the context of the this compound core.
Comparative Analysis of Carboxylic Acid Bioisosteres
The following table summarizes the key physicochemical and pharmacological properties of the parent carboxylic acid and its potential bioisosteres. This data, compiled from various sources, provides a basis for rational drug design decisions.
| Feature | Carboxylic Acid | 1H-Tetrazol-5-yl | N-Acylsulfonamide | Hydroxamic Acid |
| Structure | -COOH | -CONHOH | ||
| pKa | ~4.0 - 5.0 | ~4.5 - 5.0[3] | ~4.0 - 5.0[1] | ~8.0 - 9.0[1] |
| Acidity | Acidic | Acidic[3] | Acidic[1] | Weakly Acidic[1] |
| Lipophilicity (LogP) | Low | Higher than COOH[5] | Generally Higher | Variable |
| Metabolic Stability | Prone to acyl glucuronidation[4] | More resistant to metabolism[5] | Generally stable | Can be metabolized |
| Oral Bioavailability | Often low[3] | Can be improved[6] | Can be improved | Variable |
| Target Interactions | H-bond donor/acceptor, ionic | H-bond donor/acceptor, ionic[7] | H-bond donor/acceptor, ionic | H-bond donor/acceptor, metal chelation[1] |
Experimental Data and Protocols
While specific experimental data for the bioisosteric replacement of the carboxylic acid in this compound is not available in a single consolidated source, the following sections provide representative experimental protocols for the synthesis and evaluation of analogous compounds, drawn from the broader literature on indole derivatives and carboxylic acid bioisosteres.
1. Synthesis of 5-(6-amino-1H-indol-2-yl)-1H-tetrazole (Tetrazole Bioisostere)
-
Conceptual Workflow: This synthesis would typically proceed from the corresponding nitrile, which can be prepared from the carboxylic acid or an appropriate precursor. The nitrile is then converted to the tetrazole via a [2+3] cycloaddition with an azide source.
-
Detailed Protocol (Adapted from general tetrazole syntheses[8]):
-
Nitrile Formation: Convert the carboxylic acid group of a protected this compound to the primary amide, followed by dehydration with a reagent like phosphorus oxychloride or trifluoroacetic anhydride to yield the 2-cyano-indole derivative.
-
Tetrazole Formation: To a solution of the 2-cyano-indole in an appropriate solvent (e.g., DMF, toluene), add sodium azide and a Lewis acid catalyst (e.g., zinc chloride, ammonium chloride). Heat the reaction mixture at 80-120 °C for several hours.
-
Deprotection: Remove the protecting group from the 6-amino position to yield the final product.
-
Purification: Purify the product by column chromatography or recrystallization.
-
2. Synthesis of N-((6-amino-1H-indol-2-yl)carbonyl)methanesulfonamide (Acylsulfonamide Bioisostere)
-
Conceptual Workflow: This involves the acylation of a sulfonamide with the indole-2-carboxylic acid.
-
Detailed Protocol (Adapted from general acylsulfonamide syntheses[9]):
-
Activation of Carboxylic Acid: Activate the carboxylic acid of a protected this compound using a coupling agent such as EDC/HOBt or by converting it to the acid chloride with thionyl chloride or oxalyl chloride.
-
Coupling Reaction: React the activated carboxylic acid with a sulfonamide (e.g., methanesulfonamide) in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., DCM, THF).
-
Deprotection: Remove the protecting group from the 6-amino moiety.
-
Purification: Purify the final compound using standard techniques.
-
3. Synthesis of 6-amino-N-hydroxy-1H-indole-2-carboxamide (Hydroxamic Acid Bioisostere)
-
Conceptual Workflow: This synthesis typically involves the coupling of an activated carboxylic acid with hydroxylamine.
-
Detailed Protocol (Adapted from indole-based hydroxamic acid syntheses[10]):
-
Esterification: Convert the carboxylic acid of a protected this compound to a methyl or ethyl ester.
-
Hydroxylamine Reaction: Treat the ester with a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide, potassium hydroxide) in a suitable solvent like methanol.
-
Deprotection: Remove the protecting group from the 6-amino position.
-
Purification: Purify the product by chromatography or recrystallization.
-
-
In Vitro Target-Based Assays: The specific assay will depend on the biological target of interest for this compound. For instance, if the target is a kinase, a radiometric or fluorescence-based kinase inhibition assay would be employed. If it is a receptor, a radioligand binding assay or a functional assay measuring downstream signaling could be used.
-
Cell-Based Assays: The antiproliferative activity of the compounds can be assessed in relevant cancer cell lines using assays like the MTT or CellTiter-Glo assay.[10]
-
Physicochemical Property Determination:
-
pKa: Determined by potentiometric titration or UV-metric methods.
-
LogP/LogD: Measured using the shake-flask method or calculated using software like ChemDraw or MarvinSketch.
-
-
In Vitro ADME Assays:
-
Metabolic Stability: Assessed by incubating the compounds with liver microsomes or hepatocytes and quantifying the parent compound remaining over time using LC-MS/MS.
-
Membrane Permeability: Evaluated using parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell permeability assays.
-
Visualizing the Bioisosteric Replacement Strategy
The following diagrams illustrate the conceptual workflow of bioisosteric replacement and a hypothetical signaling pathway that could be modulated by these compounds.
Caption: Workflow for bioisosteric replacement of the carboxylic acid.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Inhibitory Potency of 6-amino-1H-indole-2-carboxylic Acid: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of 6-amino-1H-indole-2-carboxylic acid against the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The performance of this compound is evaluated alongside two well-characterized clinical-stage IDO1 inhibitors, Epacadostat and Linrodostat (BMS-986205), supported by detailed experimental protocols and quantitative data.
Comparative Inhibitory Activity Against IDO1
The inhibitory potential of this compound and its comparators against IDO1 is summarized below. The data for the comparators are derived from extensive preclinical studies, while the activity for this compound is estimated based on the performance of structurally similar compounds.
| Compound | Target | IC50 (in vitro enzymatic assay) | Cell-Based IC50 (HeLa cells) |
| This compound | IDO1 | ~1-5 µM (estimated) | Not Determined |
| Epacadostat (INCB024360) | IDO1 | 10 nM | ~70 nM |
| Linrodostat (BMS-986205) | IDO1 | 1.7 nM | 1.1 nM |
Note: The IC50 value for this compound is an estimate based on published data for structurally related 6-substituted indole-2-carboxylic acid derivatives. Specifically, 6-acetamido-indole-2-carboxylic acid derivatives have demonstrated IDO1 inhibitory activity in the low micromolar range.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach for validating IDO1 inhibition, the following diagrams are provided.
Caption: The IDO1 metabolic pathway, a key target in cancer immunotherapy.
Head-to-head comparison of 6-amino-1H-indole-2-carboxylic acid and fluorescein
A comprehensive guide for researchers, scientists, and drug development professionals on the properties and performance of two key fluorescent molecules.
This guide provides a detailed comparison of 6-amino-1H-indole-2-carboxylic acid and fluorescein, two compounds with applications in fluorescence-based detection and analysis. While fluorescein is a well-established and widely used fluorophore, this compound represents a class of indole derivatives with potential for tailored fluorescence applications. This document aims to provide an objective overview of their respective characteristics, supported by available data, to aid in the selection of the appropriate tool for specific research needs.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of a fluorophore is crucial for predicting its behavior in various experimental settings. The table below summarizes the key characteristics of this compound and fluorescein.
| Property | This compound | Fluorescein |
| Chemical Formula | C₉H₈N₂O₂ | C₂₀H₁₂O₅ |
| Molecular Weight | 176.17 g/mol | 332.31 g/mol |
| Appearance | Solid | Dark orange/red powder[1] |
| Solubility | Soluble in organic solvents | Slightly soluble in water and alcohol[1] |
Photophysical Properties
The performance of a fluorophore is primarily determined by its photophysical properties, including its absorption and emission spectra, quantum yield, and photostability.
| Photophysical Property | This compound | Fluorescein |
| Excitation Maximum (λex) | Data not available for the specific compound. Indole derivatives typically absorb in the UV range. | ~494 nm (in water)[2][3] |
| Emission Maximum (λem) | Data not available for the specific compound. Indole derivatives often exhibit emission in the near-UV to visible range. | ~521 nm (in water)[2] |
| Molar Extinction Coefficient (ε) | Data not available. | High |
| Fluorescence Quantum Yield (Φf) | Generally low for 6-aminoindole derivatives. A nucleoside analogue of 6-amino-1H-indole-4-carboxylic acid exhibits a low quantum yield. | High (e.g., 0.925 in 0.1 N NaOH) |
| Photostability | Data not available. | Prone to photobleaching under prolonged or intense illumination.[4][][6][7] |
Comparative Analysis
Fluorescein stands out for its strong absorbance in the blue region of the visible spectrum and its intense green fluorescence, coupled with a high quantum yield.[1] This makes it an exceptionally bright and easily detectable fluorophore for a wide range of applications. However, its susceptibility to photobleaching can be a limitation in experiments requiring long-term or high-intensity imaging.[4][][6][7]
Derivatives of this compound, on the other hand, are part of the broader class of indole-based fluorophores. While a direct comparison is hampered by the lack of specific data for this particular compound, studies on related 6-aminoindole nucleoside analogues suggest that they may possess large Stokes shifts but suffer from low quantum yields, resulting in low overall brightness. The amino group at the 6-position appears to be detrimental to the quantum yield.
The primary advantage of indole-based fluorophores often lies in their sensitivity to the local environment, which can be exploited for sensing applications. However, for general-purpose fluorescent labeling where high brightness is paramount, fluorescein remains a superior choice based on current knowledge.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of fluorescent molecules. Below are general protocols for labeling biomolecules with fluorescein and a conceptual protocol for the potential use of this compound.
Protocol 1: Labeling of Proteins with Fluorescein Isothiocyanate (FITC)
This protocol describes the covalent labeling of primary amines (e.g., on proteins) using FITC, a common derivative of fluorescein.[1]
Materials:
-
Protein solution (2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare FITC solution: Dissolve FITC in DMSO to a concentration of 1 mg/mL immediately before use.
-
Labeling reaction: While gently stirring the protein solution, slowly add the FITC solution. The molar ratio of FITC to protein may need to be optimized, but a starting point of 10-20 moles of FITC per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Purification: Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with PBS. The first colored peak to elute is the labeled protein.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm and 495 nm.
Protocol 2: Conceptual Protocol for Labeling with this compound
As this compound possesses both an amine and a carboxylic acid group, it can be conjugated to target molecules through either of these functional groups. The following is a conceptual workflow for its use as a fluorescent label.
A. Activation of the Carboxylic Acid: The carboxylic acid can be activated to an active ester (e.g., N-hydroxysuccinimide ester) to react with primary amines on a target molecule.
B. Amine-reactive Labeling: The amino group can be reacted with an amine-reactive moiety on a target molecule, such as an isothiocyanate or an activated ester.
General Workflow:
-
Activation/Modification of Target: Depending on the desired linkage, either the target molecule or the indole compound may need to be chemically modified to introduce a reactive group.
-
Conjugation Reaction: The activated indole derivative is reacted with the target molecule under appropriate buffer and pH conditions.
-
Purification: The resulting fluorescently labeled conjugate is purified from unreacted components using chromatography (e.g., HPLC, size-exclusion).
-
Characterization: The labeled product is characterized by spectroscopic methods to confirm conjugation and determine labeling efficiency.
Visualizing the Comparison: Logic and Workflows
To better illustrate the decision-making process and experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.
References
Cross-validation of experimental results obtained with 6-amino-1H-indole-2-carboxylic acid
A Cross-Validation of Experimental Findings and Future Outlook
This guide provides a comprehensive comparison of the experimental performance of 6-amino-1H-indole-2-carboxylic acid derivatives against other indole-based compounds. The focus is on their therapeutic potential as inhibitors of key biological targets, including Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), HIV-1 Integrase, and the Cysteinyl Leukotriene Receptor 1 (CysLT1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Performance Analysis
The following tables summarize the inhibitory activities of various indole-2-carboxylic acid derivatives against their respective targets. The data, presented as IC50 values, has been compiled from multiple studies to facilitate a clear comparison of potencies.
Table 1: Inhibitory Activity against IDO1 and TDO
| Compound | Target | IC50 (µM) | Reference |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1.17 | --INVALID-LINK--[1] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | 1.55 | --INVALID-LINK--[1] |
| para-benzoquinone derivative (9p-O) | IDO1 | ~0.01-0.1 | --INVALID-LINK--[1] |
| para-benzoquinone derivative (9p-O) | TDO | ~0.01-0.1 | --INVALID-LINK--[1] |
Table 2: Inhibitory Activity against HIV-1 Integrase
| Compound | Target | IC50 (µM) | Reference |
| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37 | --INVALID-LINK--[2] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 | --INVALID-LINK--[2][3] |
| 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid (20a) | HIV-1 Integrase | 0.13 | --INVALID-LINK--[4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental processes involved, the following diagrams have been generated using Graphviz.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Assessing the Target Specificity of 6-Amino-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-1H-indole-2-carboxylic acid scaffold has emerged as a promising starting point for the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of the amino group at the 6-position of the indole ring offers a versatile handle for chemical modification, enabling the fine-tuning of potency and selectivity. This guide provides a comparative analysis of the target specificity of representative this compound derivatives and related indole compounds, supported by experimental data and detailed protocols to aid in the evaluation of novel compounds within this chemical class.
Comparative Analysis of Kinase Inhibitory Potency
The target specificity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and diminish the intended therapeutic benefit.[1] Kinase profiling, or kinome scanning, is a critical process for characterizing the selectivity of an inhibitor by testing it against a broad panel of kinases.[2]
Below are tables summarizing the inhibitory activity (IC50 values) of representative indole-2-carboxylic acid derivatives against various protein kinases. Due to the limited publicly available data for a single, specific "this compound" derivative against a wide kinase panel, we present data from closely related indole compounds to illustrate the selectivity profiles that can be achieved within this scaffold class.
Table 1: Inhibitory Activity of Indole-2-Carboxamide Derivatives against EGFR and CDK2
| Compound ID | Target Kinase | IC50 (nM)[2] |
| 5d | EGFR | 89 ± 6 |
| CDK2 | 110 ± 9 | |
| 5e | EGFR | 93 ± 8 |
| CDK2 | 121 ± 11 | |
| 5j | EGFR | 98 ± 8 |
| CDK2 | 135 ± 12 | |
| Erlotinib (Control) | EGFR | 80 ± 5 |
Table 2: Selectivity Profile of 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acid (Compound 5j) against a Panel of CMGC Kinases
| Kinase Target | IC50 (nM)[3] |
| DYRK1A | 6 |
| DYRK1B | >1000 |
| DYRK2 | 120 |
| CLK1 | 250 |
| CLK4 | 180 |
| GSK-3α/β | >10000 |
| CDK5/p25 | >10000 |
Table 3: Inhibitory Activity of Indole-6-carboxylic Acid Derivatives against Receptor Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (µM)[4] |
| Compound 3b | EGFR | 0.12 ± 0.01 |
| Compound 6e | VEGFR-2 | 0.18 ± 0.02 |
| Erlotinib (Control) | EGFR | 0.10 ± 0.01 |
| Sorafenib (Control) | VEGFR-2 | 0.09 ± 0.01 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of inhibitor specificity. Below are methodologies for key biochemical and cell-based assays commonly employed in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: a. In a multi-well plate, add the test compound at various concentrations. b. Add the purified kinase and incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding a mixture of the substrate and ATP. d. Incubate for 60 minutes at 30°C.
-
ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Cellular Phosphorylation Assay (ELISA-Based)
This cell-based assay quantifies the phosphorylation of a specific kinase substrate within a cellular context, providing a more physiologically relevant measure of inhibitor potency.[6]
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Test compound
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate
-
Phospho-specific detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate and grow to 80-90% confluency. b. Treat cells with various concentrations of the test compound and incubate for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with cold PBS and then add lysis buffer.
-
ELISA: a. Transfer cell lysates to the pre-coated ELISA plate and incubate. b. Wash the plate and add the phospho-specific detection antibody. c. After incubation and washing, add the HRP-conjugated secondary antibody. d. Following another incubation and wash, add the TMB substrate and develop the color in the dark. e. Stop the reaction with the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and determine the IC50 value by plotting the absorbance against the log of the inhibitor concentration.[3]
Visualizing Target Engagement and Signaling Pathways
Understanding the mechanism of action of this compound derivatives requires visualizing their interaction with target kinases and the downstream consequences on cellular signaling.
Conclusion
Derivatives of this compound represent a versatile chemical scaffold with demonstrated potential for potent and selective kinase inhibition. The presented data on related indole compounds highlight the importance of comprehensive kinase profiling to understand their selectivity and potential off-target effects. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the target specificity of novel derivatives, a critical step in the development of safe and effective targeted therapies. Further exploration of substitutions on the 6-amino group and other positions of the indole ring will likely yield inhibitors with improved potency and refined selectivity profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 6-amino-1H-indole-2-carboxylic acid and Commercial Fluorescent Dyes
For Immediate Release
This guide provides a comprehensive benchmark of the fluorescent properties of 6-amino-1H-indole-2-carboxylic acid against widely used commercial fluorescent dyes: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). The following data and protocols are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. While direct, comprehensive experimental data for this compound is not extensively available in published literature, this guide compiles the most relevant available data for related indole derivatives and compares it with the well-established properties of commercial dyes.
Executive Summary
This compound and its derivatives represent a class of intrinsic fluorophores with potential applications in biological imaging and sensing. This guide presents a comparative analysis of its performance against industry-standard fluorescent dyes. The comparison focuses on key photophysical parameters: excitation and emission maxima, molar extinction coefficient, quantum yield, fluorescence lifetime, and photostability. Due to the limited availability of direct experimental data for this compound, data from a closely related compound, a nucleoside analog of 6-amino-1H-indole-4-carboxylic acid, is used as a proxy to provide an initial performance benchmark.
Quantitative Data Comparison
The following table summarizes the key photophysical properties of this compound (data from a related compound) and the selected commercial fluorescent dyes.
| Property | This compound Derivative* | Fluorescein | Rhodamine B | Cyanine 5 (Cy5) |
| Excitation Max (λex) | ~350 nm (estimated) | 494 nm[1] | 546 nm[2] | 650 nm |
| Emission Max (λem) | ~450 nm (estimated) | 521 nm[1] | 567 nm[2] | 670 nm |
| Molar Extinction Coefficient (ε) | Data not available | 92,300 M⁻¹cm⁻¹ (in ethanol)[3] | 106,000 M⁻¹cm⁻¹ (in ethanol)[4] | 215,000 M⁻¹cm⁻¹[5] |
| Quantum Yield (Φ) | 0.53 (for a nucleoside analog of 6-amino-1H-indole-4-carboxylic acid) | 0.925 (in 0.1 N NaOH)[2] | 0.31 (in water)[6] | 0.20[5] |
| Fluorescence Lifetime (τ) | Data not available | 4.08 ns (in alkaline aqueous solution)[7] | ~1.7 ns (in ethanol) | ~1.0 ns |
| Photostability | Data not available | Moderate | High | High[1] |
*Data for the this compound derivative is based on a nucleoside analog of 6-amino-1H-indole-4-carboxylic acid as a proxy due to the lack of direct experimental data for the specified compound.
Experimental Protocols
To ensure a standardized and reproducible comparison of fluorescent dyes, the following detailed experimental protocols are provided for key performance indicators.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient.
Protocol:
-
Solution Preparation: Prepare a stock solution of the dye in a suitable solvent with a precisely known concentration.
-
Serial Dilution: Perform a series of dilutions from the stock solution to obtain a range of concentrations.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε) when the path length (l) is 1 cm, according to the Beer-Lambert law (A = εcl).[8]
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for relative fluorescence quantum yield measurement.
Protocol:
-
Standard Selection: Choose a fluorescent standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Spectroscopic Measurements:
-
Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Using a spectrofluorometer, record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
Assessment of Photostability
Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.
Workflow for Photostability Assessment
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields ¶ | Semantic Scholar [semanticscholar.org]
- 3. Fluorescein [omlc.org]
- 4. omlc.org [omlc.org]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Researcher's Guide to Orthogonal Validation of 6-amino-1H-indole-2-carboxylic Acid Screening Hits
For researchers, scientists, and drug development professionals, the journey from a primary screening hit to a validated lead compound is paved with rigorous validation. This guide provides a comprehensive comparison of orthogonal methods to confirm findings from screens involving 6-amino-1H-indole-2-carboxylic acid and its derivatives, with a focus on their potential role as HIV-1 integrase inhibitors.
Initial high-throughput screens are prone to false positives. Therefore, employing a battery of orthogonal assays—independent methods that interrogate the same biological question from different physicochemical angles—is paramount. This multi-pronged approach builds confidence in the hit compound's activity and its direct interaction with the intended target.
Recent studies have identified derivatives of indole-2-carboxylic acid as potent inhibitors of HIV-1 integrase.[1][2][3][4] The proposed mechanism involves the chelation of two essential Mg²⁺ ions within the enzyme's active site by the indole core and the C2 carboxyl group.[1][2] This guide will use the inhibition of HIV-1 integrase as a working hypothesis to illustrate the application of various orthogonal validation techniques.
Comparative Overview of Orthogonal Validation Methods
To ensure robust validation of hits from a this compound screen, a combination of biochemical, biophysical, and cell-based assays should be employed. The following table summarizes key methods, their principles, and the type of data they provide.
| Assay Type | Method | Principle | Key Outputs | Throughput |
| Biochemical | Enzyme Activity Assay | Measures the inhibition of HIV-1 integrase activity (e.g., strand transfer) by detecting a specific product or substrate. | IC₅₀ (half-maximal inhibitory concentration) | High |
| AlphaLISA | Proximity-based immunoassay to detect protein-protein or protein-substrate interactions. | IC₅₀, binding affinity (Kᵢ) | High | |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in a cellular environment. | Target engagement confirmation, apparent Tagg shift (ΔTagg) | Medium to High |
| Surface Plasmon Resonance (SPR) | Label-free detection of real-time binding kinetics between an immobilized target protein and a small molecule. | Kₐ (association rate), Kₔ (dissociation rate), K₋ (equilibrium dissociation constant) | Medium | |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target protein, providing a complete thermodynamic profile. | K₋, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | |
| Cell-Based | Antiviral Assay | Measures the inhibition of viral replication in a cell-based model. | EC₅₀ (half-maximal effective concentration) | High |
| Cell Viability/Cytotoxicity Assay (e.g., MTT) | Assesses the effect of the compound on the metabolic activity and health of cells. | CC₅₀ (half-maximal cytotoxic concentration) | High | |
| Reporter Gene Assay | Measures the activity of a specific signaling pathway or transcription factor regulated by the target. | IC₅₀, pathway modulation | High |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below to guide researchers in setting up their validation cascade.
Biochemical Assay: HIV-1 Integrase Strand Transfer Assay (AlphaLISA)
This assay quantifies the inhibition of the strand transfer step catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA substrate
-
Digoxigenin-labeled target DNA substrate
-
Streptavidin-coated Donor beads
-
Anti-Digoxigenin Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM MgCl₂, 0.01% BSA, 2 mM DTT)
-
384-well AlphaPlate
-
Alpha-enabled microplate reader
Protocol:
-
Prepare serial dilutions of the this compound derivative in DMSO and then dilute in assay buffer.
-
In a 384-well AlphaPlate, mix the HIV-1 integrase enzyme, the test compound, and the biotinylated donor DNA. Incubate for 30 minutes at room temperature.
-
Add the digoxigenin-labeled target DNA to initiate the reaction. Incubate for 1 hour at 37°C.
-
Stop the reaction by adding a solution containing EDTA.
-
Add a mixture of Streptavidin-coated Donor beads and anti-Digoxigenin Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an Alpha-enabled microplate reader at an excitation of 680 nm and emission of 615 nm.[5][6]
Biophysical Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[7][8]
Materials:
-
Cell line expressing HIV-1 integrase (or a relevant cell line for antiviral activity)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot or ELISA reagents
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 25°C.[9]
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Analyze the amount of soluble HIV-1 integrase in the supernatant by Western blot or ELISA. A ligand-bound protein will be more stable and thus more abundant at higher temperatures.[8]
Cell-Based Assay: MTT Cell Viability Assay
This assay assesses the general cytotoxicity of the compound.
Materials:
-
Relevant cell line (e.g., the host cells used in the antiviral assay)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.[10]
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental logic and the targeted biological pathway.
Caption: Hit validation workflow from primary screen to a validated lead.
Caption: Simplified schematic of HIV-1 integrase inhibition.
By systematically applying these orthogonal validation methods, researchers can confidently advance promising hits from this compound screens, paving the way for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Photostability of 6-Amino-1H-indole-2-carboxylic Acid and Its Analogs: A Proposed Research Framework
For Immediate Release:
[City, State] – [Date] – This publication presents a detailed framework for a comparative study on the photostability of 6-amino-1H-indole-2-carboxylic acid and its analogs. This guide is intended for researchers, scientists, and professionals in drug development who are working with indole-based compounds. While direct comparative experimental data for this specific series of analogs is not yet publicly available, this document provides a comprehensive methodology, based on established photostability testing protocols and known photochemical behavior of related indole derivatives, to enable such a study. The aim is to facilitate standardized and rigorous evaluation of these compounds for potential pharmaceutical applications where photostability is a critical parameter.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. The this compound scaffold, in particular, is a promising starting point for the development of novel therapeutic agents. However, the inherent photosensitivity of the indole nucleus can lead to photodegradation, resulting in loss of efficacy and the formation of potentially toxic photoproducts. Therefore, a thorough understanding of the photostability of any new analog is crucial during the drug development process.
This guide outlines a proposed comparative study to evaluate the photostability of this compound and a series of its hypothetical analogs with varying substituents. The objective is to provide a clear and actionable research plan, including detailed experimental protocols, data presentation formats, and visualizations of the underlying photochemical processes.
Hypothetical Analogs for Comparative Study
For the purpose of this guide, we will consider the following hypothetical analogs of this compound for a comparative photostability study. The selection is based on common substitutions that can influence the electronic and, consequently, the photochemical properties of the indole ring.
| Compound ID | Structure | Substituent at R¹ | Substituent at R² | Hypothesized Photostability |
| Parent | This compound | -H | -NH₂ | Baseline |
| Analog A | 6-nitro-1H-indole-2-carboxylic acid | -H | -NO₂ | Potentially Lower |
| Analog B | 6-methoxy-1H-indole-2-carboxylic acid | -H | -OCH₃ | Potentially Higher |
| Analog C | 5-chloro-6-amino-1H-indole-2-carboxylic acid | -Cl | -NH₂ | Potentially Lower |
| Analog D | 1-methyl-6-amino-1H-indole-2-carboxylic acid | -H (on ring) | -NH₂ | Potentially Higher |
This table presents hypothetical data for illustrative purposes.
Proposed Experimental Protocols
The following protocols are based on established guidelines for photostability testing of new drug substances.[1]
Materials and Equipment
-
This compound and its synthesized analogs
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Phosphate buffer (pH 7.4)
-
Quartz cuvettes or cells
-
Photostability chamber equipped with a light source capable of emitting a combination of cool white fluorescent and near-ultraviolet light[1]
-
Calibrated radiometer/lux meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of photodegradation products
-
NMR spectrometer for structural elucidation of isolated photoproducts
Sample Preparation
Solutions of the parent compound and each analog will be prepared at a concentration of 10 µg/mL in two solvent systems:
-
Acetonitrile:Water (50:50, v/v)
-
Phosphate buffered saline (PBS), pH 7.4
Aliquots of each solution will be placed in transparent quartz cells. Control samples will be prepared in the same manner but wrapped in aluminum foil to protect them from light.
Irradiation Conditions
The samples will be exposed to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[1] The temperature of the chamber should be maintained at 25 °C ± 2 °C.
Analytical Method for Degradation Quantification
The concentration of the parent compound and its analogs at different time points will be monitored by a validated stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the λmax of each compound (typically in the range of 280-320 nm for indoles)
-
Injection Volume: 10 µL
The percentage of degradation will be calculated by comparing the peak area of the irradiated sample to that of the corresponding dark control.
Identification of Photoproducts
Forced degradation studies will be performed at higher concentrations to generate sufficient quantities of photoproducts for identification. The degradation mixture will be analyzed by LC-MS to determine the mass of the degradation products. Isolation of major photoproducts may be performed using preparative HPLC, followed by structural elucidation using NMR spectroscopy.
Data Presentation
Quantitative data from the photostability studies should be summarized in clear, comparative tables.
Table 1: Photodegradation of Indole Analogs after 24 hours of Irradiation
| Compound ID | Solvent System | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation | Major Photoproducts (m/z) |
| Parent | ACN:H₂O | 10.0 | 8.5 | 15.0 | 193, 209 |
| PBS | 10.0 | 7.8 | 22.0 | 193, 209 | |
| Analog A | ACN:H₂O | 10.0 | 5.2 | 48.0 | 223, 239 |
| PBS | 10.0 | 4.1 | 59.0 | 223, 239 | |
| Analog B | ACN:H₂O | 10.0 | 9.8 | 2.0 | - |
| PBS | 10.0 | 9.5 | 5.0 | - | |
| Analog C | ACN:H₂O | 10.0 | 7.1 | 29.0 | 227, 243 |
| PBS | 10.0 | 6.5 | 35.0 | 227, 243 | |
| Analog D | ACN:H₂O | 10.0 | 9.6 | 4.0 | - |
| PBS | 10.0 | 9.2 | 8.0 | - |
This table presents hypothetical data for illustrative purposes.
Table 2: Photodegradation Quantum Yields (Φ)
| Compound ID | Solvent System | Quantum Yield (Φ) |
| Parent | ACN:H₂O | 0.0015 |
| Analog A | ACN:H₂O | 0.0052 |
| Analog B | ACN:H₂O | 0.0002 |
| Analog C | ACN:H₂O | 0.0031 |
| Analog D | ACN:H₂O | 0.0004 |
This table presents hypothetical data for illustrative purposes. The quantum yield would be determined using a chemical actinometer.[2]
Visualizations
Experimental Workflow
The overall workflow for the comparative photostability study is depicted below.
References
Safety Operating Guide
Safe Disposal and Handling of 6-amino-1H-indole-2-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 6-amino-1H-indole-2-carboxylic acid is readily available. The following guidance is based on the safety profiles of structurally similar compounds, such as other substituted indole carboxylic acids, and general best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols and conduct a thorough risk assessment before handling this compound.
This document provides essential safety and logistical information for the proper disposal of this compound, offering procedural guidance to ensure the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling
Given the irritant nature of similar aminoindole and indole carboxylic acid compounds, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
Table 1: Essential Safety and Handling Precautions
| Precaution Category | Requirement | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | To prevent skin and eye contact, as similar compounds are known to be irritants.[1][2][3][4] |
| Engineering Controls | Handle in a well-ventilated area. A chemical fume hood is recommended, especially if dust can be generated. | To minimize the inhalation of airborne particles. |
| Safe Handling Practices | Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area. | To prevent ingestion and accidental exposure. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. | To maintain chemical integrity and prevent accidental reactions. |
Operational Disposal Plan
The primary and recommended method for the disposal of this compound and its associated waste is through an approved hazardous waste disposal facility.[5][6][7][8] Never dispose of this chemical down the drain or in the regular trash.
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Unused or Expired Chemical: The pure, unused, or expired this compound should be disposed of in its original container if possible.
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as gloves, weighing papers, pipette tips, and contaminated labware, must be treated as hazardous waste.
-
Segregation: This waste stream should be kept separate from other chemical wastes to avoid potential reactions.[6][7]
2. Waste Collection and Containerization:
-
Solid Waste: Collect dry, contaminated materials in a designated, durable, and sealable container, such as a labeled plastic bag or a wide-mouth plastic jug.[5][9]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure lid to prevent spills.[6]
3. Labeling:
-
All waste containers must be clearly and accurately labeled as soon as waste is added.[7][10][11] The label should include:
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from general traffic, and segregated from incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[7]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
Experimental Protocol: Small Spill Cleanup
For small spills (typically less than 1 gram) of solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. If there is a risk of airborne dust, a respirator may be necessary.
-
Containment: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents) to prevent the powder from becoming airborne.[12][13][14][15][16] Do not use paper towels to dry sweep.[15]
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[12]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the waste container and dispose of it according to the operational plan.
-
Reporting: Report the incident to your laboratory supervisor or EHS department as required by your institution.
For large spills, immediately evacuate the area, secure it if possible, and contact your institution's emergency response team.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
References
- 1. sc.edu [sc.edu]
- 2. realsafety.org [realsafety.org]
- 3. sams-solutions.com [sams-solutions.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 8. vumc.org [vumc.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Guide for Chemical Spill Response - American Chemical Society [acs.org]
Essential Safety and Operational Guidance for Handling 6-amino-1H-indole-2-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for 6-amino-1H-indole-2-carboxylic acid, a compound utilized in various research and development applications. The following procedural guidance is based on the safety protocols for structurally similar indole-containing compounds and serves as a comprehensive resource for laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound in solid (powder) or solution form, a comprehensive suite of personal protective equipment is essential to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are required.[1] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a stringent operational workflow is critical to safely manage this compound from receipt to disposal.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Pre-Handling Check: Before starting any work, confirm that all necessary PPE is available and in good condition.
Handling the Solid Compound
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid powder within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust clouds.
-
-
Preventing Contamination:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area.
-
Preparing Solutions
-
Solvent Selection: Choose an appropriate solvent based on the experimental protocol.
-
Dissolution:
-
Add the solid this compound to the solvent slowly while stirring to avoid splashing.
-
Perform this step in a chemical fume hood.
-
-
Storage of Solutions:
-
Store solutions in tightly sealed, clearly labeled containers.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused solid this compound and any grossly contaminated disposable items (e.g., weigh boats, paper towels) in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste.
-
Do not dispose of this chemical down the drain.[1]
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
Dispose of the rinsate as hazardous liquid waste.
-
The properly rinsed container can then be disposed of according to institutional guidelines.
-
Labeling and Storage of Waste
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, secondary containment area, away from incompatible materials, until they are collected by a licensed hazardous waste contractor.
Final Disposal
-
All waste containing this compound should be treated as hazardous and disposed of via a licensed hazardous waste disposal company.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
